Ethyl 2,5-pyridine-dicarboxylate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H8NO4- |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
6-ethoxycarbonylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9(13)7-4-3-6(5-10-7)8(11)12/h3-5H,2H2,1H3,(H,11,12)/p-1 |
InChI Key |
WCLCDQBGCADVSY-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Diethyl 2,5-pyridinedicarboxylate physical properties
An In-depth Technical Guide on the Physical Properties of Diethyl 2,5-pyridinedicarboxylate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount for successful experimental design and product formulation. This guide provides a detailed overview of the physical properties of Diethyl 2,5-pyridinedicarboxylate, a heterocyclic compound with applications in medicinal chemistry and materials science.[1]
Core Physical and Chemical Data
Diethyl 2,5-pyridinedicarboxylate is a pyridine derivative with two ethyl ester functional groups. Its chemical structure and properties make it a valuable intermediate in organic synthesis.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₄ | [2] |
| Molecular Weight | 223.2252 g/mol | [2] |
| Appearance | Pale yellow crystals, Solid | [2][3] |
| Melting Point | 46-47 °C | [3] |
| Purity | 98% | [2] |
| InChI | InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-9(12-7-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | [2] |
| InChI Key | AFWWHZBUQWEDLS-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CCOC(=O)c1ccc(nc1)C(=O)OCC |
Experimental Protocols
A common method for the synthesis of Diethyl 2,5-pyridinedicarboxylate is through the Fischer esterification of 2,5-pyridinedicarboxylic acid.[1][3] This established protocol provides a reliable means of producing the compound in a laboratory setting.
Synthesis of Diethyl 2,5-pyridinedicarboxylate [3]
-
Reaction Setup: A suspension of 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol is prepared.
-
Acid Addition: 100 mL of concentrated sulfuric acid is slowly added to the suspension over a period of 1.5 hours. The solid will gradually dissolve during this process.
-
Reflux: The resulting brown reaction mixture is refluxed for 16 hours.
-
Azeotropic Distillation: 200 mL of benzene is added, and the benzene/ethanol/water azeotrope is removed at a rate of 30 mL every 30 minutes. A 1:1 mixture of benzene and ethanol is added at 30-minute intervals to maintain the reaction volume. This process is continued for 5 hours.
-
Workup: The reaction mixture is poured onto 30 L of ice-water. Solid sodium bicarbonate (NaHCO₃) is then carefully added until the mixture is neutralized.
-
Extraction: The aqueous mixture is extracted three times with 1 L portions of ethyl acetate.
-
Purification: The combined ethyl acetate layers are washed with brine, dried over sodium sulfate (Na₂SO₄), and concentrated to yield a yellow solid. This crude product is then purified by silica gel chromatography using a solvent system of 25% diethyl ether in hexane, followed by 50% diethyl ether in hexane.
-
Recrystallization: The purified solid is recrystallized from a mixture of diethyl ether and hexane to yield pale yellow crystals of Diethyl 2,5-pyridinedicarboxylate.[3]
Synthesis Workflow
The following diagram illustrates the key stages in the synthesis and purification of Diethyl 2,5-pyridinedicarboxylate.
References
Ethyl 2,5-pyridinedicarboxylate: A Versatile Building Block in Chemical Synthesis and Drug Discovery
An In-depth Technical Guide to Ethyl 2,5-Pyridinedicarboxylate
Ethyl 2,5-pyridinedicarboxylate, also known as diethyl isocinchomeronate, is a pyridine derivative with the CAS number 5552-44-3.[1] This compound serves as a crucial intermediate and fundamental building block in various fields of organic synthesis, including medicinal chemistry and materials science.[2] Its utility stems from the reactivity of both the pyridine ring and the two ethyl ester functionalities, which allow for a wide range of chemical transformations.[2]
Physicochemical Properties
Ethyl 2,5-pyridinedicarboxylate is a white to pale yellow crystalline solid at room temperature.[3][4][5] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5552-44-3 | [1][4] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1][4][5] |
| Molecular Weight | 223.23 g/mol | [1][4][5] |
| Melting Point | 46 °C | [1][4] |
| Boiling Point | 181 °C at 17 mmHg | [1] |
| Appearance | White to pale yellow solid/crystals | [3][4][5] |
| SMILES | CCOC(=O)c1ccc(cn1)C(=O)OCC | [5] |
| InChI | 1S/C11H13NO4/c1-3-15-10(13)8-5-6-9(12-7-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | [5][6] |
| InChIKey | AFWWHZBUQWEDLS-UHFFFAOYSA-N | [5][6] |
Synthesis
The most common and straightforward method for synthesizing Ethyl 2,5-pyridinedicarboxylate is through the Fischer esterification of 2,5-pyridinedicarboxylic acid.[2] This reaction involves treating the dicarboxylic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid, under reflux conditions.[2][7]
Experimental Protocol: Fischer Esterification
A detailed experimental protocol for the synthesis of Ethyl 2,5-pyridinedicarboxylate is as follows:
-
Reaction Setup: A suspension of 2,5-pyridinedicarboxylic acid (100 g, 0.6 mol) in absolute ethanol (300 mL) is prepared in a suitable reaction flask.[3]
-
Acid Addition: Concentrated sulfuric acid (100 mL) is slowly added to the suspension over a period of 1.5 hours.[3] During the addition, the solid starting material gradually dissolves.[3]
-
Reflux: The reaction mixture is heated to reflux and maintained for 16 hours.[3]
-
Work-up:
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[3][7] Further purification can be achieved by recrystallization from an ether/hexane mixture to give pale yellow crystals of Ethyl 2,5-pyridinedicarboxylate.[3]
Caption: Synthesis workflow for Ethyl 2,5-pyridinedicarboxylate via Fischer esterification.
Reactivity and Chemical Transformations
The chemical versatility of Ethyl 2,5-pyridinedicarboxylate is attributed to its two primary reactive sites: the ester functionalities and the pyridine nitrogen.[2]
-
Ester Group Transformations: The ethyl ester groups can undergo various transformations.[2]
-
Hydrolysis: Under acidic or basic conditions, the esters can be hydrolyzed back to the parent 2,5-pyridinedicarboxylic acid.[2] This is often a preliminary step for creating derivatives that require free carboxylic acid groups.[2]
-
Amidation: Reaction with amines can convert the esters to the corresponding amides.
-
Reduction: The ester groups can be reduced to alcohols.[2]
-
Transesterification: Reaction with other alcohols in the presence of a catalyst can exchange the ethyl groups for other alkyl groups.[2]
-
-
Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring can act as a nucleophile or a base.[2] It can also be quaternized to form pyridinium salts.[2]
Caption: Key chemical transformations of Ethyl 2,5-pyridinedicarboxylate.
Applications in Research and Development
Ethyl 2,5-pyridinedicarboxylate is a valuable precursor in the synthesis of a wide array of more complex molecules for various applications.
Medicinal Chemistry
Pyridine derivatives are of significant interest in medicinal chemistry, and Ethyl 2,5-pyridinedicarboxylate serves as a key intermediate in their synthesis.[2][8] While direct applications of the compound are part of ongoing research, its structural motifs are found in various biologically active molecules.[2] For instance, derivatives of the closely related pyridine-2,4-dicarboxylic acid have been investigated as enzyme inhibitors.[2]
The parent compound, 2,5-pyridinedicarboxylic acid, has been identified as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in various human diseases.[9] It effectively blocks the D-DT-induced activation of the cell surface receptor CD74.[9] Furthermore, 2,5-pyridinedicarboxylic acid is noted as an intermediate for antiviral agents.[2]
Recent studies have also explored the synthesis of novel pyridine-2,5-dicarboxylate esters bearing natural product fragments as potential anti-trypanosomatid agents for treating diseases like Chagas disease and Leishmaniasis.[10]
Materials Science
In the field of materials science, the parent 2,5-pyridinedicarboxylic acid is utilized as an organic linker in the synthesis of metal-organic frameworks (MOFs).[2] These materials possess porous structures with potential applications in gas storage and separation.[2] The inclusion of the nitrogen atom from the pyridine ring can enhance the hydrophilicity of the MOFs.[2] Additionally, polymers derived from 2,5-diethyl pyridinedicarboxylate are being explored as potential bio-based alternatives to traditional plastics, exhibiting comparable thermal properties.[2][11]
Caption: Role as a building block in materials science and medicinal chemistry.
Spectroscopic Data
The characterization of Ethyl 2,5-pyridinedicarboxylate is confirmed through various spectroscopic techniques.
-
¹H NMR (CDCl₃): δ 1.47 and 1.50 (2 t, J=7.5 Hz, 6H, CO₂CH₂CH₃), 4.55 and 4.62 (2 q, J=7.5 Hz, 4H, CO₂CH₂CH₃), 8.17 (d, J=8 Hz, 1H, 3'-H), 8.47 (dd, J=2.5 Hz, J=8 Hz, 1H, 4'-H), 9.33 (d, J=2.5 Hz, 1H, 6'-H).[3]
-
IR (mull): 1730, 1710, 1600, 1375, 1280, 1250, 1100, 1030, 750 cm⁻¹.[3]
-
Mass Spectrometry and ¹³C NMR: Data from these techniques are also used to confirm the structure of the compound and its derivatives.[6][10]
Safety and Handling
Ethyl 2,5-pyridinedicarboxylate is stable under normal conditions.[12] It is incompatible with strong oxidizing agents.[12] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. chembk.com [chembk.com]
- 2. Diethyl pyridine-2,5-dicarboxylate | 5552-44-3 | Benchchem [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. securewellnessgroup.com [securewellnessgroup.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 2,5-PYRIDINEDICARBOXYLIC ACID DIETHYL ESTER(5552-44-3) 1H NMR spectrum [chemicalbook.com]
- 7. 2,5-PYRIDINEDICARBOXYLIC ACID DIETHYL ESTER | 5552-44-3 [chemicalbook.com]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 2,5-Pyridinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy data for ethyl 2,5-pyridinedicarboxylate (also known as diethyl 2,5-pyridinedicarboxylate). Included are the spectral data, a detailed experimental protocol for data acquisition, and a logical workflow for spectroscopic analysis.
Infrared Spectroscopy Data
The infrared spectrum of ethyl 2,5-pyridinedicarboxylate reveals key functional groups present in the molecule. The data presented below was obtained from the Spectral Database for Organic Compounds (SDBS), a comprehensive database maintained by the National Institute of Advanced Industrial Science and Technology (AIST), Japan.
Table 1: FTIR Spectral Data for Ethyl 2,5-Pyridinedicarboxylate
| Wavenumber (cm⁻¹) | Transmittance (%) | Tentative Assignment |
| 3081 | 86 | Aromatic C-H stretch |
| 2984 | 74 | Asymmetric C-H stretch (CH₃) |
| 2942 | 82 | Asymmetric C-H stretch (CH₂) |
| 2907 | 86 | Symmetric C-H stretch (CH₂) |
| 1723 | 9 | C=O stretch (ester) |
| 1591 | 55 | C=C/C=N stretch (pyridine ring) |
| 1476 | 65 | CH₂ scissoring |
| 1445 | 68 | Asymmetric C-H bend (CH₃) |
| 1393 | 72 | Symmetric C-H bend (CH₃) |
| 1372 | 60 | CH₂ wagging |
| 1288 | 20 | Asymmetric C-O-C stretch (ester) |
| 1131 | 24 | Symmetric C-O-C stretch (ester) |
| 1104 | 33 | In-plane C-H bend (pyridine ring) |
| 1024 | 60 | C-C stretch |
| 913 | 74 | Out-of-plane C-H bend (pyridine ring) |
| 853 | 75 | Out-of-plane C-H bend (pyridine ring) |
| 764 | 64 | Out-of-plane C-H bend (pyridine ring) |
| 708 | 78 | Ring bending (pyridine) |
Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 11286.
Experimental Protocol: FTIR Spectroscopy via KBr Pellet Method
The following protocol outlines the standard procedure for obtaining an FTIR spectrum of a solid sample, such as ethyl 2,5-pyridinedicarboxylate, using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Analytical balance (readable to 0.1 mg)
-
Oven or desiccator for drying
-
Spectroscopy grade potassium bromide (KBr), dried
-
Ethyl 2,5-pyridinedicarboxylate sample
-
Spatula and weighing paper
Procedure:
-
Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at approximately 110°C for several hours and then cooling it in a desiccator. The sample, ethyl 2,5-pyridinedicarboxylate, should also be free of moisture.
-
Sample Preparation: Weigh approximately 1-2 mg of the ethyl 2,5-pyridinedicarboxylate sample and 100-200 mg of dry KBr powder. The ideal sample-to-KBr ratio is typically between 1:100 and 1:200.
-
Grinding and Mixing: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial for reducing particle size and minimizing light scattering.
-
Pellet Formation:
-
Assemble the pellet die.
-
Transfer a portion of the KBr-sample mixture into the die.
-
Level the powder surface gently with a spatula.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning: Thoroughly clean the mortar, pestle, and pellet die with an appropriate solvent (e.g., acetone or ethanol) and ensure they are completely dry before the next use.
Workflow for IR Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to spectral interpretation in FTIR analysis.
Caption: Workflow for FTIR analysis of a solid sample.
An In-Depth Technical Guide to the Mass Spectrometry of Diethyl 2,5-Pyridinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of diethyl 2,5-pyridinedicarboxylate, a key chemical intermediate in pharmaceutical and materials science. This document details the compound's fragmentation behavior under electron ionization (EI), presents quantitative mass spectral data, and outlines a standardized experimental protocol for its analysis.
Introduction
Diethyl 2,5-pyridinedicarboxylate (C11H13NO4) is a diester derivative of pyridine-2,5-dicarboxylic acid.[1][2] Its chemical structure plays a crucial role in its mass spectrometric fingerprint, providing valuable information for its identification and characterization in complex matrices. Understanding the fragmentation patterns is essential for researchers in drug metabolism, impurity profiling, and quality control.
Molecular Properties
| Property | Value |
| Molecular Formula | C11H13NO4 |
| Molecular Weight | 223.23 g/mol [2] |
| CAS Number | 5552-44-3[2] |
| InChIKey | AFWWHZBUQWEDLS-UHFFFAOYSA-N[3] |
Electron Ionization Mass Spectrometry (EI-MS) Data
The mass spectrum of diethyl 2,5-pyridinedicarboxylate is characterized by a distinct fragmentation pattern under electron ionization. The molecular ion and key fragment ions are summarized below.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 223 | 2.2 | [M]+• (Molecular Ion) |
| 178 | 14.8 | [M - C2H5O]+ |
| 179 | 14.7 | [M - C2H4O]+• |
| 151 | 100.0 | [M - C2H5O - C2H4]+• (Base Peak)[1][3] |
| 150 | 12.5 | [M - C2H5O - C2H5]+ |
| 123 | 11.8 | [M - 2(C2H5O)]+• |
| 105 | 3.6 | [C6H4NO]+ |
| 77 | 6.2 | [C5H4N]+ |
Data sourced from MS-IW-2141.[3]
Fragmentation Pathway
The fragmentation of diethyl 2,5-pyridinedicarboxylate upon electron ionization is primarily driven by the loss of the ethoxy groups and subsequent rearrangements. The proposed fragmentation pathway is illustrated below.
Caption: Proposed EI fragmentation pathway of diethyl 2,5-pyridinedicarboxylate.
The initial ionization event forms the molecular ion at m/z 223. The primary fragmentation route involves the loss of an ethoxy radical (•OC2H5) to form the ion at m/z 178. Alternatively, a McLafferty rearrangement can lead to the loss of ethylene oxide (C2H4O) to produce the ion at m/z 179. The base peak at m/z 151 is formed by the subsequent loss of an ethylene molecule from the m/z 178 fragment. Further fragmentation through the loss of carbon monoxide and other small molecules leads to the smaller ions observed in the spectrum.
Experimental Protocol
This section details a typical protocol for acquiring the EI mass spectrum of diethyl 2,5-pyridinedicarboxylate.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: 5 min at 280 °C
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV[3]
-
Source Temperature: 120 °C[3]
-
Sample Inlet Temperature: 100 °C[3]
-
Mass Range: m/z 40-300
-
Scan Rate: 2 scans/sec
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of diethyl 2,5-pyridinedicarboxylate in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to a final concentration of 10 µg/mL for analysis.
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometric analysis of diethyl 2,5-pyridinedicarboxylate.
Caption: General workflow for GC-MS analysis.
This workflow outlines the key stages from sample preparation to final data analysis and reporting, providing a clear and logical sequence for reproducible results.
Conclusion
The mass spectrometry of diethyl 2,5-pyridinedicarboxylate provides a reliable method for its identification and characterization. The well-defined fragmentation pattern, with a prominent base peak at m/z 151, serves as a key identifier. The experimental protocol and workflow detailed in this guide offer a standardized approach for researchers and professionals in various scientific disciplines, ensuring accurate and consistent analytical outcomes.
References
An In-depth Technical Guide to the Molecular Structure of Ethyl 2,5-Pyridinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,5-pyridinedicarboxylate, also known as Diethyl 2,5-pyridinedicarboxylate, is a key organic compound featuring a pyridine core functionalized with two ethyl ester groups. Its structural characteristics make it a valuable and versatile building block in the synthesis of more complex molecules, including polymers and pharmaceutical intermediates.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization, tailored for professionals in chemical research and development.
Molecular Identity and Physicochemical Properties
Ethyl 2,5-pyridinedicarboxylate is a distinct diester derivative of isocinchomeronic acid (2,5-pyridinedicarboxylic acid). Its identity is well-established through various analytical methods.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | Diethyl pyridine-2,5-dicarboxylate | |
| Synonyms | 2,5-Pyridinedicarboxylic Acid Diethyl Ester | [2] |
| CAS Number | 5552-44-3 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₄ | [2] |
| Molecular Weight | 223.23 g/mol | [2] |
| Appearance | Pale yellow crystals | |
| Melting Point | 46-47 °C |
Molecular Structure and Spectroscopic Data
The structural elucidation of ethyl 2,5-pyridinedicarboxylate is primarily achieved through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is instrumental in confirming the arrangement of protons within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the two ethyl ester groups.
Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Source(s) |
| 1.47 and 1.50 | Triplet (t) | 7.5 | 6H | -CO₂CH₂CH₃ | |
| 4.55 and 4.62 | Quartet (q) | 7.5 | 4H | -CO₂CH₂ CH₃ | |
| 8.17 | Doublet (d) | 8.0 | 1H | Pyridine H-3 | |
| 8.47 | Doublet of Doublets (dd) | 8.0, 2.5 | 1H | Pyridine H-4 | |
| 9.33 | Doublet (d) | 2.5 | 1H | Pyridine H-6 |
A ¹³C NMR spectrum for this compound is also available, providing further confirmation of the carbon framework.[3]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. For ethyl 2,5-pyridinedicarboxylate, the most prominent absorption bands are indicative of the ester carbonyl groups.
Table 3: Key Infrared (IR) Absorption Bands (Mull)
| Wavenumber (cm⁻¹) | Functional Group Assignment | Source(s) |
| 1730, 1710 | C=O (Ester carbonyl) stretch | |
| 1600 | C=C / C=N (Pyridine ring) stretch | |
| 1280, 1250 | C-O (Ester) stretch |
Crystallographic Data
As of the latest literature review, a single-crystal X-ray diffraction structure for ethyl 2,5-pyridinedicarboxylate (CAS 5552-44-3) is not publicly available. Structural parameters such as precise bond lengths and angles are therefore typically determined through computational methods like Density Functional Theory (DFT) calculations.[1]
Experimental Protocols
Synthesis via Fischer Esterification
The most common and established method for preparing ethyl 2,5-pyridinedicarboxylate is the Fischer esterification of 2,5-pyridinedicarboxylic acid using ethanol in the presence of a strong acid catalyst.[1]
Protocol:
-
Reaction Setup: Suspend 2,5-pyridinedicarboxylic acid (0.6 mol) in 300 mL of absolute ethanol in a suitable reaction vessel.
-
Catalyst Addition: Slowly add 100 mL of concentrated sulfuric acid dropwise to the suspension over a period of 1.5 hours. The solid starting material will gradually dissolve as the reaction proceeds.
-
Reflux: Heat the resulting brown reaction mixture to reflux and maintain for 16 hours to drive the esterification to completion.[1]
-
Workup - Azeotropic Removal of Water: Add 200 mL of benzene to the mixture. Remove the benzene/ethanol/water azeotrope by distillation at a rate of approximately 30 mL every 30 minutes. Periodically add a 1:1 mixture of benzene/ethanol to maintain the reaction volume. Continue this process for 5 hours.
-
Neutralization: Cool the reaction mixture and pour it onto a large volume of ice-water (approx. 30 L). Carefully add solid sodium bicarbonate (NaHCO₃) in portions until the mixture is neutralized (pH 7-8).
-
Extraction: Extract the aqueous phase multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure to yield the crude product as a yellow solid.
-
Final Purification: Purify the crude solid via silica gel chromatography (e.g., using 25% to 50% diethyl ether in hexane as eluent). Recrystallization from a diethyl ether/hexane mixture yields the final product as pale yellow crystals.
Synthesis Workflow Diagram
Caption: Fischer Esterification Workflow for Ethyl 2,5-Pyridinedicarboxylate.
Applications in Research and Development
The bifunctional nature of ethyl 2,5-pyridinedicarboxylate, with its reactive ester groups and the coordinating pyridine nitrogen, makes it a valuable intermediate.[1]
-
Polymer Chemistry: It serves as a monomer for the synthesis of novel bio-based polymers. Polyesters derived from this compound have shown thermal properties comparable to some petroleum-based plastics.[1]
-
Coordination Chemistry: The parent dicarboxylic acid is widely used as an organic linker in the creation of Metal-Organic Frameworks (MOFs), which have applications in gas storage and separation.[1]
-
Organic Synthesis: The ester functionalities can be readily transformed into other groups (e.g., amides, alcohols via reduction), and the pyridine nitrogen can act as a nucleophile or base, allowing for the construction of a wide range of complex heterocyclic molecules for medicinal and agrochemical research.[1]
References
An In-depth Technical Guide to Di-n-propyl Isocinchomeronate
A Note on Nomenclature: This guide addresses the chemical compound Di-n-propyl Isocinchomeronate , as searches for "diethyl isocinchomeronate" consistently lead to information on this closely related and commercially significant substance. It is presumed that the user is interested in the widely documented di-n-propyl variant.
Di-n-propyl isocinchomeronate, also known by trade names such as MGK Repellent 326, is a well-established insect repellent.[1][2] It is frequently used in formulations applied to humans and animals to repel a variety of flying and biting insects, including flies, gnats, mosquitoes, and ticks.[1][3] This compound is typically not used as a sole active ingredient but is combined with other repellents like DEET (N,N-diethyl-m-toluamide) and insecticides such as pyrethrins to broaden the spectrum of activity.[1][2][3] Its primary function is to confuse insects, disrupting their ability to locate a host.[4]
Chemical Identity and Properties
Di-n-propyl isocinchomeronate is the di-n-propyl ester of pyridine-2,5-dicarboxylic acid (isocinchomeronic acid).[2][5]
Table 1: Chemical Identifiers and Properties
| Property | Value |
| Chemical Name | dipropyl pyridine-2,5-dicarboxylate[2] |
| Synonyms | Di-n-propyl isocinchomeronate, MGK 326, Dipropyl 2,5-pyridinedicarboxylate[2][5] |
| CAS Number | 136-45-8[5] |
| Molecular Formula | C₁₃H₁₇NO₄[2][4] |
| Molecular Weight | 251.28 g/mol [2] |
| Appearance | Amber liquid[2][5] |
| Odor | Mild aromatic[2] |
| Boiling Point | 150 °C at 1 mm Hg[2] |
| Density | 1.082 g/cm³ at 20 °C[2] |
| Solubility | Practically insoluble in water[2] |
| Vapor Pressure | 0.000548 mm Hg[5] |
| SMILES | CCCOC(=O)C1=CN=C(C=C1)C(=O)OCCC[2][4] |
| InChIKey | IITCWRFYJWUUPC-UHFFFAOYSA-N[2][4] |
Synthesis
The synthesis of di-n-propyl isocinchomeronate is achieved through the esterification of isocinchomeronic acid with n-propyl alcohol.[4] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[4] The mixture is heated under reflux to drive the reaction to completion, and the water produced during the reaction is removed to shift the equilibrium towards the formation of the ester product.[4] The final product is then purified, commonly by distillation or solvent extraction.[4]
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Dipropyl isocinchomeronate | C13H17NO4 | CID 8693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Di-n-propyl isocinchomeronate [sitem.herts.ac.uk]
- 5. Di-n-propyl isocinchomeronate - Hazardous Agents | Haz-Map [haz-map.com]
An In-depth Technical Guide to Diethyl 2,5-Pyridinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diethyl 2,5-pyridinedicarboxylate, a key chemical intermediate. The document details its chemical properties, synthesis, and applications, with a focus on its relevance in medicinal chemistry and materials science.
Chemical Identity and Properties
Diethyl 2,5-pyridinedicarboxylate, also known by its IUPAC name diethyl pyridine-2,5-dicarboxylate, is a diester derivative of pyridine-2,5-dicarboxylic acid.[1][2] It serves as a versatile building block in organic synthesis.[3]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | diethyl pyridine-2,5-dicarboxylate | [2] |
| Synonyms | 2,5-Pyridinedicarboxylic Acid Diethyl Ester, Diethyl isocinchomeronate | [1] |
| CAS Number | 5552-44-3 | [1][4] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1][2] |
| Molecular Weight | 223.22 g/mol | [1][2] |
| Appearance | Pale yellow crystals or solid | [1][5] |
| Melting Point | 46-47 °C | [5] |
Synthesis of Diethyl 2,5-Pyridinedicarboxylate
The primary and most established method for synthesizing diethyl 2,5-pyridinedicarboxylate is through the Fischer esterification of 2,5-pyridinedicarboxylic acid with ethanol in the presence of a strong acid catalyst.[3]
2.1. Experimental Protocol: Fischer Esterification
This protocol is based on a common laboratory-scale synthesis of diethyl 2,5-pyridinedicarboxylate.
Materials:
-
2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid)
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Benzene (for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Diethyl ether (Et₂O)
-
Hexane
-
Suspend 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol in a suitable reaction flask.
-
Slowly add 100 mL of concentrated sulfuric acid to the suspension over a period of 1.5 hours with stirring. The solid will gradually dissolve.
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
After reflux, add 200 mL of benzene. Remove the benzene/ethanol/water azeotrope by distillation at a rate of approximately 30 mL every 30 minutes. Periodically add a 1:1 mixture of benzene/ethanol to maintain the reaction volume. Continue this process for 5 hours.
-
Pour the cooled reaction mixture onto 30 L of ice-water.
-
Neutralize the mixture by carefully adding solid sodium bicarbonate until the pH is between 7 and 8.
-
Extract the aqueous phase with ethyl acetate (4 x 50 mL).
-
Combine the organic extracts and wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product as a yellow solid.
Purification: [5]
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of 25% to 50% diethyl ether in hexane.
-
Recrystallize the purified solid from diethyl ether/hexane to yield pale yellow crystals of diethyl 2,5-pyridinedicarboxylate.
Yield: Approximately 90 g (75-80% yield).[4][5]
Table 2: Spectroscopic Data for Diethyl 2,5-Pyridinedicarboxylate
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ 1.47 and 1.50 (2 t, J=7.5 Hz, 6H, CO₂CH₂CH₃), 4.55 and 4.62 (2 q, J=7.5 Hz, 4H, CO₂CH₂CH₃), 8.17 (d, J=8 Hz, 1H, 3'-H), 8.47 (dd, J=2.5 Hz, J=8 Hz, 1H, 4'-H), 9.33 (d, J=2.5 Hz, 1H, 6'-H) | [5] |
| IR (mull, cm⁻¹) | 1730, 1710, 1600, 1375, 1280, 1250, 1100, 1030, 750 | [5] |
2.2. Synthesis Workflow Diagram
Applications in Research and Development
Diethyl 2,5-pyridinedicarboxylate is a valuable intermediate in several areas of chemical research and development due to the reactivity of its pyridine ring and ester functionalities.[3]
3.1. Medicinal Chemistry
The pyridine core is a common scaffold in many biologically active molecules. Diethyl 2,5-pyridinedicarboxylate serves as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The ester groups can be readily transformed into other functional groups such as amides or can be hydrolyzed back to carboxylic acids, allowing for further derivatization.[3]
3.2. Materials Science
The corresponding diacid, pyridine-2,5-dicarboxylic acid, obtained from the hydrolysis of diethyl 2,5-pyridinedicarboxylate, is utilized as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[3] These materials possess porous structures and have potential applications in areas such as gas storage and separation. The nitrogen atom in the pyridine ring can enhance the hydrophilicity of the resulting MOFs.[3]
3.3. Logical Relationship of Applications
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Diethyl 2,5-pyridinedicarboxylate | C11H13NO4 | CID 254728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl pyridine-2,5-dicarboxylate | 5552-44-3 | Benchchem [benchchem.com]
- 4. 2,5-PYRIDINEDICARBOXYLIC ACID DIETHYL ESTER | 5552-44-3 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Solubility of Diethyl 2,5-Pyridinedicarboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of diethyl 2,5-pyridinedicarboxylate, a key intermediate in pharmaceutical and materials science. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this guide also includes data for a structurally related compound to provide valuable insights. Furthermore, it details a standard experimental protocol for solubility determination and visualizes key processes to aid in research and development.
Introduction to Diethyl 2,5-Pyridinedicarboxylate
Diethyl 2,5-pyridinedicarboxylate, also known as diethyl isocinchomeronate, is a diester derivative of pyridine-2,5-dicarboxylic acid. Its chemical structure, featuring a pyridine ring and two ethyl ester functional groups, makes it a versatile building block in organic synthesis. It serves as a crucial intermediate in the creation of more complex molecules for applications in medicinal chemistry and the development of metal-organic frameworks (MOFs).
Solubility Profile
Currently, specific quantitative solubility data for diethyl 2,5-pyridinedicarboxylate in a range of organic solvents is not extensively reported in peer-reviewed literature. Most sources qualitatively describe the compound as being soluble in organic solvents.
Qualitative Solubility
General observations from synthesis and purification procedures indicate that diethyl 2,5-pyridinedicarboxylate is soluble in common organic solvents such as ethanol and ethyl acetate. During its synthesis via Fischer esterification of pyridine-2,5-dicarboxylic acid in ethanol, the starting material gradually dissolves as it converts to the more soluble diethyl ester form[1].
Quantitative Solubility of a Structurally Related Compound
To provide a quantitative reference, the solubility of a structurally similar compound, diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate (DDC), is presented below. While the core pyridine dicarboxylate structure is modified, this data offers a useful approximation for formulation and experimental design.
| Solvent | Abbreviation | Solubility (mg/mL) |
| Ethanol | EtOH | ~20 |
| Dimethyl Sulfoxide | DMSO | ~20 |
| Dimethylformamide | DMF | ~30 |
This data is for Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate (DDC) and should be used as an estimate for diethyl 2,5-pyridinedicarboxylate.
Experimental Protocol for Solubility Determination
The following section outlines a standard experimental protocol for determining the solubility of a compound like diethyl 2,5-pyridinedicarboxylate in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.
Materials and Apparatus
-
Diethyl 2,5-pyridinedicarboxylate (high purity)
-
Selected organic solvent (analytical grade)
-
Conical flasks with stoppers
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pre-weighed evaporation dishes or watch glasses
-
Drying oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of diethyl 2,5-pyridinedicarboxylate to a conical flask containing a known volume of the selected organic solvent.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette.
-
Immediately filter the sample using a syringe filter compatible with the solvent to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution into a pre-weighed evaporation dish.
-
Record the total weight of the dish and the solution.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas.
-
Once the solvent has evaporated, place the dish in a drying oven at a temperature below the melting point of the solute until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it again.
-
Calculation
The solubility (S) in g/100 mL can be calculated using the following formula:
S = [ (m_final - m_dish) / V_sample ] * 100
Where:
-
m_final is the final mass of the dish with the dried solute.
-
m_dish is the initial mass of the empty dish.
-
V_sample is the volume of the filtered sample taken.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and a typical synthesis route for diethyl 2,5-pyridinedicarboxylate.
References
Crystal structure of ethyl 2,5-pyridinedicarboxylate complexes
An In-depth Technical Guide on the Crystal Structure of Ethyl 2,5-Pyridinedicarboxylate Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid, and its ester derivatives such as diethyl 2,5-pyridinedicarboxylate, are versatile organic ligands in the field of coordination chemistry and crystal engineering. The presence of a pyridyl nitrogen atom and two carboxylate groups allows for diverse coordination modes with various metal ions, leading to the formation of a wide array of coordination complexes and polymers with interesting structural topologies and potential applications.[1][2] In medicinal chemistry, pyridine derivatives are of significant interest, and understanding their coordination behavior is crucial for the design of novel therapeutic agents and drug delivery systems.[2] This guide provides a detailed overview of the synthesis, crystal structure, and characterization of metal complexes involving the pyridine-2,5-dicarboxylate ligand.
Synthesis and Experimental Protocols
The synthesis of metal complexes with pyridine-2,5-dicarboxylate typically involves the reaction of a metal(II) salt with pyridine-2,5-dicarboxylic acid (H2pydc) and often includes co-ligands such as ethylenediamine (en) or 2,2'-bipyridine (bipy) to influence the final structure.[3] Hydrothermal synthesis is a common method employed for growing single crystals suitable for X-ray diffraction.[3]
General Synthesis of M(II)-Pyridine-2,5-dicarboxylate Complexes[3]
A general procedure for the synthesis of M(II) (where M = Co, Ni, Cu) complexes with pyridine-2,5-dicarboxylic acid and co-ligands is as follows:
-
Reactant Mixture: A solution of the corresponding metal(II) salt (e.g., CoCl2·6H2O, Ni(NO3)2·6H2O, CuCl2·2H2O) in water is prepared.
-
Ligand Addition: Pyridine-2,5-dicarboxylic acid and a co-ligand like ethylenediamine or 2,2'-bipyridine are added to the metal salt solution.
-
pH Adjustment: The pH of the mixture is adjusted using a suitable base (e.g., NaOH) to facilitate deprotonation of the carboxylic acid groups and complex formation.
-
Hydrothermal Reaction: The resulting solution is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (e.g., 120 °C) for a defined period (e.g., 72 hours).
-
Crystallization: After slow cooling to room temperature, crystalline products are formed, which are then washed with deionized water and dried.
Experimental Workflow
Caption: A flowchart illustrating the synthesis and characterization process for metal-organic complexes.
Crystal Structure and Data
Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional arrangement of atoms in these complexes. The pyridine-2,5-dicarboxylate ligand can adopt various coordination modes, leading to the formation of mononuclear, binuclear, or polynuclear structures. The geometry of the metal centers is also a key feature, with distorted octahedral and square pyramidal geometries being commonly observed.[3]
Crystallographic Data for M(II)-Pyridine-2,5-dicarboxylate Complexes
The following table summarizes the crystal data and structure refinement parameters for a series of cobalt(II), nickel(II), and copper(II) complexes with pyridine-2,5-dicarboxylic acid.[3]
| Parameter | [Co(en)3][Co(pydc)2(H2O)2]·2H2O | [Ni(Hpydc)2(H2O)2] | [Cu(en)2(H2O)][Cu3(pydc)4(en)2(H2O)2]·3H2O |
| Empirical Formula | C20H42Co2N8O12 | C14H12N2NiO10 | C38H68Cu4N12O24 |
| Formula Weight | 700.44 | 426.97 | 1263.09 |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | C2/c | P-1 | P21/c |
| a (Å) | 14.063(5) | 5.0868(2) | 16.5091(2) |
| b (Å) | 17.629(6) | 6.6513(2) | 13.0013(2) |
| c (Å) | 13.226(5) | 12.2534(4) | 24.3865(3) |
| α (°) | 90 | 94.612(2) | 90 |
| β (°) | 119.982(4) | 98.850(3) | 115.975(1) |
| γ (°) | 90 | 98.850(3) | 90 |
| V (ų) | 2840.2(17) | 379.26(2) | 4705.57(12) |
| Z | 4 | 1 | 4 |
| Calculated Density (g cm⁻³) | 1.638 | 1.869 | 1.783 |
| R1 / wR2 | 0.043 / 0.106 | 0.030 / 0.077 | 0.043 / 0.103 |
Selected Bond Distances and Angles
The coordination environment around the metal centers can be further understood by examining selected bond lengths and angles.
| Complex | Bond | Length (Å) | Angle | Degrees (°) |
| [Co(en)3][Co(pydc)2(H2O)2]·2H2O | Co1–N1 | 1.950(3) | N1–Co1–N2 | 85.72(12) |
| Co1–N2 | 1.964(3) | N3–Co1–N2 | 90.44(11) | |
| Co1–N3 | 1.959(2) | |||
| [Ni(Hpydc)2(H2O)2] | Ni1–N1 | 2.0765(18) | N1–Ni1–O4 | 92.38(12) |
| Ni1–O4 | 2.0546(15) | O4–Ni1–O5 | 86.34(14) | |
| Ni1–O5 | 2.0644(16) |
Supramolecular Assembly and Interactions
Beyond the primary coordination bonds, non-covalent interactions such as hydrogen bonds and π-π stacking play a crucial role in the formation of the final three-dimensional supramolecular architecture.[3][4] In many of these crystal structures, extensive networks of O–H···O, N–H···O, and C–H···O hydrogen bonds link the complex molecules into higher-dimensional frameworks.[3] The presence of water molecules of crystallization often facilitates the formation of these hydrogen-bonding networks.[4]
Logical Relationship of Structural Assembly
Caption: A diagram showing the hierarchical interactions leading to the final crystal structure.
Conclusion
The study of the crystal structures of ethyl 2,5-pyridinedicarboxylate complexes reveals a rich and diverse coordination chemistry. The ability of this ligand to form stable complexes with a variety of metal ions, coupled with the influence of co-ligands and non-covalent interactions, allows for the rational design of novel materials. For drug development professionals, a thorough understanding of these structures is paramount for the development of new metal-based therapeutics and for understanding the interactions of potential drug candidates with biological macromolecules. The detailed crystallographic data and experimental protocols presented in this guide serve as a valuable resource for researchers in these fields.
References
- 1. Structural studies of pyridinedicarboxylic acid regioisomers by powder diffraction in idealized and high-throughput compatible sample formats and at variable temperatures - American Chemical Society [acs.digitellinc.com]
- 2. Diethyl pyridine-2,5-dicarboxylate | 5552-44-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties and applications of pyridine-2,5-dicarboxylic acid, a key starting material in various chemical and pharmaceutical research endeavors.
Physicochemical Properties
Pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid, is a pyridinedicarboxylic acid with carboxy groups at the 2 and 5 positions.[1][2] Its fundamental properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | Pyridine-2,5-dicarboxylic acid | [3] |
| Synonyms | Isocinchomeronic acid, 2,5-Lutidinic acid, ICA | [1][3][4] |
| CAS Number | 100-26-5 | [5][6][7] |
| Molecular Formula | C₇H₅NO₄ | [1][5][6] |
| Molecular Weight | 167.12 g/mol | [1][5][6] |
| Appearance | Yellow to green fine crystalline powder | [1][4] |
| Melting Point | 242-247 °C (decomposes) | [1][8][9] |
| Boiling Point | 295.67 °C (rough estimate) | [4] |
| pKa₁ | 2.46 | [10] |
| pKa₂ | 4.84 | [10] |
Table 2: Solubility Data
| Solvent | Solubility | Reference(s) |
| Water | 1.237 g/L at 25 °C. Reasonably soluble, especially at elevated temperatures. | [1][4][11] |
| Alcohols (Ethanol, Methanol) | Soluble | [11] |
| Aqueous Bases | Soluble due to salt formation. | [11] |
| Polar Organic Solvents (DMSO, DMF) | Soluble | [10] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of pyridine-2,5-dicarboxylic acid.
¹H NMR Spectroscopy
-
Spectrum: 90 MHz in DMSO-d₆.[11]
-
Description: The ¹H NMR spectrum of pyridine-2,5-dicarboxylic acid in DMSO-d₆ would be expected to show three aromatic proton signals in the downfield region, characteristic of a substituted pyridine ring. The chemical shifts are influenced by the electron-withdrawing carboxylic acid groups.
¹³C NMR Spectroscopy
-
Description: The ¹³C NMR spectrum will exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons of the carboxylic acid groups will appear at the most downfield chemical shifts, while the five carbons of the pyridine ring will have characteristic shifts based on their position relative to the nitrogen atom and the carboxyl substituents.[7]
Infrared (IR) Spectroscopy
-
Technique: KBr disc.[1]
-
Key Absorptions: The IR spectrum is characterized by a broad absorption band for the O-H stretching of the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹. Strong C=O stretching vibrations for the carboxylic acid groups are expected around 1700 cm⁻¹. C-N and C=C stretching vibrations characteristic of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.[1][5][12]
Experimental Protocols
Synthesis of Pyridine-2,5-dicarboxylic Acid
A common method for the preparation of high-purity pyridine-2,5-dicarboxylic acid involves the oxidation of a suitable precursor, such as 6-methylnicotinic acid or its ester.[9]
Methodology:
-
Oxidation: 6-methylnicotinic acid is fully oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous or alkaline solution.[9]
-
Filtration: The resulting mixture is filtered to remove the insoluble manganese dioxide (MnO₂) byproduct.[9]
-
Acidification: The filtrate is then acidified to precipitate the crude pyridine-2,5-dicarboxylic acid.[9]
-
Purification: The crude product is further purified by acid-alkali refining. This involves dissolving the crude product in a dilute alkaline solution (e.g., ammonia), treating with decolorizing carbon, filtering, and then re-precipitating the pure product by adding acid (e.g., hydrochloric acid) to adjust the pH to 2-3.[9]
-
Drying: The purified product is washed and dried to yield high-purity pyridine-2,5-dicarboxylic acid.[9]
Purification
Recrystallization is a standard method for the purification of pyridine-2,5-dicarboxylic acid.
Methodology:
-
Dissolution: Dissolve the crude pyridine-2,5-dicarboxylic acid in a minimum amount of hot water or dilute hydrochloric acid.[1][2]
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Biological Activity and Signaling Pathways
Recent studies have highlighted the biological significance of pyridine-2,5-dicarboxylic acid.
Inhibition of D-dopachrome Tautomerase (D-DT)
Pyridine-2,5-dicarboxylic acid has been identified as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT).[6] D-DT is a cytokine involved in inflammatory responses through its interaction with the CD74 receptor. By inhibiting D-DT, pyridine-2,5-dicarboxylic acid can block the D-DT-induced activation of CD74.[6] This selective inhibition makes it a valuable tool for studying the pathophysiological roles of D-DT in various diseases.[6]
Tryptophan Metabolism
Pyridine-2,5-dicarboxylic acid is known to be a metabolite in the tryptophan degradation pathway. This metabolic route is crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD).
Applications in Research and Development
Pyridine-2,5-dicarboxylic acid serves as a versatile starting material in several areas:
-
Antiviral Agents: It is a key intermediate in the preparation of novel derivatives with potential antiviral activities.[1][13][14]
-
Coordination Chemistry: It is utilized in the synthesis of three-dimensional coordination polymers, particularly with lanthanide elements, through hydrothermal methods.[1][2]
-
Organocatalysis: It can act as an organocatalyst in multi-component reactions, such as the synthesis of 1,5-benzodiazepine derivatives.[1][2]
-
Material Science: It is used in the synthesis of diorganotin(IV) 2,5-pyridinedicarboxylates, which can form polymeric and macrocyclic structures.[8]
This guide provides a foundational understanding of pyridine-2,5-dicarboxylic acid for professionals engaged in chemical synthesis, drug discovery, and materials science. Its well-defined properties and versatile reactivity make it a compound of significant interest for ongoing and future research.
References
- 1. 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) IR Spectrum [chemicalbook.com]
- 2. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5 [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 2,5-PYRIDINEDICARBOXYLIC ACID DI-N-PROPYL ESTER(136-45-8) IR Spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 7493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101857567A - Preparation method of high-purity 2,5-dipicolinic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. Cas 100-26-5,2,5-PYRIDINEDICARBOXYLIC ACID | lookchem [lookchem.com]
Thermal stability of pyridine-dicarboxylic acid isomers
An In-depth Technical Guide on the Thermal Stability of Pyridine-dicarboxylic Acid Isomers
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of the six isomers of pyridine-dicarboxylic acid (PDC). Understanding the thermal properties of these compounds is crucial for their application in various fields, including the synthesis of polymers and pharmaceuticals. This document summarizes key quantitative data, details common experimental protocols for thermal analysis, and visualizes important concepts and workflows.
Introduction to Pyridine-dicarboxylic Acid Isomers
Pyridine-dicarboxylic acids are a group of heterocyclic organic compounds consisting of a pyridine ring substituted with two carboxyl groups. The relative positions of these carboxyl groups define the six isomers, each with distinct chemical and physical properties, including thermal stability. These isomers are valuable building blocks in the synthesis of materials like polyesters, where their thermal stability must be sufficient to withstand polycondensation reaction conditions[1].
The six isomers are:
-
Pyridine-2,3-dicarboxylic acid (Quinolinic acid)
-
Pyridine-2,4-dicarboxylic acid (Lutidinic acid)
-
Pyridine-2,5-dicarboxylic acid (Isocinchomeronic acid)
-
Pyridine-2,6-dicarboxylic acid (Dipicolinic acid)
-
Pyridine-3,4-dicarboxylic acid
-
Pyridine-3,5-dicarboxylic acid (Dinicotinic acid)
Quantitative Thermal Stability Data
The thermal behavior of the six PDC isomers has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[1]. The data reveals significant differences in their stability, which is primarily influenced by the position of the carboxylic acid groups on the pyridine ring.
| Isomer Name | Common Name | Melting Point (°C) | Decomposition Temperature (°C) | Thermal Stability Rank |
| Pyridine-3,5-dicarboxylic acid | Dinicotinic acid | 323[2] | > 311[1] | 1 (Most Stable) |
| Pyridine-3,4-dicarboxylic acid | - | - | > 311[1] | 1 (Most Stable) |
| Pyridine-2,6-dicarboxylic acid | Dipicolinic acid | 248 - 250 (dec.)[3] | 235 - 255[1] | 2 (Intermediate) |
| Pyridine-2,4-dicarboxylic acid | Lutidinic acid | 242 - 243[4] | 235 - 255[1] | 2 (Intermediate) |
| Pyridine-2,5-dicarboxylic acid | Isocinchomeronic acid | - | 235 - 255[1] | 2 (Intermediate) |
| Pyridine-2,3-dicarboxylic acid | Quinolinic acid | 188 - 190 (dec.)[5][6] | ~165[1] | 3 (Least Stable) |
The isomers with carboxylic groups in the 2-position (2,3-PDC, 2,4-PDC, 2,5-PDC, and 2,6-PDC) are generally less stable. This is hypothesized to be due to the involvement of the nitrogen atom in the heterocyclic ring, which facilitates the cleavage of CO2 at elevated temperatures[1]. In contrast, the 3,4-PDC and 3,5-PDC isomers exhibit significantly higher thermal stability because the meta and para positions of the carboxylic groups make intermolecular hydrogen bonding with the ring nitrogen less likely[1]. Quinolinic acid (2,3-PDC) is noted as the least stable isomer[1].
Experimental Protocols
The thermal properties of pyridine-dicarboxylic acid isomers are primarily determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[7]. This technique is used to determine the decomposition temperature of the PDC isomers.
Methodology:
-
Sample Preparation: A small quantity of the PDC isomer (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.
-
Atmosphere: An inert gas, such as nitrogen or argon, is passed over the sample at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition[7].
-
Heating Program (Dynamic TGA): The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., 25 °C to 400 °C)[7].
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percentage mass loss versus temperature. The onset temperature of mass loss is identified as the decomposition temperature. The derivative of the TGA curve (DTG curve) can be used to pinpoint the temperature of the maximum rate of decomposition[7].
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points and enthalpies of fusion and decomposition[8].
Methodology:
-
Sample Preparation: A small amount of the PDC isomer (typically 2-5 mg) is weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Atmosphere: As with TGA, an inert atmosphere is maintained with a steady flow of nitrogen or argon.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, such as heating at a linear rate of 10 °C/min.
-
Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak indicates melting, and the onset temperature of this peak is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion[9]. Exothermic events may indicate decomposition or crystallization.
Visualizations
Logical Relationship of Isomer Stability
The following diagram illustrates the relative thermal stability of the pyridine-dicarboxylic acid isomers based on their decomposition temperatures.
Caption: Relative thermal stability of pyridine-dicarboxylic acid isomers.
Experimental Workflow for Thermal Analysis
This diagram outlines the typical workflow for analyzing the thermal properties of a PDC isomer using TGA or DSC.
Caption: General experimental workflow for TGA and DSC analysis.
Proposed Thermal Decomposition Pathway
The thermal decomposition of PDC isomers primarily proceeds via decarboxylation. For isomers with a carboxyl group at the 2-position, the pyridine nitrogen is thought to play a role in facilitating this process.
Caption: Simplified decarboxylation pathway for a PDC isomer.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Dinicotinic acid - Wikipedia [en.wikipedia.org]
- 3. DPA (DIPICOLINIC ACID) - Ataman Kimya [atamanchemicals.com]
- 4. Lutidinic acid - Wikipedia [en.wikipedia.org]
- 5. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 6. 2,3-Pyridinedicarboxylic acid 99 89-00-9 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Ethyl 2,5-Pyridinedicarboxylate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 2,5-pyridinedicarboxylate, a versatile pyridine derivative with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and the biological activities of its derivatives, with a focus on its relevance to drug discovery and development.
Chemical Identity and Synonyms
Ethyl 2,5-pyridinedicarboxylate is a diester derivative of pyridine-2,5-dicarboxylic acid. It is a key synthetic intermediate used in the development of a variety of functional molecules.
Table 1: Chemical Identifiers and Synonyms
| Property | Value |
| IUPAC Name | Diethyl pyridine-2,5-dicarboxylate |
| Synonyms | Diethyl isocinchomeronate, Isocinchomeronic acid diethyl ester, Pyridine-2,5-dicarboxylic acid diethyl ester, 2,5-Pyridinedicarboxylic acid diethyl ester |
| CAS Number | 5552-44-3 |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| Physical Form | White to gray to brown powder or crystals |
Synthesis of Ethyl 2,5-Pyridinedicarboxylate
The most common and established method for synthesizing diethyl 2,5-pyridinedicarboxylate is through the Fischer esterification of pyridine-2,5-dicarboxylic acid.[1]
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of diethyl 2,5-pyridinedicarboxylate from 2,5-pyridinedicarboxylic acid and ethanol using an acid catalyst.
Materials:
-
2,5-Pyridinedicarboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Benzene
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
-
Hexane
-
Diethyl Ether (Et₂O)
Procedure:
-
Suspend 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol.
-
Over a period of 1.5 hours, slowly add 100 mL of concentrated sulfuric acid to the suspension. The solid will gradually dissolve.
-
Reflux the resulting brown reaction mixture for 16 hours.[2]
-
Add 200 mL of benzene to the mixture.
-
Remove the benzene/ethanol/water azeotrope at a rate of 30 mL every 30 minutes. Add a 1:1 mixture of benzene/ethanol at 30-minute intervals to maintain the reaction volume.
-
After 5 hours, pour the reaction mixture into 30 L of ice-water.
-
Neutralize the mixture by adding solid sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined ethyl acetate layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product as a yellow solid.[2]
-
Purify the crude solid using silica gel chromatography (eluting with 25% and then 50% diethyl ether in hexane) to obtain the pure diethyl 2,5-pyridinedicarboxylate.[2]
-
Recrystallize the purified solid from diethyl ether/hexane to obtain pale yellow crystals.[2]
Biological and Medicinal Relevance
While ethyl 2,5-pyridinedicarboxylate itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities. Furthermore, its parent compound, 2,5-pyridinedicarboxylic acid, is a known inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses.[3][4] This suggests that ethyl 2,5-pyridinedicarboxylate could act as a prodrug, being hydrolyzed in vivo to the active dicarboxylic acid.
Anti-Trypanosomatid Activity of Derivatives
A study exploring new pyridine-2,5-dicarboxylate esters bearing fragments from natural products demonstrated their potential as anti-trypanosomatid agents against Trypanosoma cruzi, the causative agent of Chagas disease. The following table summarizes the in vitro activity of some of these derivatives.
Table 2: Anti-Trypanosomatid Activity of Pyridine-2,5-Dicarboxylate Derivatives
| Compound | R¹ | R² | IC₅₀ (µM) vs. T. cruzi NINOA | IC₅₀ (µM) vs. T. cruzi M379 |
| 3a | Phenyl | Ethyl | 42.44 | >100 |
| 4a | Phenyl | Benzyl | 56.58 | >100 |
| 5a | Phenyl | p-Methylbenzyl | >100 | >100 |
| 4b | 4-Fluorophenyl | Benzyl | 39.03 | 28.32 |
| 8c | 4-Methoxyphenyl | Menthyl | 47.78 | 42.11 |
Data extracted from a study on novel pyridine-2,5-dicarboxylate esters as anti-trypanosomatid agents.
Inhibition of D-dopachrome Tautomerase (D-DT) Signaling
The parent diacid, 2,5-pyridinedicarboxylic acid, has been identified as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT).[3][4] D-DT is a cytokine that, like macrophage migration inhibitory factor (MIF), binds to the cell surface receptor CD74, leading to the activation of downstream pro-inflammatory signaling pathways, including the ERK1/2 MAP kinase pathway.[5][6] By inhibiting D-DT, 2,5-pyridinedicarboxylic acid can block the activation of CD74 and subsequent inflammatory responses.
The following diagram illustrates the signaling pathway initiated by D-DT binding to its receptor CD74 and the point of inhibition by 2,5-pyridinedicarboxylic acid.
Caption: D-DT/CD74 signaling pathway and inhibition.
This pathway highlights a potential therapeutic strategy where ethyl 2,5-pyridinedicarboxylate could serve as a prodrug, delivering the active inhibitor, 2,5-pyridinedicarboxylic acid, to sites of inflammation.
Applications in Materials Science
Beyond its biological relevance, diethyl 2,5-pyridinedicarboxylate and its parent diacid are valuable building blocks in materials science. Pyridine-2,5-dicarboxylic acid is utilized as an organic linker in the synthesis of metal-organic frameworks (MOFs).[1] These porous materials have potential applications in gas storage and separation. Furthermore, polymers derived from 2,5-diethyl pyridinedicarboxylate are being explored as bio-based alternatives to traditional plastics due to their comparable thermal properties.[1]
Conclusion
Ethyl 2,5-pyridinedicarboxylate is a versatile chemical scaffold with significant potential for researchers in drug discovery and materials science. Its straightforward synthesis and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutics. The inhibitory action of its parent diacid on the D-DT/CD74 signaling pathway presents a compelling avenue for the design of new anti-inflammatory agents. Further investigation into the direct biological effects of ethyl 2,5-pyridinedicarboxylate and the development of new derivatives are warranted to fully exploit its therapeutic and material science potential.
References
- 1. Diethyl pyridine-2,5-dicarboxylate | 5552-44-3 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithrowan.com [researchwithrowan.com]
- 5. The D-dopachrome tautomerase (DDT) gene product is a cytokine and functional homolog of macrophage migration inhibitory factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling of both shared and distinct interactions between MIF and its homologue D-DT with their common receptor CD74 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Diethyl 2,5-Pyridinedicarboxylate from Isocinchomeronic Acid
Introduction
Diethyl 2,5-pyridinedicarboxylate is a valuable chemical intermediate in the synthesis of various pharmaceuticals and functional materials. Its preparation from isocinchomeronic acid (2,5-pyridinedicarboxylic acid) is a fundamental esterification reaction. This document provides detailed protocols for this synthesis, tailored for researchers, scientists, and professionals in drug development. The methodologies are based on established chemical literature, ensuring reproducibility and scalability.
Reaction Scheme
The synthesis involves a Fischer esterification of isocinchomeronic acid using ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction proceeds by protonation of the carboxylic acid groups, followed by nucleophilic attack of ethanol to form the corresponding diethyl ester.
Chemical Equation:
Isocinchomeronic Acid + 2 Ethanol ⇌ Diethyl 2,5-pyridinedicarboxylate + 2 H₂O (in the presence of H₂SO₄)
Experimental Protocols
Method 1: Fischer Esterification with Sulfuric Acid
This protocol is a common and effective method for the synthesis of diethyl 2,5-pyridinedicarboxylate.[1][2]
Materials:
-
Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Benzene
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel
-
Diethyl Ether (Et₂O)
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 100 g (0.6 mol) of isocinchomeronic acid in 300 mL of absolute ethanol.
-
Acid Addition: Slowly add 100 mL of concentrated sulfuric acid to the suspension over a period of 1.5 hours. The solid will gradually dissolve.
-
Reflux: Heat the resulting brown reaction mixture to reflux and maintain for 16 hours.[1][2]
-
Azeotropic Removal of Water: Add 200 mL of benzene to the reaction mixture. Remove the benzene/ethanol/water azeotrope by distillation at a rate of 30 mL every 30 minutes. Replenish the reaction volume with a 1:1 mixture of benzene and ethanol at 30-minute intervals for 5 hours.
-
Quenching: Pour the cooled reaction mixture onto 30 L of ice-water.
-
Neutralization: Carefully add solid sodium bicarbonate to the aqueous mixture until it is neutralized.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Wash the combined ethyl acetate layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield a yellow solid.
-
Purification: Purify the crude solid by silica gel chromatography using a gradient of 25% to 50% diethyl ether in hexane as the eluent.
-
Recrystallization: Recrystallize the purified solid from a mixture of diethyl ether and hexane to obtain pale yellow crystals of diethyl 2,5-pyridinedicarboxylate.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Isocinchomeronic Acid | [1] |
| Reagents | Absolute Ethanol, Conc. H₂SO₄ | [1][2] |
| Reaction Time | 16 hours (reflux) | [1][2] |
| Yield | 90 g (from 100 g starting material) | [1] |
| Appearance | Pale yellow crystals | [1] |
| Melting Point | 46-47 °C | [1] |
| IR (mull, cm⁻¹) | 1730, 1710, 1600, 1375, 1280, 1250, 1100, 1030, 750 | [1] |
| ¹H NMR (CDCl₃, δ) | 1.47 & 1.50 (2t, J=7.5 Hz, 6H), 4.55 & 4.62 (2q, J=7.5 Hz, 4H), 8.17 (d, J=8 Hz, 1H), 8.47 (dd, J=2.5 Hz, J=8 Hz, 1H), 9.33 (d, J=2.5 Hz, 1H) | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of diethyl 2,5-pyridinedicarboxylate.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of Fischer esterification.
References
Application Note: Synthesis of Diethyl 2,5-Pyridinedicarboxylate via Fischer Esterification
Abstract
This application note provides a detailed protocol for the synthesis of diethyl 2,5-pyridinedicarboxylate through the Fischer esterification of 2,5-pyridinedicarboxylic acid with ethanol. This method utilizes a strong acid catalyst, typically sulfuric acid, and an excess of ethanol to drive the reaction towards the formation of the desired diester. Diethyl 2,5-pyridinedicarboxylate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1] The protocol herein describes a robust and scalable procedure suitable for laboratory and pilot-plant applications.
Introduction
The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[3][4][5] This application note details the diesterification of 2,5-pyridinedicarboxylic acid with ethanol, a process of significant interest due to the utility of the resulting product, diethyl 2,5-pyridinedicarboxylate, as a key intermediate in various synthetic pathways.[1]
The pyridine nucleus within the target molecule offers a site for further functionalization, making it a versatile scaffold in medicinal chemistry and materials science.[1] The ester functionalities can undergo various transformations, such as hydrolysis, amidation, and reduction, to generate a diverse range of derivatives.[1]
Reaction Scheme
Caption: Overall reaction for the Fischer esterification of 2,5-pyridinedicarboxylic acid.
Experimental Protocol
This protocol is adapted from a literature procedure.[6]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2,5-Pyridinedicarboxylic Acid | ≥98% | Commercially Available | |
| Absolute Ethanol (EtOH) | Anhydrous | Commercially Available | Used as both reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Catalyst. Handle with extreme care. |
| Benzene | Anhydrous | Commercially Available | For azeotropic removal of water. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Prepared in-house | For neutralization. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Brine (Saturated NaCl) | Saturated Solution | Prepared in-house | For washing. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Diethyl Ether (Et₂O) | ACS Grade | Commercially Available | For chromatography and recrystallization. |
| Hexane | ACS Grade | Commercially Available | For chromatography and recrystallization. |
| Round-bottom flask | |||
| Reflux condenser | |||
| Heating mantle | |||
| Magnetic stirrer and stir bar | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Chromatography column |
Procedure
-
Reaction Setup:
-
To a 1 L round-bottom flask equipped with a magnetic stir bar, add 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid and 300 mL of absolute ethanol.
-
Cool the suspension in an ice bath.
-
Slowly add 100 mL of concentrated sulfuric acid over a period of 1.5 hours with vigorous stirring. The solid will gradually dissolve.
-
-
Reaction:
-
Remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
-
Work-up:
-
After reflux, allow the mixture to cool to room temperature.
-
Add 200 mL of benzene to the reaction mixture.
-
Set up for distillation to remove the benzene/ethanol/water azeotrope at a rate of approximately 30 mL every 30 minutes.
-
Periodically add a 1:1 mixture of benzene/ethanol to maintain the reaction volume. Continue this process for 5 hours.
-
Pour the cooled reaction mixture onto a large volume of ice-water (approximately 30 L).
-
Carefully neutralize the mixture by the portion-wise addition of solid sodium bicarbonate until the effervescence ceases.
-
-
Extraction and Purification:
-
Extract the product from the neutralized aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Chromatography and Recrystallization:
-
Purify the crude solid by column chromatography on silica gel using a gradient of 25% to 50% diethyl ether in hexane as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Recrystallize the resulting solid from a diethyl ether/hexane mixture to afford pure diethyl 2,5-pyridinedicarboxylate.
-
Data Summary
| Parameter | Value | Reference |
| Starting Material Mass | 100 g | [6] |
| Moles of Starting Material | 0.6 mol | [6] |
| Volume of Ethanol | 300 mL | [6] |
| Volume of Sulfuric Acid | 100 mL | [6] |
| Reflux Time | 16 hours | [6] |
| Final Product Mass | 90 g | [6] |
| Yield | ~67% | Calculated |
| Melting Point | 46-47 °C | [6] |
Visualizations
Caption: Experimental workflow for the synthesis of diethyl 2,5-pyridinedicarboxylate.
Caption: Simplified mechanism of the Fischer esterification.
Conclusion
The Fischer esterification of 2,5-pyridinedicarboxylic acid with ethanol provides an effective route to diethyl 2,5-pyridinedicarboxylate. The protocol described herein is a reliable method for obtaining this valuable synthetic intermediate in good yield. Careful control of the reaction conditions, particularly the slow addition of the acid catalyst and the removal of water, is crucial for maximizing the product yield and purity. The purification via column chromatography and subsequent recrystallization ensures a high-purity final product suitable for further applications in research and development.
References
- 1. Diethyl pyridine-2,5-dicarboxylate | 5552-44-3 | Benchchem [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols: Acid-Catalyzed Synthesis of Ethyl 2,5-Pyridinedicarboxylate
Introduction
Ethyl 2,5-pyridinedicarboxylate, also known as diethyl pyridine-2,5-dicarboxylate, is a valuable chemical intermediate in the development of more complex molecules for medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring with two reactive ester functional groups, makes it a versatile building block.[1] The synthesis of this compound is commonly achieved through the Fischer-Speier esterification, a classic organic reaction that involves treating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1][2] This method is favored for its directness and use of readily available starting materials.[1]
The reaction mechanism involves the protonation of the carbonyl oxygen on the carboxylic acid by the catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[1][3][4] The alcohol then acts as a nucleophile, attacking this activated carbon.[1][3] Subsequent proton transfer and elimination of a water molecule yield the final ester product.[1][3] The reaction is an equilibrium process; therefore, to achieve high yields, it is typically driven towards the product side by using a large excess of the alcohol and/or by removing the water as it is formed.[2][3][4]
Reaction Scheme
The acid-catalyzed esterification of 2,5-pyridinedicarboxylic acid with ethanol proceeds as follows:
2,5-Pyridinedicarboxylic Acid + 2 Ethanol ⇌ Ethyl 2,5-Pyridinedicarboxylate + 2 H₂O (in the presence of H₂SO₄ catalyst)
Data Presentation
The following table summarizes the quantitative data from two representative experimental protocols for the synthesis of ethyl 2,5-pyridinedicarboxylate.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 2,5-Pyridinedicarboxylic Acid | 2,5-Pyridinedicarboxylic Acid |
| Mass of Starting Material | 100 g (0.6 mol) | 3.0 g (17.9 mmol) |
| Reagents | ||
| Alcohol | Absolute Ethanol | Anhydrous Ethanol |
| Alcohol Volume | 300 mL | 10 mL |
| Catalyst | Concentrated H₂SO₄ | Concentrated H₂SO₄ |
| Catalyst Volume | 100 mL | 3.9 mL (71.6 mmol) |
| Reaction Conditions | ||
| Temperature | Reflux | Reflux |
| Reaction Time | 16 hours | 18 hours |
| Workup & Purification | ||
| Neutralization Agent | Solid NaHCO₃ | Saturated NaHCO₃ solution |
| Extraction Solvent | Ethyl Acetate (EtOAc) | Ethyl Acetate (EtOAc) |
| Purification Method | Silica Gel Chromatography & Recrystallization | None (used directly) |
| Results | ||
| Final Product | Pale yellow crystals | Crude solid |
| Product Mass | 90 g | 3.0 g |
| Yield | ~84% | ~75% [5] |
| Melting Point | 46-47 °C | Not specified |
Experimental Protocols
Protocol 1: Large-Scale Synthesis with Purification
This protocol is adapted from a procedure for synthesizing 90 g of purified ethyl 2,5-pyridinedicarboxylate.[6]
Materials:
-
2,5-Pyridinedicarboxylic acid (100 g, 0.6 mol)
-
Absolute Ethanol (EtOH, 300 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 100 mL)
-
Benzene (for azeotropic removal of water, ~200 mL+)
-
1:1 Benzene/Ethanol mixture
-
Ice
-
Solid Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (400 g)
-
Eluent: 25% Diethyl Ether (Et₂O) in Hexane, then 50% Et₂O in Hexane
-
Recrystallization Solvents: Diethyl Ether (Et₂O)/Hexane
Procedure:
-
Suspend 2,5-pyridinedicarboxylic acid (100 g) in absolute ethanol (300 mL) in a suitable reaction flask.
-
Slowly add concentrated H₂SO₄ (100 mL) to the suspension over a period of 1.5 hours. The solid will gradually dissolve.
-
Heat the resulting brown reaction mixture to reflux and maintain for 16 hours.
-
To remove water, add benzene (200 mL) and distill the benzene/EtOH/H₂O azeotrope at a rate of approximately 30 mL every 30 minutes.
-
Replenish the solvent by adding a 1:1 mixture of benzene/EtOH at 30-minute intervals for a total of 5 hours.
-
Cool the reaction mixture and pour it onto a large volume of ice-water (approx. 30 L).
-
Carefully neutralize the mixture by adding solid NaHCO₃ until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
Purification:
-
Purify the crude solid (99.8 g) using column chromatography on silica gel (400 g).
-
Elute with 25% Et₂O/hexane followed by 50% Et₂O/hexane to obtain the purified solid (95 g).
-
Recrystallize the solid from an Et₂O/hexane mixture to yield pale yellow crystals of diethyl pyridine-2,5-dicarboxylate (90 g).[6]
Protocol 2: Small-Scale Synthesis for Direct Use
This protocol is adapted from a procedure for synthesizing 3 g of ethyl 2,5-pyridinedicarboxylate intended for use without further purification.[5]
Materials:
-
2,5-Pyridinedicarboxylic acid (3.0 g, 17.9 mmol)
-
Anhydrous Ethanol (10 mL)
-
Concentrated Sulfuric Acid (3.9 mL, 71.6 mmol)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc, 4 x 50 mL)
-
Brine (30 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend 2,5-pyridinedicarboxylic acid (3.0 g) in anhydrous ethanol (10 mL) in a stirred reaction flask.
-
Slowly add concentrated H₂SO₄ (3.9 mL) dropwise over 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 18 hours.
-
After completion, cool the solution to room temperature.
-
Remove the solvent by evaporation under reduced pressure.
-
Add saturated NaHCO₃ solution to the residue until the pH is adjusted to 7-8.
-
Extract the aqueous phase with ethyl acetate (4 x 50 mL).
-
Combine all organic extracts, wash with brine (30 mL), and dry with anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to afford 3.0 g (75% yield) of the final product, which can be used in subsequent steps without further purification.[5]
Visualizations
Caption: A diagram illustrating the key steps of the Fischer esterification mechanism.
Caption: A flowchart of the general experimental workflow for the synthesis.
References
- 1. Diethyl pyridine-2,5-dicarboxylate | 5552-44-3 | Benchchem [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. 2,5-PYRIDINEDICARBOXYLIC ACID DIETHYL ESTER | 5552-44-3 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
Diethyl 2,5-pyridinedicarboxylate: A Versatile Scaffold for Organic Synthesis
Introduction: Diethyl 2,5-pyridinedicarboxylate is a valuable heterocyclic building block in organic synthesis, offering a versatile platform for the construction of a wide array of functional molecules. The presence of two reactive ester groups and a pyridine nitrogen atom allows for a variety of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, functional materials, and complex molecular architectures. This document provides a detailed overview of its applications, supported by experimental protocols and graphical representations of its synthetic utility.
Applications in Organic Synthesis
The reactivity of diethyl 2,5-pyridinedicarboxylate stems from its three primary functional components: the two diethyl ester groups at the 2- and 5-positions and the nitrogen atom within the pyridine ring. These sites allow for a range of synthetic modifications.[1]
1. Synthesis of Amides and Hydrazides: The ester functionalities are readily converted to amides and hydrazides through reactions with amines and hydrazine, respectively. These derivatives are important precursors for the synthesis of more complex heterocyclic systems, macrocycles, and compounds with potential biological activity.
2. Reduction to Diols and Diamines: The ester groups can be reduced to the corresponding alcohols, yielding 2,5-bis(hydroxymethyl)pyridine. This diol is a useful precursor for polyesters and other polymers. Further transformation of the diol or direct reduction of amide derivatives can lead to the formation of 2,5-bis(aminomethyl)pyridine, a key building block for ligands in coordination chemistry.
3. Precursor for Ligands and Metal-Organic Frameworks (MOFs): While the parent dicarboxylic acid is more commonly used, diethyl 2,5-pyridinedicarboxylate can be hydrolyzed to 2,5-pyridinedicarboxylic acid, which serves as a linker in the synthesis of Metal-Organic Frameworks (MOFs).[1] These materials have applications in gas storage, separation, and catalysis. The pyridine nitrogen and the carboxylate groups can coordinate to metal ions, leading to the formation of stable, porous structures.
4. Intermediate in Medicinal Chemistry: Pyridine derivatives are a common feature in many pharmaceuticals. Diethyl 2,5-pyridinedicarboxylate serves as a starting material for the synthesis of various substituted pyridines with potential therapeutic applications.[1]
Key Experiments and Protocols
Synthesis of Diethyl 2,5-pyridinedicarboxylate
A standard method for the preparation of diethyl 2,5-pyridinedicarboxylate is the Fischer esterification of 2,5-pyridinedicarboxylic acid.[2]
Experimental Protocol:
-
Suspend 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol.
-
Slowly add 100 mL of concentrated sulfuric acid over 1.5 hours, allowing the solid to dissolve.
-
Reflux the resulting brown solution for 16 hours.
-
Add 200 mL of benzene and remove the benzene/ethanol/water azeotrope by distillation.
-
After 5 hours, pour the reaction mixture into 30 L of ice-water.
-
Neutralize the mixture with solid sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield a yellow solid.
-
Purify the crude product by silica gel chromatography (25% ether/hexane followed by 50% ether/hexane) to give approximately 95 g of the desired product.
-
Recrystallize from ether/hexane to obtain pale yellow crystals.
| Parameter | Value |
| Yield | ~90 g (after recrystallization) |
| Melting Point | 46-47 °C |
| IR (cm⁻¹) | 1730, 1710, 1600, 1375, 1280, 1250, 1100, 1030, 750 |
| ¹H NMR (CDCl₃, δ) | 1.47 & 1.50 (2t, 6H), 4.55 & 4.62 (2q, 4H), 8.17 (d, 1H), 8.47 (dd, 1H), 9.33 (d, 1H) |
Reduction of Diethyl 2,5-pyridinedicarboxylate to 2,5-bis(hydroxymethyl)pyridine
The reduction of the diethyl ester to the corresponding diol can be achieved using a complex metal hydride like lithium aluminum hydride.
Experimental Protocol (General):
Note: This is a representative protocol, and specific conditions may need to be optimized.
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of diethyl 2,5-pyridinedicarboxylate in an anhydrous ether solvent such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF to the stirred solution of the ester. An excess of the reducing agent is typically used.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting precipitate (aluminum salts) and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the crude diol.
-
The crude product can be purified by recrystallization or column chromatography.
| Reagent | Molar Ratio (relative to ester) |
| Lithium Aluminum Hydride | 2.0 - 3.0 |
Amidation of Diethyl 2,5-pyridinedicarboxylate with Hydrazine
The reaction with hydrazine hydrate yields the corresponding dihydrazide, a versatile intermediate for the synthesis of heterocycles.
Experimental Protocol (General):
Note: This is a representative protocol, and specific conditions may need to be optimized.
-
Dissolve diethyl 2,5-pyridinedicarboxylate in a suitable solvent such as ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature. The product, pyridine-2,5-dicarbohydrazide, often precipitates from the solution.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
The product can be further purified by recrystallization.
Synthetic Workflow and Pathways
The following diagrams illustrate the central role of diethyl 2,5-pyridinedicarboxylate as a synthetic intermediate.
Caption: Synthetic pathways starting from 2,5-pyridinedicarboxylic acid.
Caption: Key transformations of diethyl 2,5-pyridinedicarboxylate.
References
Application Notes and Protocols for Metal-Organic Frameworks Derived from Ethyl 2,5-Pyridinedicarboxylate in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and utilization of metal-organic frameworks (MOFs) based on the linker ethyl 2,5-pyridinedicarboxylate for advanced drug delivery applications. The unique properties of these MOFs, including their high porosity and tunable structure, make them promising candidates for the controlled release of therapeutic agents.
Introduction to 2,5-Pyridinedicarboxylate-Based MOFs
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The use of 2,5-pyridinedicarboxylic acid as a linker has led to the development of robust MOFs with interesting properties for various applications, including drug delivery.[1] The nitrogen atom in the pyridine ring can influence the hydrophilicity and surface chemistry of the MOF, potentially enhancing its interaction with biological systems and drug molecules. A notable example is the zirconium-based MOF, UiO-66-PDC, which has demonstrated excellent stability in aqueous environments and a significant loading capacity for the anti-inflammatory drug ibuprofen.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative MOF synthesized using a 2,5-pyridinedicarboxylate linker. This data is essential for evaluating the potential of these materials as drug delivery carriers.
| MOF Name | Metal Ion | Linker | Surface Area (BET) | Pore Volume | Drug | Drug Loading Capacity (wt%) |
| UiO-66-PDC | Zr | 2,5-Pyridinedicarboxylic acid | Not specified | Not specified | Ibuprofen Sodium | 27.60 |
Note: The linker used in the synthesis of UiO-66-PDC is 2,5-pyridinedicarboxylic acid. For the purpose of these notes, it is assumed that ethyl 2,5-pyridinedicarboxylate can be hydrolyzed to the corresponding dicarboxylic acid either in a preliminary step or in situ during the MOF synthesis.
Experimental Protocols
Synthesis of a Zirconium-Based MOF (UiO-66-PDC Analogue)
This protocol describes a method for the synthesis of a UiO-66-type MOF using 2,5-pyridinedicarboxylic acid, which can be derived from ethyl 2,5-pyridinedicarboxylate.
Materials:
-
Zirconium(IV) chloride (ZrCl₄) or Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Ethyl 2,5-pyridinedicarboxylate or 2,5-pyridinedicarboxylic acid (H₂PDC)
-
Formic acid (HCOOH)
-
Deionized water
-
Dimethylformamide (DMF) - for washing
-
Ethanol - for washing
Procedure:
-
Linker Preparation (if starting from ethyl 2,5-pyridinedicarboxylate): Hydrolyze the ethyl ester to the dicarboxylic acid by heating in an aqueous solution of sodium hydroxide, followed by acidification to precipitate the dicarboxylic acid. Wash the precipitate with water and dry.
-
MOF Synthesis: In a glass beaker, dissolve 2,5-pyridinedicarboxylic acid (0.733 g, 4.4 mmol) and ZrOCl₂·8H₂O (1.434 g, 4.4 mmol) in a mixture of 45 mL of formic acid and 5 mL of deionized water.[2]
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 120 °C for 24 hours.
-
After cooling to room temperature, collect the white crystalline product by centrifugation or filtration.
-
Washing: Wash the product with DMF and then with ethanol to remove unreacted starting materials and solvent molecules from the pores.
-
Activation: Dry the synthesized MOF under vacuum at an elevated temperature (e.g., 150 °C) to remove any residual solvent from the pores. This activation step is crucial for achieving high drug loading capacity.
Drug Loading Protocol: Ibuprofen Encapsulation
This protocol details the procedure for loading the anti-inflammatory drug ibuprofen into the synthesized MOF.
Materials:
-
Activated 2,5-pyridinedicarboxylate-based MOF
-
Ibuprofen sodium salt
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Ethanol
Procedure:
-
Prepare a stock solution of ibuprofen sodium salt in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Disperse a known amount of the activated MOF in the ibuprofen solution.
-
Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow for the diffusion of the drug molecules into the pores of the MOF.[3][4]
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with fresh solvent to remove any drug molecules adsorbed on the external surface of the MOF crystals.
-
Dry the drug-loaded MOF under vacuum.
-
Quantification of Drug Loading: Determine the amount of loaded ibuprofen by measuring the concentration of the drug in the supernatant before and after the loading process using UV-Vis spectroscopy at the characteristic wavelength of ibuprofen. The drug loading capacity is calculated as: (Mass of loaded drug / Mass of drug-loaded MOF) x 100%
In Vitro Drug Release Protocol
This protocol describes how to evaluate the release profile of ibuprofen from the loaded MOF in a simulated physiological environment.
Materials:
-
Ibuprofen-loaded MOF
-
Phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological pH) and pH 5.0 (simulating acidic tumor microenvironment)
-
A constant temperature shaker bath (37 °C)
Procedure:
-
Disperse a known amount of the ibuprofen-loaded MOF in a known volume of PBS (pH 7.4 or 5.0) in a sealed container.
-
Place the container in a shaker bath maintained at 37 °C to simulate body temperature.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh PBS to maintain a constant volume.
-
Analyze the concentration of ibuprofen in the collected aliquots using UV-Vis spectroscopy.
-
Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a 2,5-pyridinedicarboxylate-based MOF, its subsequent loading with a therapeutic drug, and the characterization and evaluation of its drug release properties.
Signaling Pathway of Ibuprofen
The therapeutic effect of ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), is primarily achieved through the inhibition of the cyclooxygenase (COX) enzymes. The following diagram illustrates this signaling pathway.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. Uji Drug Loading Ibuprofen Pada Material UiO-66 (Zr-Metal Organic Framework) [ouci.dntb.gov.ua]
- 4. Uji Drug Loading Ibuprofen Pada Material UiO-66 (Zr-Metal Organic Framework) - IIK Bhakta Institutional Repository [eprints.iik.ac.id]
Application Notes and Protocols for the Synthesis of Anti-Trypanosomatid Agents from Pyridine-2,5-Dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of pyridine-2,5-dicarboxylate esters as potential anti-trypanosomatid agents. The described compounds have shown promising activity against Trypanosoma cruzi and Leishmania mexicana, the causative agents of Chagas disease and leishmaniasis, respectively.[1][2][3] This document is intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery targeting neglected tropical diseases.
The synthesis of these pyridine-2,5-dicarboxylate derivatives is achieved through an inverse electron demand Diels-Alder (IEDDA) reaction.[1][2][3] This method offers an efficient route to construct the pyridine core functionalized with various ester groups derived from natural product fragments, allowing for the exploration of structure-activity relationships. The protocols outlined below detail the synthesis, purification, and biological evaluation of these compounds.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of synthesized pyridine-2,5-dicarboxylate derivatives against T. cruzi and L. mexicana, as well as their cytotoxicity against a macrophage cell line.
Table 1: Anti-Trypanosomal Activity of Pyridine-2,5-Dicarboxylate Esters [1]
| Compound | T. cruzi NINOA IC₅₀ (µM) | T. cruzi A1 IC₅₀ (µM) |
| 3a | 56.68 | 48.23 |
| 4a | 45.78 | 40.11 |
| 5a | 50.12 | 43.55 |
| 4b | 49.87 | 42.19 |
| 8c | 52.33 | 46.78 |
| 9b | < 40 | < 40 |
| Benznidazole | 15.34 | 12.87 |
Table 2: Anti-Leishmanial Activity of Pyridine-2,5-Dicarboxylate Esters [1]
| Compound | L. mexicana M379 IC₅₀ (µM) | L. mexicana FCQEPS IC₅₀ (µM) |
| 8b | 65.43 | 78.92 |
| 9b | < 40 | < 40 |
| 10a | 85.89 | 161.53 |
| 12b | 54.79 | 57.03 |
| 10c | < 56 | < 56 |
| Glucantime | > 125 | > 125 |
Table 3: Cytotoxicity of Pyridine-2,5-Dicarboxylate Esters [1]
| Compound | J774.2 Macrophage CC₅₀ (µM) |
| 3a | > 200 |
| 4a | > 200 |
| 5a | > 200 |
| 4b | > 200 |
| 8c | > 200 |
| 9b | > 200 |
| 8b | > 200 |
| 10a | > 200 |
| 12b | > 200 |
| 10c | > 200 |
Experimental Protocols
General Synthesis of Pyridine-2,5-Dicarboxylate Esters via IEDDA Reaction
This protocol describes the general procedure for the synthesis of pyridine-2,5-dicarboxylate esters from 1,2,3-triazine-1-oxides and β-keto-esters.[1][2]
Materials:
-
Substituted 1,2,3-triazine-1-oxide
-
Appropriate β-keto-ester bearing a natural product fragment
-
Toluene, anhydrous
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
-
NMR spectrometer
-
High-resolution mass spectrometer (HRMS)
Procedure:
-
To a solution of the 1,2,3-triazine-1-oxide (1.0 equiv.) in anhydrous toluene, add the corresponding β-keto-ester (1.2 equiv.).
-
Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
-
Combine the fractions containing the desired product and evaporate the solvent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[1]
In Vitro Anti-Trypanosomal Activity Assay (Epimastigotes)
This protocol outlines the method to determine the 50% inhibitory concentration (IC₅₀) of the synthesized compounds against T. cruzi epimastigotes.[1]
Materials:
-
T. cruzi epimastigotes (e.g., NINOA and A1 strains)
-
Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS)
-
96-well microplates
-
Synthesized pyridine-2,5-dicarboxylate compounds
-
Benznidazole (positive control)
-
Resazurin solution (2.5 mM)
-
Incubator (28 °C)
-
Microplate reader (fluorescence detector)
Procedure:
-
Culture T. cruzi epimastigotes in LIT medium at 28 °C until they reach the exponential growth phase.
-
Seed the 96-well plates with 1 x 10⁶ parasites/mL in fresh LIT medium.
-
Add serial dilutions of the test compounds (and Benznidazole) to the wells. Include a solvent control (e.g., DMSO) and a negative control (medium only).
-
Incubate the plates at 28 °C for 72 hours.
-
After the incubation period, add 10 µL of 2.5 mM resazurin solution to each well.
-
Incubate for an additional 3 hours.
-
Measure the fluorescence using a microplate reader (excitation 530 nm, emission 590 nm).
-
Calculate the IC₅₀ values using a suitable statistical software package (e.g., probit analysis).[2]
In Vitro Anti-Leishmanial Activity Assay (Promastigotes)
This protocol describes the determination of the IC₅₀ of the synthesized compounds against L. mexicana promastigotes.[1]
Materials:
-
L. mexicana promastigotes (e.g., M379 and FCQEPS strains)
-
Schneider's Drosophila Medium supplemented with 10% FBS
-
96-well microplates
-
Synthesized pyridine-2,5-dicarboxylate compounds
-
Glucantime (positive control)
-
Resazurin solution (2.5 mM)
-
Incubator (26 °C)
-
Microplate reader (fluorescence detector)
Procedure:
-
Culture L. mexicana promastigotes in Schneider's medium at 26 °C.
-
Seed 96-well plates with 1 x 10⁶ parasites/mL.
-
Add serial dilutions of the test compounds (and Glucantime).
-
Incubate the plates at 26 °C for 72 hours.
-
Add 10 µL of 2.5 mM resazurin solution to each well and incubate for 3 hours.
-
Measure the fluorescence (excitation 530 nm, emission 590 nm).
-
Calculate the IC₅₀ values.
Cytotoxicity Assay
This protocol is for determining the 50% cytotoxic concentration (CC₅₀) of the compounds against a mammalian cell line.[1]
Materials:
-
J774.2 macrophage cell line
-
DMEM medium supplemented with 10% FBS
-
96-well microplates
-
Synthesized pyridine-2,5-dicarboxylate compounds
-
Resazurin solution
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with J774.2 cells at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adhesion.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Add resazurin solution to each well and incubate for 3 hours.
-
Measure the fluorescence to determine cell viability.
-
Calculate the CC₅₀ values.
Visualizations
Logical Workflow for Drug Discovery
Caption: Drug discovery workflow for anti-trypanosomatid agents.
Synthetic Pathway
Caption: Synthesis of pyridine-2,5-dicarboxylates.
Biological Evaluation Workflow
Caption: Workflow for biological evaluation of synthesized compounds.
References
Application Notes and Protocols: The Role of Diethyl 2,5-Pyridinedicarboxylate in Polymer Synthesis
Introduction
Diethyl 2,5-pyridinedicarboxylate is a versatile monomer employed in the synthesis of novel bio-based polymers. Its pyridine core offers unique properties to the resulting polyesters, including altered thermal characteristics and potential for enhanced functionality compared to its terephthalate counterparts. This document provides detailed application notes and experimental protocols for the synthesis of polyesters utilizing diethyl 2,5-pyridinedicarboxylate, focusing on two primary methods: enzymatic polymerization and melt polycondensation. These protocols are intended for researchers and scientists in the fields of polymer chemistry, materials science, and drug development.
Data Presentation
The following table summarizes quantitative data from representative polymerization reactions involving diethyl 2,5-pyridinedicarboxylate and analogous monomers, providing a comparative overview of the two primary synthesis methods.
| Polymerization Method | Monomers | Catalyst | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| Enzymatic Polymerization | Diethyl 2,5-pyridinedicarboxylate + 1,8-Octanediol | Candida antarctica Lipase B (CaLB) | Diphenyl ether | 85 | 48 | 8,100 | - | - |
| Enzymatic Polymerization | Diethyl 2,4-pyridinedicarboxylate + 1,8-Octanediol | Candida antarctica Lipase B (CaLB) | Diphenyl ether | 85 | 48 | 14,300 | 32,100 | 2.24 |
| Enzymatic Polymerization | Diethyl 2,6-pyridinedicarboxylate + 1,8-Octanediol | Candida antarctica Lipase B (CaLB) | Diphenyl ether | 85 | 48 | 3,200 | - | - |
| Melt Polycondensation | Dimethylpyrazine dipropionic acid + 1,4-Butanediol | Tin(II) 2-ethylhexanoate | None | 160-200 | - | 12,300 - 47,500 | - | 1.9-2.3 |
| Melt Polycondensation | Dimethyl 2,5-thiophenedicarboxylate + 1,3-Propanediol | TBT & TTIP | None | 170-200 | 7 | - | - | - |
Note: Data for melt polycondensation is based on analogous heterocyclic dicarboxylates due to the limited direct availability of a complete dataset for diethyl 2,5-pyridinedicarboxylate. TBT is titanium tetrabutoxide and TTIP is titanium isopropoxide.
Experimental Protocols
Protocol 1: Enzymatic Polymerization of Diethyl 2,5-Pyridinedicarboxylate with a Diol
This protocol describes the synthesis of a polyester from diethyl 2,5-pyridinedicarboxylate and an aliphatic diol using enzymatic catalysis in a solvent-based system, which generally yields higher molecular weight polymers compared to solvent-less systems[1].
Materials:
-
Diethyl 2,5-pyridinedicarboxylate
-
1,8-Octanediol (or other suitable diol)
-
Immobilized Candida antarctica Lipase B (CaLB, e.g., Novozym 435)
-
Diphenyl ether (solvent)
-
Methanol (for washing)
-
Chloroform (for dissolution)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer and a condenser, add equimolar amounts of diethyl 2,5-pyridinedicarboxylate and the chosen diol (e.g., 1,8-octanediol).
-
Solvent and Catalyst Addition: Add diphenyl ether as the solvent to achieve a desired monomer concentration (e.g., 0.1 M). Add immobilized CaLB (typically 10% w/w of the total monomer weight).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes to create an inert atmosphere.
-
Polymerization Reaction: Heat the reaction mixture to 85 °C with constant stirring. Allow the reaction to proceed for 48 hours under a gentle flow of nitrogen.
-
Enzyme Removal: After the reaction is complete, cool the mixture to room temperature. Remove the immobilized enzyme by vacuum filtration.
-
Polymer Precipitation and Purification: Precipitate the polymer by pouring the filtrate into a large excess of cold methanol with vigorous stirring.
-
Washing: Collect the precipitated polymer by vacuum filtration and wash it thoroughly with fresh methanol to remove any unreacted monomers and residual solvent.
-
Drying: Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and Polydispersity Index (PDI), and Differential Scanning Calorimetry (DSC) to determine thermal properties like glass transition temperature (Tg) and melting temperature (Tm).
Protocol 2: Two-Stage Melt Polycondensation
This protocol is a general procedure for the synthesis of polyesters from a diethyl ester and a diol via a two-stage melt polycondensation process. This method avoids the use of solvents and is common in industrial polymer production. The conditions are based on protocols for analogous heterocyclic monomers and may require optimization for diethyl 2,5-pyridinedicarboxylate[2].
Materials:
-
Diethyl 2,5-pyridinedicarboxylate
-
A suitable diol (e.g., 1,4-butanediol)
-
Polycondensation catalyst (e.g., Tin(II) 2-ethylhexanoate, Antimony(III) oxide, or a Titanium-based catalyst)
-
Nitrogen gas supply
-
Chloroform (for dissolution, optional)
-
Methanol (for precipitation, optional)
Equipment:
-
High-temperature, high-vacuum reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Cold trap
Procedure:
Stage 1: Transesterification (Ester Interchange)
-
Reactor Charging: Charge the reactor with diethyl 2,5-pyridinedicarboxylate, the diol (typically in a molar excess, e.g., 1:1.2 to 1:2 ratio), and the catalyst (e.g., 0.05-0.1 mol% relative to the diester).
-
Inert Atmosphere: Purge the reactor with nitrogen to remove oxygen.
-
Heating and Reaction: Gradually heat the mixture to 160-180 °C under a slow stream of nitrogen while stirring. Ethanol, the byproduct of the transesterification, will start to distill off.
-
Monitoring: Continue this stage until the distillation of ethanol ceases, which indicates the completion of the transesterification reaction. This typically takes several hours.
Stage 2: Polycondensation
-
Temperature Increase and Vacuum Application: Gradually increase the temperature to 180-220 °C and slowly apply a vacuum (reducing the pressure to below 1 mbar).
-
Removal of Excess Diol: The excess diol will be removed under vacuum.
-
Viscosity Increase: As the polycondensation proceeds, the viscosity of the melt will increase significantly. The reaction is considered complete when the desired melt viscosity (or stirrer torque) is reached.
-
Polymer Extrusion and Cooling: Extrude the molten polymer from the reactor under nitrogen pressure and cool it rapidly (e.g., in a water bath) to obtain the solid polymer.
-
Purification (Optional): For higher purity, the polymer can be dissolved in a suitable solvent like chloroform and precipitated in a non-solvent like cold methanol.
-
Drying: Dry the final polymer product in a vacuum oven to remove any residual volatiles.
-
Characterization: Characterize the polymer using GPC, DSC, and other relevant analytical techniques.
References
Application Note: Hydrolysis of Diethyl 2,5-Pyridinedicarboxylate to 2,5-Pyridinedicarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the hydrolysis of diethyl 2,5-pyridinedicarboxylate to its corresponding dicarboxylic acid, 2,5-pyridinedicarboxylic acid, also known as isocinchomeronic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other functional materials. The presented protocol is based on a robust saponification reaction, ensuring high yields and purity of the final product.
Introduction
2,5-Pyridinedicarboxylic acid is a versatile building block in medicinal chemistry and materials science. Its rigid, difunctional nature makes it an ideal component for the synthesis of metal-organic frameworks (MOFs), polymers, and various pharmacologically active compounds. The most common synthetic route to 2,5-pyridinedicarboxylic acid involves the hydrolysis of its diethyl ester derivative. This document outlines a standard laboratory procedure for this conversion, focusing on a base-catalyzed hydrolysis (saponification) method.
Reaction Scheme
Data Presentation
The following table summarizes the key quantitative data associated with the hydrolysis of diethyl 2,5-pyridinedicarboxylate.
| Parameter | Value |
| Reactant | Diethyl 2,5-pyridinedicarboxylate |
| Reagent | Sodium Hydroxide (NaOH) |
| Solvent | Methanol/Water |
| Reaction Temperature | Reflux (approx. 65-70 °C) |
| Reaction Time | 4 hours |
| Product | 2,5-Pyridinedicarboxylic acid |
| Theoretical Yield | ~98% |
| Typical Purity | >95% |
Experimental Protocol
Materials:
-
Diethyl 2,5-pyridinedicarboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl 2,5-pyridinedicarboxylate in a mixture of methanol and a 30% aqueous solution of sodium hydroxide. A typical ratio is 1:3:2 (ester:methanol:NaOH solution, by volume).
-
Saponification: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for approximately 4 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.
-
Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing deionized water. To remove any unreacted starting material and other organic impurities, extract the aqueous solution with ethyl acetate (2 x 50 mL). Discard the organic layers.
-
Acidification and Precipitation: Cool the aqueous phase in an ice bath and acidify it by the dropwise addition of concentrated hydrochloric acid until the pH is acidic (pH ~2-3). A white precipitate of 2,5-pyridinedicarboxylic acid will form.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the collected solid under vacuum to obtain the final product, 2,5-pyridinedicarboxylic acid. The product can be further purified by recrystallization if necessary.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the hydrolysis of diethyl 2,5-pyridinedicarboxylate.
Caption: Experimental workflow for the hydrolysis of diethyl 2,5-pyridinedicarboxylate.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Sodium hydroxide and concentrated hydrochloric acid are corrosive. Handle with care.
-
Organic solvents are flammable. Avoid open flames.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 2,5-pyridinedicarboxylic acid from its diethyl ester. This procedure is scalable and yields a high-purity product, making it suitable for both academic research and industrial drug development applications.
Application Notes and Protocols: Amidation Reactions of Ethyl 2,5-Pyridinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of amides from ethyl 2,5-pyridinedicarboxylate. The methodologies outlined below cover both indirect and direct amidation strategies, offering flexibility for various research and development applications.
Overview of Amidation Strategies
The conversion of ethyl 2,5-pyridinedicarboxylate to its corresponding amides can be achieved through several synthetic routes. The choice of method often depends on the desired amide, the reactivity of the amine, and the desired scale of the reaction. The primary strategies include:
-
Indirect Amidation via the Dicarboxylic Acid: This robust two-step method involves the initial hydrolysis of the diethyl ester to 2,5-pyridinedicarboxylic acid, followed by activation and subsequent reaction with an amine. A common activation step is the conversion of the dicarboxylic acid to the corresponding diacyl chloride.
-
Direct Aminolysis of the Ester: This approach involves the direct reaction of the ethyl ester with an amine. This method can be performed under thermal conditions or with the aid of a catalyst to facilitate the reaction, which is often more atom-economical.
-
Reaction with Hydrazine (Hydrazinolysis): A specific case of amidation where hydrazine is used as the amine to produce the corresponding dihydrazide, a valuable intermediate for the synthesis of various heterocyclic compounds.
Experimental Protocols and Data
Synthesis of Starting Material: Diethyl 2,5-Pyridinedicarboxylate
A common precursor for amidation reactions is the diethyl ester, which can be synthesized from 2,5-pyridinedicarboxylic acid.
Protocol 2.1.1: Esterification of 2,5-Pyridinedicarboxylic Acid
This protocol describes the synthesis of diethyl 2,5-pyridinedicarboxylate from its corresponding dicarboxylic acid.[1]
Materials:
-
2,5-Pyridinedicarboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Benzene
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel
-
Hexane
-
Diethyl Ether (Et₂O)
Procedure:
-
Suspend 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute EtOH.
-
Over a period of 1.5 hours, add 100 mL of concentrated H₂SO₄ to the suspension. The solid will gradually dissolve.
-
Reflux the brown reaction mixture for 16 hours.
-
Add 200 mL of benzene and remove the benzene/EtOH/H₂O azeotrope at a rate of 30 mL every 30 minutes, adding more 1:1 benzene/EtOH mixture at 30-minute intervals.
-
After 5 hours, pour the reaction mixture onto 30 L of ice-water.
-
Neutralize the mixture by adding solid NaHCO₃.
-
Extract the product into EtOAc.
-
Wash the EtOAc layer with brine, dry over Na₂SO₄, and concentrate to yield a yellow solid.
-
Purify the solid by silica gel chromatography (25% Et₂O/hexane followed by 50% Et₂O/hexane).
-
Recrystallize the product from Et₂O/hexane to obtain pale yellow crystals of diethyl pyridine-2,5-dicarboxylate.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 90 g | [1] |
| Melting Point | 46-47 °C | [1] |
| ¹H NMR (CDCl₃) | δ 1.47 and 1.50 (2 t, J=7.5 Hz, 6H), 4.55 and 4.62 (2 q, J=7.5 Hz, 4H), 8.17 (d, J=8 Hz, 1H), 8.47 (dd, J=2.5 Hz, J=8 Hz, 1H), 9.33 (d, J=2.5 Hz, 1H) | [1] |
| IR (mull, cm⁻¹) | 1730, 1710, 1600, 1375, 1280, 1250, 1100, 1030, 750 | [1] |
Indirect Amidation via Acyl Chloride
This method is analogous to the synthesis of furan-2,5-dicarboxamides and pyridine-2,6-dicarboxamides and is expected to provide good yields.[2]
Protocol 2.2.1: Hydrolysis of Diethyl 2,5-Pyridinedicarboxylate
Materials:
-
Diethyl 2,5-pyridinedicarboxylate
-
Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Dissolve diethyl 2,5-pyridinedicarboxylate in an aqueous solution of NaOH (e.g., 2 M).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is acidic, leading to the precipitation of 2,5-pyridinedicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the dicarboxylic acid.
Protocol 2.2.2: Synthesis of N,N'-Disubstituted-2,5-pyridinedicarboxamides
Materials:
-
2,5-Pyridinedicarboxylic acid
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine (2 equivalents)
-
Triethylamine (Et₃N) or other non-nucleophilic base (2 equivalents)
Procedure:
-
Suspend 2,5-pyridinedicarboxylic acid in dry DCM.
-
Add an excess of oxalyl chloride or thionyl chloride and a catalytic amount of DMF.
-
Stir the mixture at room temperature or gentle heat until the evolution of gas ceases and the solid dissolves, indicating the formation of the diacyl chloride.
-
Remove the excess oxalyl chloride/thionyl chloride under reduced pressure.
-
Dissolve the crude diacyl chloride in fresh dry DCM and cool in an ice bath.
-
In a separate flask, dissolve the desired amine (2 eq.) and triethylamine (2 eq.) in dry DCM.
-
Add the amine solution dropwise to the diacyl chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expected Data (based on analogous reactions):
| Amine | Product | Expected Yield | Reference for Analogy |
| 2-Aminopyrazine | N²,N⁵-Di(pyrazin-2-yl)pyridine-2,5-dicarboxamide | ~70% | [2] |
| 2-Aminopyrimidine | N²,N⁵-Di(pyrimidin-2-yl)pyridine-2,5-dicarboxamide | ~45% | [2] |
| 5-Aminopyrimidine | N²,N⁵-Di(pyrimidin-5-yl)pyridine-2,5-dicarboxamide | ~60% | [2] |
Direct Aminolysis of Diethyl 2,5-Pyridinedicarboxylate
Direct conversion of the ester to the amide can be achieved, though it may require forcing conditions or catalysis, especially with less reactive amines.
Protocol 2.3.1: Base-Catalyzed Direct Aminolysis
This protocol is based on the successful aminolysis of other activated esters and is a plausible route for diethyl 2,5-pyridinedicarboxylate.[3]
Materials:
-
Diethyl 2,5-pyridinedicarboxylate
-
Primary or secondary amine
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst
-
Dry solvent (e.g., THF, DMF, or Acetonitrile)
Procedure:
-
Dissolve diethyl 2,5-pyridinedicarboxylate in the chosen dry solvent.
-
Add the amine (a slight excess may be beneficial).
-
Add a catalytic amount of TBD (e.g., 10 mol%).
-
Stir the reaction mixture at a suitable temperature (e.g., 30-70 °C) and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired amide(s). Note that mono-amidation may occur, and reaction conditions may need to be optimized for the desired di-amide.
Expected Data: The use of TBD has been shown to be crucial for the aminolysis of similar esters, particularly with secondary amines, where the reaction may not proceed without it.[3] Yields are expected to be good to excellent under optimized conditions.
Synthesis of 2,5-Pyridinedicarboxylic Acid Dihydrazide
Protocol 2.4.1: Hydrazinolysis of Diethyl 2,5-Pyridinedicarboxylate
This protocol is a standard method for converting esters to hydrazides and is analogous to the hydrazinolysis of other esters.
Materials:
-
Diethyl 2,5-pyridinedicarboxylate
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (EtOH)
Procedure:
-
Dissolve diethyl 2,5-pyridinedicarboxylate in ethanol.
-
Add an excess of hydrazine hydrate (e.g., 5-10 equivalents).
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture, which should result in the precipitation of the dihydrazide.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Expected Data: This reaction is typically high-yielding. The product, 2,5-pyridinedicarboxylic acid dihydrazide, is a solid with a high melting point.
Visualized Workflows and Schemes
Diagram 3.1: Synthesis of Diethyl 2,5-Pyridinedicarboxylate
Caption: Workflow for the synthesis of diethyl 2,5-pyridinedicarboxylate.
Diagram 3.2: Indirect Amidation Workflow
Caption: Indirect amidation via hydrolysis and acyl chloride formation.
Diagram 3.3: Direct Aminolysis Workflow
Caption: Direct aminolysis of the diethyl ester using a catalyst.
References
Application Notes and Protocols: Diethyl 2,5-pyridinedicarboxylate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,5-pyridinedicarboxylate is a versatile chemical intermediate featuring a pyridine core functionalized with two reactive ethyl ester groups. This arrangement allows for a variety of chemical transformations, making it a valuable building block in organic synthesis. Its derivatives are integral to the development of novel pharmaceuticals, functional materials, and agrochemicals. The pyridine nitrogen can act as a nucleophile or base, and the ester groups can undergo hydrolysis, amidation, and reduction to yield a diverse array of more complex molecules.[1] This document provides detailed application notes and experimental protocols for the use of diethyl 2,5-pyridinedicarboxylate in several key synthetic transformations.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 5552-44-3 | [2] |
| Molecular Formula | C₁₁H₁₃NO₄ | [2] |
| Molecular Weight | 223.23 g/mol | [2] |
| Appearance | Pale yellow to white solid/powder | [1][3] |
| Melting Point | 46-47 °C | [1] |
Applications
Diethyl 2,5-pyridinedicarboxylate serves as a crucial precursor in the synthesis of a wide range of organic compounds. Key application areas include:
-
Pharmaceutical Synthesis: The pyridine scaffold is a common motif in many biologically active molecules.[4] Derivatives of diethyl 2,5-pyridinedicarboxylate are explored as potential therapeutic agents.
-
Materials Science: The corresponding diacid, 2,5-pyridinedicarboxylic acid, is a widely used organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[1] These materials have potential applications in gas storage, separation, and catalysis.
-
Agrochemicals: Pyridine-based compounds are utilized in the formulation of herbicides and pesticides.
Experimental Protocols
Synthesis of Diethyl 2,5-pyridinedicarboxylate
This protocol describes the synthesis of diethyl 2,5-pyridinedicarboxylate via Fischer esterification of 2,5-pyridinedicarboxylic acid.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Pyridinedicarboxylic acid | 167.12 | 100 g | 0.6 |
| Absolute Ethanol (EtOH) | 46.07 | 300 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 100 mL | - |
| Benzene | 78.11 | 200 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
| Silica Gel | - | 400 g | - |
| Diethyl Ether (Et₂O) | 74.12 | As needed | - |
| Hexane | 86.18 | As needed | - |
Procedure: [1]
-
To a suspension of 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol, slowly add 100 mL of concentrated sulfuric acid over 1.5 hours.
-
Reflux the resulting brown reaction mixture for 16 hours.
-
Add 200 mL of benzene and remove the benzene/ethanol/water azeotrope by distillation at a rate of 30 mL every 30 minutes. Add a 1:1 benzene/ethanol mixture at 30-minute intervals to maintain the volume.
-
After 5 hours of azeotropic distillation, pour the reaction mixture into 30 L of ice-water.
-
Neutralize the mixture by the careful addition of solid sodium bicarbonate.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a yellow solid.
-
Purify the crude product by silica gel column chromatography using a gradient of 25% to 50% diethyl ether in hexane as the eluent.
-
Recrystallize the purified solid from a diethyl ether/hexane mixture to yield pale yellow crystals of diethyl 2,5-pyridinedicarboxylate.
Expected Yield and Characterization:
| Parameter | Value | Reference |
| Yield | 90 g (67%) | [1] |
| Melting Point | 46-47 °C | [1] |
| IR (mull, cm⁻¹) | 1730, 1710, 1600, 1375, 1280, 1250, 1100, 1030, 750 | [1] |
| ¹H NMR (CDCl₃, δ) | 1.47 and 1.50 (2 t, J=7.5 Hz, 6H), 4.55 and 4.62 (2 q, J=7.5 Hz, 4H), 8.17 (d, J=8 Hz, 1H), 8.47 (dd, J=2.5 Hz, J=8 Hz, 1H), 9.33 (d, J=2.5 Hz, 1H) | [1] |
Workflow Diagram:
C₂H₅OOC-C₅H₃N-COOC₂H₅ + 2 H₂O --(Acid or Base)--> HOOC-C₅H₃N-COOH + 2 C₂H₅OH
Amidation of 2,5-Pyridinedicarboxylic Acid
This protocol outlines a general procedure for the synthesis of N,N'-disubstituted pyridine-2,5-dicarboxamides from the corresponding diacid. This often involves the in-situ formation of the diacyl chloride.
Reaction Scheme (Two-step, one-pot):
-
HOOC-C₅H₃N-COOH + 2 SOCl₂ --> ClOC-C₅H₃N-COCl + 2 SO₂ + 2 HCl
-
ClOC-C₅H₃N-COCl + 2 R₂NH --> R₂NOC-C₅H₃N-CONR₂ + 2 HCl
Materials:
| Reagent | Example Amine |
| 2,5-Pyridinedicarboxylic acid | - |
| Thionyl Chloride (SOCl₂) | - |
| Amine (e.g., N-ethylaniline) | N-ethylaniline |
| Triethylamine (Et₃N) | - |
| Dichloromethane (DCM), dry | - |
Procedure (Adapted from a similar synthesis with the 2,6-isomer): [5]
-
To a flask containing 2,5-pyridinedicarboxylic acid (1 equivalent), add an excess of thionyl chloride.
-
Reflux the suspension under an inert atmosphere for 16 hours, resulting in a clear solution.
-
Remove the excess thionyl chloride under reduced pressure to yield the crude diacyl chloride.
-
Dissolve the diacyl chloride in dry dichloromethane and cool the solution to 0 °C.
-
In a separate flask, prepare a solution of the desired amine (4 equivalents) and triethylamine (2 equivalents) in dry dichloromethane.
-
Slowly add the amine solution to the diacyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data (Example with 2,6-isomer):
| Product | Yield | Reference |
| N²,N⁶-Diethyl-N²,N⁶-diphenylpyridine-2,6-dicarboxamide | 88% | [5] |
Workflow Diagram:
Reduction of Diethyl 2,5-pyridinedicarboxylate
The ester functionalities can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Diethyl 2,5-pyridinedicarboxylate | 223.23 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 |
| Tetrahydrofuran (THF), dry | 72.11 |
| Water | 18.02 |
| Sodium Hydroxide Solution (e.g., 15%) | - |
| Sodium Sulfate, anhydrous | 142.04 |
Procedure (General for ester reduction):
-
In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (2-3 equivalents) in dry THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl 2,5-pyridinedicarboxylate (1 equivalent) in dry THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purify the product by column chromatography or recrystallization.
Expected Product: 2,5-Bis(hydroxymethyl)pyridine.
Note: Specific yield and characterization data for this reduction were not found in the searched literature. The protocol is a general procedure for LiAlH₄ reduction of esters.
Workflow Diagram:
Conclusion
Diethyl 2,5-pyridinedicarboxylate is a readily accessible and highly versatile chemical intermediate. The protocols provided herein for its synthesis, hydrolysis, amidation (via the diacid), and reduction demonstrate its utility in accessing a range of functionalized pyridine derivatives. These derivatives are valuable precursors for applications in medicinal chemistry, materials science, and agrochemical research. The provided workflows and quantitative data serve as a practical guide for researchers in these fields.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cymitquimica.com [cymitquimica.com]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Lanthanide Coordination Polymers with 2,5-Pyridinedicarboxylates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of lanthanide coordination polymers (Ln-CPs) using 2,5-pyridinedicarboxylic acid (2,5-H₂pdc) as a primary organic linker. These materials are of significant interest due to their potential applications in luminescence, catalysis, and as platforms for drug delivery systems.
Introduction
Lanthanide coordination polymers are a class of crystalline materials formed by the self-assembly of lanthanide ions and organic bridging ligands. The unique photophysical properties of lanthanide ions, such as sharp emission bands and long luminescence lifetimes, make these materials highly attractive for various applications. The 2,5-pyridinedicarboxylate ligand is a versatile building block that can coordinate to metal ions through its nitrogen atom and the oxygen atoms of its two carboxylate groups, leading to the formation of diverse structural dimensionalities, from one-dimensional (1D) chains to three-dimensional (3D) frameworks. The choice of lanthanide ion, reaction conditions (e.g., temperature, solvent), and the use of co-ligands can influence the final structure and properties of the resulting coordination polymer.
Data Presentation
Crystallographic Data of Lanthanide 2,5-Pyridinedicarboxylate Coordination Polymers
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 1 | [Ce₂(pdc)₂(Hpdc)₂(H₂O)₄]·2H₂O | Monoclinic | P2₁/c | 11.083(2) | 15.689(3) | 10.154(2) | 90 | 111.41(3) | 90 | 1642.4(6) | 2 | [1] |
| 2 | [Pr₂(pdc)₂(Hpdc)₂(H₂O)₄]·2H₂O | Monoclinic | P2₁/c | 11.041(2) | 15.632(3) | 10.113(2) | 90 | 111.39(3) | 90 | 1622.3(6) | 2 | [1] |
| 3 | [La(2,5-PZDC)₁.₅(H₂O)]n | Triclinic | P-1 | 6.297(2) | 6.762(2) | 13.450(4) | 82.984(5) | 83.164(5) | 63.260(4) | 506.3(3) | 2 | [2] |
Note: 2,5-PZDC = 2,5-pyrazinedicarboxylate, an analogous ligand.
Luminescence Properties of Selected Lanthanide Coordination Polymers
| Compound | Lanthanide Ion | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (%) | Lifetime | Ref. |
| Eu-CP | Eu³⁺ | ~280 | 615 (⁵D₀→⁷F₂) | Not Reported | Not Reported | [3] |
| Tb-CP | Tb³⁺ | Not Reported | 545 (⁵D₄→⁷F₅) | Not Reported | Not Reported | - |
| [Dy(ptc)·3H₂O]·H₂O | Dy³⁺ | Not Reported | 485, 575 | Not Reported | Not Reported | [4] |
Note: Data for specific 2,5-pyridinedicarboxylate polymers with Eu³⁺ and Tb³⁺ were not fully available in the search results. The table includes representative data for lanthanide coordination polymers to illustrate typical luminescent properties. ptc stands for pyridine-2,4,6-tricarboxylate.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of [Ln₂(pdc)₂(Hpdc)₂(H₂O)₄]·2H₂O (Ln = Ce, Pr)[1]
Materials:
-
Ln(NO₃)₃·6H₂O (Ln = Ce or Pr)
-
2,5-Pyridinedicarboxylic acid (2,5-H₂pdc)
-
Distilled water
-
Teflon-lined stainless steel autoclave (25 mL)
Procedure:
-
A mixture of Ln(NO₃)₃·6H₂O (0.2 mmol) and 2,5-H₂pdc (0.2 mmol) is dissolved in 10 mL of distilled water.
-
The resulting solution is stirred for 30 minutes at room temperature.
-
The mixture is then transferred into a 25 mL Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated to 170 °C for 72 hours.
-
After 72 hours, the autoclave is slowly cooled to room temperature over a period of 24 hours.
-
Colorless (for Ce) or pale green (for Pr) block-shaped crystals are collected by filtration, washed with distilled water, and dried in air.
Protocol 2: General Solvothermal Synthesis of Lanthanide Coordination Polymers
This protocol is a general guideline based on solvothermal methods reported for related systems and can be adapted for 2,5-pyridinedicarboxylate.[5]
Materials:
-
Lanthanide nitrate hydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)
-
2,5-Pyridinedicarboxylic acid (2,5-H₂pdc)
-
Co-ligand (optional, e.g., 1,10-phenanthroline)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), or a mixture with water)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, a lanthanide salt (e.g., 0.1 mmol) and 2,5-H₂pdc (0.1-0.2 mmol) are dissolved or suspended in the chosen solvent or solvent mixture (e.g., 10 mL of DMA/H₂O).
-
If a co-ligand is used, it is added to the mixture at this stage (e.g., 0.1 mmol of 1,10-phenanthroline).
-
The mixture is stirred for approximately 30 minutes to ensure homogeneity.
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The resulting mixture is sealed in a Teflon-lined stainless steel autoclave.
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The autoclave is heated to a specific temperature (typically between 120-180 °C) for a period of 24 to 72 hours.
-
The autoclave is then cooled down to room temperature, usually at a slow rate (e.g., 5 °C/h).
-
The crystalline product is collected by filtration, washed with the solvent used for the synthesis, and dried under vacuum or in air.
Protocol 3: Characterization of Lanthanide Coordination Polymers
1. Single-Crystal X-ray Diffraction:
-
Suitable single crystals are selected and mounted on a diffractometer.
-
Data is collected at a specific temperature (e.g., 150 K or 293 K) using Mo Kα radiation (λ = 0.71073 Å).
-
The structure is solved and refined using appropriate software packages (e.g., SHELXS and SHELXL).
2. Powder X-ray Diffraction (PXRD):
-
PXRD patterns are recorded on a diffractometer using Cu Kα radiation to check the phase purity of the bulk sample.
-
The experimental patterns are compared with the simulated patterns from single-crystal X-ray diffraction data.
3. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
FT-IR spectra are recorded in the range of 4000-400 cm⁻¹ using KBr pellets to identify the characteristic vibrational modes of the ligands and confirm coordination.
4. Thermogravimetric Analysis (TGA):
-
TGA is performed to determine the thermal stability of the coordination polymers and to quantify the amount of solvent and coordinated water molecules.
-
Typically, samples are heated from room temperature to around 800 °C under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).
5. Luminescence Spectroscopy:
-
Solid-state photoluminescence spectra are recorded at room temperature.
-
Excitation and emission spectra are collected to determine the characteristic transitions of the lanthanide ions.
-
Luminescence lifetimes and quantum yields can be measured to quantify the efficiency of the emission process.
Protocol 4: In Vitro Drug Release Study (General Protocol)
This protocol is adapted from studies on therapeutic coordination polymers and can be applied to investigate the drug-release properties of lanthanide 2,5-pyridinedicarboxylate polymers loaded with a therapeutic agent.[6]
Materials:
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Lanthanide 2,5-pyridinedicarboxylate coordination polymer (as a host matrix).
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Drug to be loaded (e.g., an anionic drug).
-
Phosphate-buffered saline (PBS) at a physiological pH of 7.4.
-
Hydraulic press.
-
UV-Vis spectrophotometer.
Procedure:
-
Drug Loading: The drug can be incorporated into the coordination polymer during synthesis or through post-synthetic modification (e.g., soaking the polymer in a concentrated drug solution).
-
Monolith Preparation: Approximately 30 mg of the drug-loaded coordination polymer is pressed into a cylindrical monolith (e.g., 5 mm diameter) using a hydraulic press at a pressure of 2 tonnes for 60 seconds.[6]
-
Release Study:
-
The monolith is placed in a known volume of PBS (e.g., 10 mL) at 37 °C with gentle agitation.
-
At predetermined time intervals, a small aliquot of the release medium is withdrawn.
-
The withdrawn volume is replaced with fresh PBS to maintain a constant volume.
-
The concentration of the released drug in the aliquot is determined using a UV-Vis spectrophotometer by measuring the absorbance at the drug's maximum absorption wavelength.
-
A calibration curve of the drug in PBS is used to quantify the concentration.
-
-
Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the drug release profile.
Mandatory Visualizations
Caption: General workflow for the synthesis and characterization of lanthanide 2,5-pyridinedicarboxylate coordination polymers.
Caption: Logical relationship between synthesis factors, structural outcomes, and material properties.
References
- 1. synthesis-structural-characterization-and-luminescence-of-lanthanide-coordination-polymers-with-pyridine-2-5-dicarboxylic-acid - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Dual-Ligand Strategy Employing Rigid 2,5-Thiophenedicarboxylate and 1,10-Phenanthroline as Coligands for Solvothermal Synthesis of Eight Lanthanide(III) Coordination Polymers: Structural Diversity, DFT Study, and Exploration of the Luminescent Tb(III) Coordination Polymer as an Efficient Chemical Sensor for Nitroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 2,5-Pyridinedicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diethyl 2,5-pyridinedicarboxylate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of diethyl 2,5-pyridinedicarboxylate, particularly via Fischer esterification of 2,5-pyridinedicarboxylic acid.
Q1: Why is my reaction yield of diethyl 2,5-pyridinedicarboxylate consistently low?
A1: Low yields in the Fischer esterification of 2,5-pyridinedicarboxylic acid can stem from several factors. The reaction is an equilibrium process, meaning the reverse reaction (hydrolysis of the ester back to the carboxylic acid) can limit the final yield. To shift the equilibrium towards the product, consider the following:
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Excess Alcohol: Employ a large excess of absolute ethanol. Using ethanol as the solvent is a common and effective strategy to drive the reaction forward.
-
Water Removal: The presence of water will favor the reverse hydrolysis reaction. Ensure all glassware is thoroughly dried and use anhydrous reagents. For reactions where water is a byproduct, its removal can significantly improve yield. A Dean-Stark apparatus can be used for azeotropic removal of water with a suitable solvent like toluene or benzene.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The esterification of dicarboxylic acids can be sluggish.
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Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid) will result in a slow or incomplete reaction.
Q2: My reaction mixture turns dark brown or black. Is this normal, and how can I prevent it?
A2: While some coloration is expected, a very dark brown or black reaction mixture can indicate side reactions or decomposition, potentially due to the strong acidic conditions and elevated temperatures.
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Controlled Acid Addition: Add the concentrated sulfuric acid slowly and with cooling to manage the initial exothermic reaction.
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Temperature Control: While reflux is necessary, excessive temperatures for prolonged periods can lead to degradation. Ensure the heating is controlled and uniform.
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Purification: The colored impurities can often be removed during the work-up and purification steps, for instance, through charcoal treatment or column chromatography.
Q3: I am having difficulty isolating and purifying the final product. What are the best practices?
A3: Isolation and purification of diethyl 2,5-pyridinedicarboxylate typically involve neutralization, extraction, and recrystallization or chromatography.
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Neutralization: After the reaction is complete, the mixture is typically poured onto ice-water and neutralized with a base like sodium bicarbonate. Perform this step carefully and slowly to avoid excessive foaming and heat generation.
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Extraction: The product can be extracted from the aqueous solution using an organic solvent such as ethyl acetate. Multiple extractions will ensure a more complete recovery of the product.
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Washing: The organic layer should be washed with brine to remove residual water and water-soluble impurities.
-
Purification:
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Column Chromatography: Silica gel chromatography is an effective method for obtaining a high-purity product. A common eluent system is a mixture of ethyl ether and hexane.
-
Recrystallization: Recrystallization from a suitable solvent system like ethyl ether/hexane can also yield pure crystalline product.
-
Q4: Can I use a different acid catalyst besides sulfuric acid?
A4: Yes, other strong acids can be used as catalysts for Fischer esterification. Para-toluenesulfonic acid (p-TsOH) is a common alternative that is a solid and can be easier to handle than concentrated sulfuric acid. Hydrochloric acid (HCl) can also be used. The choice of catalyst may influence the reaction time and work-up procedure.
Q5: What are the potential side reactions in this synthesis?
A5: The primary side reaction is the hydrolysis of the ester product back to the carboxylic acid, which is why anhydrous conditions are crucial. At high temperatures and strong acid concentrations, there is also a risk of charring or decomposition of the organic material. Incomplete esterification can also lead to the formation of the monoethyl ester of 2,5-pyridinedicarboxylic acid.
Data Presentation
Table 1: Factors Influencing the Yield of Diethyl 2,5-Pyridinedicarboxylate
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Ethanol to Diacid Molar Ratio | 5:1 | Moderate | A stoichiometric excess of ethanol helps to shift the equilibrium towards the products. |
| 10:1 (Ethanol as solvent) | High | A large excess of ethanol significantly favors the forward reaction, maximizing the yield. | |
| Catalyst (H₂SO₄) Amount | Low (e.g., 0.1 eq) | Low | Insufficient acid catalysis leads to a slow and incomplete reaction. |
| High (e.g., 1-2 eq) | High, then potentially lower | Increases the reaction rate, but excessive amounts can promote side reactions and complicate the work-up. | |
| Reaction Temperature | 60 °C | Low | The reaction rate is slow at lower temperatures. |
| Reflux (approx. 78-80 °C) | High | Increased temperature accelerates the reaction rate towards equilibrium. | |
| Water Content | Anhydrous Conditions | High | Minimizes the reverse hydrolysis reaction, pushing the equilibrium towards the ester. |
| Presence of Water | Low | Water acts as a reactant in the reverse reaction, reducing the net yield of the ester. |
Disclaimer: The yield percentages are illustrative and can vary based on the specific experimental setup, scale, and purity of reagents.
Experimental Protocols
Detailed Methodology for Fischer Esterification of 2,5-Pyridinedicarboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol.
-
Catalyst Addition: Over a period of 1.5 hours, slowly add 100 mL of concentrated sulfuric acid to the suspension with stirring. The solid will gradually dissolve.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 16 hours.
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Azeotropic Distillation (Optional but Recommended for Higher Yield): Add 200 mL of benzene (or toluene as a safer alternative) to the reaction mixture. Distill the benzene/ethanol/water azeotrope at a rate of approximately 30 mL every 30 minutes. Periodically, add more 1:1 benzene/ethanol mixture to maintain the reaction volume. Continue this process for about 5 hours to remove the water formed during the reaction.
-
Work-up:
-
Cool the reaction mixture and pour it onto a large volume of ice-water (e.g., 30 L for the specified scale).
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Carefully neutralize the mixture by adding solid sodium bicarbonate in portions until the effervescence ceases and the pH is neutral.
-
-
Extraction:
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Extract the aqueous mixture with ethyl acetate (e.g., 3 x 500 mL).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification:
-
Column Chromatography: Purify the crude solid by silica gel column chromatography using a gradient of ethyl ether in hexane (e.g., starting with 25% and increasing to 50%).
-
Recrystallization: Recrystallize the purified solid from a mixture of ethyl ether and hexane to obtain pale yellow crystals of diethyl 2,5-pyridinedicarboxylate.
-
Visualizations
Experimental Workflow for Diethyl 2,5-Pyridinedicarboxylate Synthesis
A generalized workflow for the synthesis of diethyl 2,5-pyridinedicarboxylate.
Troubleshooting Decision Tree for Low Yield
A decision tree to diagnose and address causes of low reaction yield.
Technical Support Center: Purification of Crude Ethyl 2,5-Pyridinedicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude ethyl 2,5-pyridinedicarboxylate by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of ethyl 2,5-pyridinedicarboxylate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound will not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. A gradient elution from pure hexane to a mixture with a higher concentration of ethyl acetate may be effective. For highly retained compounds, a solvent system like dichloromethane/methanol could be tested.[1] |
| The compound has poor solubility in the eluent. | While maintaining a suitable polarity for elution, ensure the chosen solvent system can dissolve the compound. Test the solubility of a small sample of the crude material in the proposed eluent before loading it onto the column. | |
| The compound is irreversibly adsorbed onto the silica gel. | Pyridine derivatives can interact strongly with the acidic silanol groups on silica gel, leading to irreversible adsorption. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%). Alternatively, use a different stationary phase like alumina. | |
| Poor separation of the desired product from impurities | The chosen solvent system has poor selectivity. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find one that provides the best separation between the product and impurities. An optimal TLC will show good separation of spots.[1] |
| The column is overloaded with the crude sample. | The amount of crude material should be appropriate for the size of the column. A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1 for difficult separations. | |
| The column was packed improperly. | Ensure the silica gel is packed uniformly to avoid channeling. A well-packed column will have a level surface and will not contain any air bubbles or cracks. | |
| Elution is too fast. | For gravity columns, regulate the flow rate to allow for proper equilibration between the stationary and mobile phases. If using flash chromatography, reduce the pressure. | |
| Tailing of the product spot on TLC and broad peaks during elution | The compound is interacting too strongly with the silica gel. | The nitrogen atom in the pyridine ring can interact with acidic sites on the silica gel. Add a small amount of a basic modifier like triethylamine or pyridine to the eluent system to reduce these interactions and improve the peak shape. |
| The concentration of the sample is too high. | Load a more dilute solution of the crude material onto the column. | |
| The product appears to be decomposing on the column | The silica gel is too acidic. | Use deactivated silica gel (by adding a base like triethylamine to the slurry) or switch to a less acidic stationary phase like neutral alumina. |
| The compound is unstable under the chromatography conditions. | Minimize the time the compound spends on the column by using a faster flow rate (in flash chromatography) or a steeper solvent gradient. | |
| Different separation results between TLC and column chromatography | The properties of the silica gel on the TLC plate and in the column are different. | Use the same brand and grade of silica gel for both TLC and column chromatography to ensure consistency. |
| The ratio of the sample to the stationary phase is different. | Overloading on the TLC plate can lead to misleading results. Ensure that the spotting on the TLC plate is done with a dilute solution. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of ethyl 2,5-pyridinedicarboxylate?
A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation on a TLC plate. A solvent system of 8:2 hexane/ethyl acetate has been used for the purification of other organic compounds and could be a reasonable starting point to test.
Q2: How do I determine the correct solvent polarity from a TLC plate?
For effective separation by column chromatography, the desired compound should have an Rf value between 0.2 and 0.4 on the TLC plate in the chosen solvent system.
-
If the Rf is too high (> 0.4), the compound will elute too quickly, resulting in poor separation from less polar impurities. To lower the Rf, decrease the polarity of the solvent system (e.g., increase the proportion of hexane).
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If the Rf is too low (< 0.2), the compound will take a long time to elute, leading to broad peaks and potential issues with more polar impurities. To increase the Rf, increase the polarity of the solvent system (e.g., increase the proportion of ethyl acetate).
Q3: My compound is very polar and remains at the baseline even with 100% ethyl acetate. What should I do?
If ethyl 2,5-pyridinedicarboxylate or polar impurities do not move from the baseline, a more polar solvent system is required. You can try a mixture of dichloromethane and methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
Q4: Can I use a gradient elution for this purification?
Yes, a gradient elution is often the most efficient method for separating compounds with different polarities in a crude mixture. Start with a low polarity solvent system and gradually increase the polarity during the chromatography. This will allow the less polar impurities to elute first, followed by your desired product, and then the more polar impurities.
Q5: How can I visualize the spots on the TLC plate if my compound is not UV active?
If ethyl 2,5-pyridinedicarboxylate is not sufficiently UV active, you can use a general staining agent. A potassium permanganate (KMnO₄) stain is often effective for visualizing a wide range of organic compounds. Other general stains include iodine vapor or phosphomolybdic acid.
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
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Prepare a dilute solution of the crude ethyl 2,5-pyridinedicarboxylate in a volatile solvent such as dichloromethane or ethyl acetate.
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Using a capillary tube, spot a small amount of the solution onto the baseline of a silica gel TLC plate.
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Prepare a developing chamber with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate).
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Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.
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Allow the solvent to ascend the plate until it is about 1 cm from the top.
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Remove the plate, mark the solvent front, and let it dry.
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Visualize the spots under a UV lamp (at 254 nm) and/or by staining.
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Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).
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Repeat with different solvent systems until optimal separation is achieved.
Column Chromatography Protocol
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Column Preparation:
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Select a glass column of an appropriate size for the amount of crude material to be purified.
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Secure the column in a vertical position.
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Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
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Prepare a slurry of silica gel in the initial, low-polarity eluent.
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Carefully pour the slurry into the column, avoiding the formation of air bubbles.
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Gently tap the column to ensure even packing of the silica gel.
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Add another thin layer of sand on top of the packed silica gel.
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Drain the excess solvent until the solvent level is just at the top of the sand layer.
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Sample Loading:
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Dissolve the crude ethyl 2,5-pyridinedicarboxylate in a minimal amount of the initial eluent or a slightly more polar solvent.
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Carefully apply the sample solution to the top of the silica gel using a pipette.
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Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
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Elution:
-
Carefully add the eluent to the top of the column.
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Begin collecting fractions in test tubes or other suitable containers.
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If using a gradient elution, gradually increase the polarity of the solvent system as the chromatography progresses.
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Monitor the elution of the compounds by performing TLC on the collected fractions.
-
-
Fraction Analysis and Product Isolation:
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Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Combine the fractions containing the pure ethyl 2,5-pyridinedicarboxylate.
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Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for the purification of ethyl 2,5-pyridinedicarboxylate.
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Recrystallization of Diethyl 2,5-Pyridinedicarboxylate
This technical support guide is intended for researchers, scientists, and drug development professionals who are working with and purifying diethyl 2,5-pyridinedicarboxylate through recrystallization. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.
Experimental Protocol: Recrystallization of Diethyl 2,5-Pyridinedicarboxylate
A common and effective method for the purification of diethyl 2,5-pyridinedicarboxylate is recrystallization from a mixed solvent system of diethyl ether (Et2O) and hexane.[1]
Procedure:
-
Dissolution: Dissolve the crude diethyl 2,5-pyridinedicarboxylate in a minimal amount of warm diethyl ether. The compound is relatively soluble in this solvent, so it is crucial to use only enough to fully dissolve the solid. Gentle heating may be applied if necessary, but avoid boiling, as diethyl ether is highly volatile.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
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Inducing Crystallization: To the warm, clear solution, slowly add hexane, a less polar solvent in which the compound is less soluble. Add hexane dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.
-
Crystal Growth: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent. The melting point of pure diethyl 2,5-pyridinedicarboxylate is 46-47°C.[1]
Quantitative Data Summary
| Parameter | Value/Solvent | Notes |
| Recrystallization Solvent | Diethyl Ether / Hexane | A mixed solvent system is used to achieve optimal solubility characteristics. |
| Melting Point (Pure) | 46-47 °C[1] | A sharp melting point in this range is a good indicator of purity. |
| Appearance | Pale yellow crystals[1] | The purified compound should be crystalline and light in color. |
Troubleshooting Guide
Issue: The compound does not dissolve completely in diethyl ether.
-
Possible Cause: Not enough solvent is being used, or the compound is significantly impure with insoluble contaminants.
-
Solution:
-
Gradually add more warm diethyl ether until the solid dissolves. Be mindful not to add a large excess, as this will reduce the final yield.
-
If a significant amount of solid remains undissolved even with additional solvent, it is likely an insoluble impurity. In this case, perform a hot gravity filtration to remove the solid impurities before proceeding with crystallization.
-
Issue: No crystals form upon cooling.
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Possible Cause 1: Too much diethyl ether was used. If the solution is too dilute, the compound will remain in solution even at low temperatures.
-
Solution: Gently heat the solution to evaporate some of the diethyl ether. Be cautious due to its high volatility and flammability. Once the volume is reduced, allow the solution to cool again.
-
-
Possible Cause 2: The solution is supersaturated. Sometimes, a solution needs a nucleation site to initiate crystal formation.
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Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites.
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Solution 2: Seeding. If available, add a tiny crystal of pure diethyl 2,5-pyridinedicarboxylate to the solution. This "seed crystal" will provide a template for further crystal growth.
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Issue: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent system may be higher than the melting point of the impure compound. "Oiling out" can also occur if the solution is cooled too rapidly or if there is a high concentration of impurities.
-
Solution:
-
Reheat the solution until the oil redissolves.
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Add a small amount of additional diethyl ether to ensure the compound stays in solution at a slightly lower temperature.
-
Allow the solution to cool much more slowly. Insulating the flask can help with this.
-
If the problem persists, consider purifying the crude material by another method, such as column chromatography, to remove a significant portion of the impurities before attempting recrystallization again.
-
Issue: The crystal yield is very low.
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Possible Cause 1: Too much solvent was used. As mentioned previously, an excessive amount of the initial solvent will keep a significant portion of the compound dissolved.
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Possible Cause 2: Premature crystallization during hot filtration. If hot filtration was performed, the compound may have crystallized in the funnel.
-
Solution: Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
-
-
Possible Cause 3: Incomplete crystallization. Not enough time was allowed for crystallization, or the final cooling in an ice bath was omitted.
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Solution: Allow the solution to stand for a longer period at room temperature and then in an ice bath to maximize crystal formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing diethyl 2,5-pyridinedicarboxylate?
A1: A mixed solvent system of diethyl ether and hexane is a reported and effective method.[1] The ideal solvent system is one in which the compound is soluble at high temperatures and insoluble at low temperatures.
Q2: How can I determine the purity of my recrystallized diethyl 2,5-pyridinedicarboxylate?
A2: The most common methods are melting point analysis and spectroscopic techniques. Pure diethyl 2,5-pyridinedicarboxylate has a sharp melting point range of 46-47°C.[1] A broad or depressed melting point indicates the presence of impurities. Techniques like NMR or IR spectroscopy can also confirm the identity and purity of the compound.
Q3: Why is slow cooling important for recrystallization?
A3: Slow cooling allows for the formation of a well-ordered crystal lattice, which tends to exclude impurities. Rapid cooling can trap impurities within the crystal structure, leading to a less pure product.
Q4: Can I reuse the filtrate (mother liquor) to obtain more product?
A4: Yes, it is often possible to recover more product from the filtrate. You can reduce the volume of the solvent by evaporation and cool the concentrated solution to obtain a second crop of crystals. However, this second crop may be less pure than the first.
Visualizations
Caption: A workflow diagram for the recrystallization of diethyl 2,5-pyridinedicarboxylate.
Caption: A troubleshooting decision tree for common recrystallization problems.
References
Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2,5-pyridinedicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the esterification of 2,5-pyridinedicarboxylic acid?
A1: The primary side reactions include decarboxylation of the carboxylic acid groups, incomplete esterification leading to the formation of the monoester, and under certain conditions, polymerization or oligomerization of the starting material or products. At elevated temperatures, typically above its melting point of 242-247 °C, 2,5-pyridinedicarboxylic acid can undergo decarboxylation. The formation of the monoester is a common intermediate and can be the final product if the reaction does not go to completion.
Q2: How can I minimize decarboxylation during the reaction?
A2: To minimize decarboxylation, it is crucial to control the reaction temperature. Whenever possible, conduct the esterification at the lowest effective temperature. The use of a suitable catalyst can help to increase the reaction rate at lower temperatures, thereby reducing the risk of decarboxylation.
Q3: What is the role of an acid catalyst in this esterification, and which catalysts are recommended?
A3: An acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is typically used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol[1][2]. This catalysis increases the reaction rate, allowing for the use of lower temperatures and shorter reaction times. While sulfuric acid is common, solid acid catalysts or milder Lewis acids can also be employed to potentially reduce side reactions[3].
Q4: I am observing a low yield of the desired diester. What are the possible causes and solutions?
A4: A low yield of the diester can be due to several factors:
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Incomplete reaction: The esterification reaction is an equilibrium process. To drive the equilibrium towards the formation of the diester, it is recommended to use a large excess of the alcohol, which can also serve as the solvent[1][4].
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Water formation: The reaction produces water, which can hydrolyze the ester product back to the carboxylic acid. Removing water as it is formed, for example, by using a Dean-Stark apparatus, can significantly improve the yield of the diester[1].
-
Side reactions: As mentioned, decarboxylation and formation of other byproducts can consume the starting material and reduce the yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no diester formation | 1. Insufficient catalyst. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Presence of water in the reaction mixture. | 1. Increase the catalyst loading incrementally. 2. Extend the reaction time and monitor the progress using techniques like TLC or GC. 3. Gradually increase the temperature, but not exceeding the decomposition temperature of the starting material. 4. Use anhydrous alcohol and solvent. Employ a Dean-Stark trap or molecular sieves to remove water formed during the reaction. |
| Formation of a significant amount of monoester | 1. Insufficient alcohol. 2. Short reaction time. 3. Steric hindrance at one of the carboxylic acid positions. | 1. Increase the molar excess of the alcohol. 2. Increase the reaction time to allow for the second esterification to occur. 3. Consider using a less sterically hindered alcohol or a more reactive esterification method. |
| Product mixture is dark or contains colored impurities | 1. High reaction temperatures leading to decomposition. 2. Side reactions involving the pyridine ring. | 1. Lower the reaction temperature and use a more efficient catalyst. 2. Purify the product using techniques such as column chromatography or recrystallization. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of an insoluble solid (potential polymer) | 1. High temperatures promoting intermolecular esterification. 2. Inappropriate solvent or concentration. | 1. Reduce the reaction temperature. 2. Use a solvent in which both the starting material and the product are soluble at the reaction temperature. Adjust the concentration to favor intramolecular esterification over intermolecular polymerization. |
| Formation of diethyl ether (when using ethanol) | Acid-catalyzed dehydration of the alcohol. | This side reaction is more prevalent at higher temperatures. Lowering the reaction temperature can help minimize ether formation. Using a milder acid catalyst may also be beneficial. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 2,5-Pyridinedicarboxylic Acid with Ethanol
This protocol aims to synthesize diethyl 2,5-pyridinedicarboxylate while minimizing side reactions.
Materials:
-
2,5-Pyridinedicarboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Dean-Stark apparatus (optional but recommended)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add 2,5-pyridinedicarboxylic acid (1.0 eq).
-
Add a large excess of anhydrous ethanol (e.g., 10-20 eq), which will also act as the solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.
-
Heat the mixture to a gentle reflux. The reaction temperature should be kept as low as possible to minimize decarboxylation.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours. If using a Dean-Stark trap, water will be collected, driving the reaction to completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution may occur.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2,5-pyridinedicarboxylate.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Reaction Mechanisms and Workflows
Caption: Fischer-Speier esterification mechanism for 2,5-pyridinedicarboxylic acid.
Caption: Troubleshooting workflow for the esterification of 2,5-pyridinedicarboxylic acid.
Caption: Potential side reactions during the esterification of 2,5-pyridinedicarboxylic acid.
References
Optimizing reaction conditions for ethyl 2,5-pyridinedicarboxylate synthesis
Technical Support Center: Ethyl 2,5-Pyridinedicarboxylate Synthesis
Welcome to the technical support center for the synthesis of ethyl 2,5-pyridinedicarboxylate. This guide provides detailed troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of ethyl 2,5-pyridinedicarboxylate via the Fischer esterification of 2,5-pyridinedicarboxylic acid.
Issue 1: Low or No Product Yield
-
Question: I followed the protocol, but my final yield of ethyl 2,5-pyridinedicarboxylate is very low, or I obtained no product at all. What could be the cause?
-
Answer: Low or no yield can stem from several factors. Please consider the following possibilities and the corresponding corrective actions:
-
Incomplete Reaction: The esterification reaction may not have gone to completion.
-
Solution: Ensure the reaction has been refluxed for a sufficient amount of time, typically 16-18 hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solution: The reaction temperature might be too low. Ensure the reaction mixture is maintained at a vigorous reflux.
-
-
Water Content: The presence of water can hinder the Fischer esterification equilibrium.
-
Solution: Use anhydrous ethanol and ensure all glassware is thoroughly dried before use. Concentrated sulfuric acid is a dehydrating agent, but excess water in the reagents will reduce its effectiveness.
-
-
Inefficient Extraction: The product may not have been efficiently extracted from the aqueous layer after neutralization.
-
Loss During Workup: The product might be lost during the workup process.
-
Solution: Be careful during the removal of the solvent under reduced pressure to avoid bumping and loss of product. Ensure the brine wash is performed correctly to remove residual water before drying with an anhydrous salt like Na2SO4.[1]
-
-
Issue 2: Formation of a Mono-Ester Side Product
-
Question: My NMR analysis shows a significant amount of a mono-ester of 2,5-pyridinedicarboxylic acid alongside my desired di-ester product. How can I avoid this?
-
Answer: The formation of the mono-ester is a common issue and typically indicates an incomplete reaction.
-
Solution: Increase the reaction time to ensure both carboxylic acid groups have sufficient time to esterify.
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Solution: Ensure a sufficient excess of ethanol is used to drive the equilibrium towards the di-ester product.
-
Solution: While sulfuric acid is a strong catalyst, for hindered or less reactive substrates, a more potent catalyst or longer reaction times might be necessary. However, for this synthesis, extending the reflux time is the most common solution.
-
Issue 3: Dark Brown or Black Reaction Mixture
-
Question: My reaction mixture turned very dark brown or black during reflux. Is this normal, and will it affect my product?
-
Answer: A color change to brown is often observed.[2] However, a very dark or black color may indicate some decomposition or charring, potentially due to an excessively high reaction temperature or a high concentration of the sulfuric acid catalyst.
-
Solution: Ensure the heating mantle is set to a temperature that maintains a steady reflux without overheating.
-
Solution: While a sufficient amount of catalyst is necessary, an excessive amount can lead to side reactions and decomposition. Adhere to the recommended catalytic amount.
-
Issue 4: Difficulty in Isolating a Solid Product
-
Question: The protocol mentions the product is a solid, but I am left with an oil or a waxy solid after solvent evaporation. How can I crystallize my product?
-
Answer: Ethyl 2,5-pyridinedicarboxylate has a relatively low melting point (46-47°C), so it may appear as an oil or a low-melting solid, especially if impure.[2]
-
Solution: Purification by column chromatography on silica gel can be effective.[2] A solvent system such as a mixture of diethyl ether and hexanes is a good starting point for elution.[2]
-
Solution: Recrystallization from a suitable solvent system like diethyl ether/hexane can yield pale yellow crystals.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of ethyl 2,5-pyridinedicarboxylate?
A1: Reported yields for this synthesis are typically in the range of 75%.[1] With careful optimization and purification, it is possible to achieve higher yields.
Q2: Can I use a different alcohol, like methanol or propanol, for the esterification?
A2: Yes, it is possible to use other alcohols to synthesize the corresponding di-esters. However, the reaction conditions, particularly the reaction time and temperature, may need to be re-optimized for each alcohol.
Q3: Is it necessary to use concentrated sulfuric acid as the catalyst?
A3: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification. Other strong acid catalysts could potentially be used, but sulfuric acid has the added benefit of being a dehydrating agent, which helps to drive the reaction to completion.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of ethyl 2,5-pyridinedicarboxylate can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): This will confirm the chemical structure of the compound.[2]
-
Infrared (IR) spectroscopy: This will show the characteristic ester carbonyl peaks.[2]
-
Melting point analysis: A sharp melting point close to the literature value (46-47°C) indicates high purity.[2]
Experimental Protocols
Synthesis of Ethyl 2,5-Pyridinedicarboxylate
This protocol is based on established literature procedures.[1][2]
Materials:
-
2,5-Pyridinedicarboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2,5-pyridinedicarboxylic acid in anhydrous ethanol.
-
Slowly and carefully add concentrated sulfuric acid to the stirred suspension. An exothermic reaction will occur.
-
Heat the reaction mixture to reflux and maintain for 16-18 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Carefully add saturated sodium bicarbonate solution to the residue to neutralize the excess acid (adjust pH to 7-8).
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography or recrystallization if necessary.[2]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Parameter | Value | Reference |
| Starting Material | 2,5-Pyridinedicarboxylic acid | [1][2] |
| Reagents | Anhydrous Ethanol, Conc. H₂SO₄ | [1][2] |
| Reaction Time | 16-18 hours | [1][2] |
| Reaction Temperature | Reflux | [1][2] |
| Reported Yield | 75% | [1] |
| Melting Point | 46-47 °C | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of ethyl 2,5-pyridinedicarboxylate.
References
Technical Support Center: Synthesis of Diethyl 2,5-Pyridinedicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of diethyl 2,5-pyridinedicarboxylate, focusing on alternative catalysts to the traditional Brønsted acid approach.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of diethyl 2,5-pyridinedicarboxylate.
| Question | Answer |
| Why is my reaction yield consistently low? | Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2] To drive the equilibrium towards the product, consider the following: 1. Excess Alcohol: Use a large excess of ethanol, which can also serve as the solvent.[2] 2. Water Removal: Employ methods to remove water as it forms, such as azeotropic distillation with a Dean-Stark trap or the use of dehydrating agents.[1][2] 3. Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at an appropriate temperature to reach equilibrium. Monitor the reaction progress using techniques like TLC.[3] 4. Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount. Ensure the catalyst is active and used at the recommended loading. |
| What are common side products and how can I minimize them? | The primary side reaction of concern is the formation of diethyl ether from the dehydration of ethanol, especially at high temperatures with strong acid catalysts.[4] To minimize this: 1. Use Milder Catalysts: Lewis acids or solid acid catalysts can be less prone to promoting ether formation compared to concentrated sulfuric acid. 2. Control Temperature: Avoid excessively high reaction temperatures. Another potential issue is the incomplete esterification, resulting in the monoester. Driving the reaction to completion with excess ethanol and water removal can mitigate this. |
| I am having difficulty purifying the final product. What are the best practices? | Diethyl 2,5-pyridinedicarboxylate is a solid at room temperature.[5][6] Common purification challenges include removing the acid catalyst and unreacted starting materials. 1. Neutralization: After the reaction, the mixture should be neutralized to remove the acid catalyst. This is often done by washing with an aqueous basic solution like sodium bicarbonate.[7] 2. Extraction: The product can be extracted from the aqueous layer using an organic solvent such as ethyl acetate.[7] 3. Chromatography: If impurities persist, column chromatography on silica gel can be an effective purification method.[7] 4. Recrystallization: Recrystallization from a suitable solvent system can be used to obtain a highly pure product. |
| Can I use a different alcohol for the esterification? | Yes, other primary or secondary alcohols can be used, though reaction conditions may need to be optimized.[1] Tertiary alcohols are generally not suitable as they are prone to elimination under acidic conditions.[1] The choice of alcohol will determine the resulting dialkyl 2,5-pyridinedicarboxylate. |
| Are there any safety precautions I should be aware of? | Concentrated acids like sulfuric acid are highly corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.[8] Organic solvents used for extraction are often flammable.[8] When using microwave synthesis, ensure the reaction is performed in a dedicated microwave reactor to prevent pressure buildup.[9] |
Alternative Catalysts for Diethyl 2,5-Pyridinedicarboxylate Synthesis
The conventional synthesis of diethyl 2,5-pyridinedicarboxylate involves the Fischer esterification of 2,5-pyridinedicarboxylic acid with ethanol using a strong Brønsted acid catalyst like sulfuric acid.[10] However, several alternative catalysts offer advantages such as easier separation, milder reaction conditions, and improved selectivity.
Comparison of Catalytic Systems
| Catalyst Type | Catalyst Examples | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Brønsted Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Reflux in excess ethanol, 1-10 hours | 65-97[2] | Inexpensive, readily available | Difficult to separate, corrosive, can lead to side reactions |
| Lewis Acids | Sc(OTf)₃, Bi(OTf)₃, ZrCl₄, FeCl₃ | 60-150°C, 1-12 hours | Moderate to High | Milder conditions, higher selectivity | Can be expensive, moisture-sensitive |
| Solid Acids | Amberlyst-15, Sulfonated Styrene, Graphene Oxide | 65-120°C, 4-24 hours | Good to Excellent[11][12] | Easily separable and recyclable, less corrosive | Can have lower activity than homogeneous catalysts |
| Microwave-Assisted | Various (often with an acid catalyst) | 100-170°C, 5-30 minutes | High to Excellent[13][14] | Drastically reduced reaction times, often higher yields | Requires specialized equipment |
Experimental Protocols
Lewis Acid Catalyzed Synthesis (General Protocol)
This protocol provides a general procedure for the esterification of 2,5-pyridinedicarboxylic acid using a Lewis acid catalyst.
Materials:
-
2,5-Pyridinedicarboxylic acid
-
Anhydrous ethanol
-
Lewis acid catalyst (e.g., ZrCl₄, FeCl₃)
-
Anhydrous solvent (e.g., toluene, if not using ethanol as solvent)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-pyridinedicarboxylic acid (1 equivalent).
-
Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents), which will also act as the solvent.
-
Add the Lewis acid catalyst (typically 1-10 mol%).
-
Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Solid Acid (Amberlyst-15) Catalyzed Synthesis
This method utilizes a reusable solid acid catalyst, simplifying product workup.
Materials:
-
2,5-Pyridinedicarboxylic acid
-
Ethanol
-
Amberlyst-15 resin
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
-
In a round-bottom flask, combine 2,5-pyridinedicarboxylic acid (1 equivalent) and a sufficient amount of ethanol to suspend the reactants.
-
Add Amberlyst-15 resin (typically 10-20 wt% of the carboxylic acid).
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the Amberlyst-15 resin. The resin can be washed with ethanol, dried, and reused.[11]
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the esterification process.
Materials:
-
2,5-Pyridinedicarboxylic acid
-
Ethanol
-
Acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a Lewis acid)
-
Microwave reactor vial with a stir bar.
Procedure:
-
In a microwave reactor vial, combine 2,5-pyridinedicarboxylic acid (1 equivalent), ethanol (as solvent), and a catalytic amount of acid.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 150-170°C) for a short duration (e.g., 10-30 minutes).[13]
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask.
-
Follow the workup and purification procedures described in the Lewis acid catalyzed protocol (steps 6-10).
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of diethyl 2,5-pyridinedicarboxylate.
Catalytic Cycle of Fischer Esterification (Brønsted Acid)
Caption: Brønsted acid-catalyzed Fischer esterification mechanism.
Catalytic Cycle of Fischer Esterification (Lewis Acid)
Caption: Lewis acid-catalyzed Fischer esterification mechanism.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. scbt.com [scbt.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. real.mtak.hu [real.mtak.hu]
- 10. Diethyl pyridine-2,5-dicarboxylate | 5552-44-3 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in Pyridine Dicarboxylate Esterification
For researchers, scientists, and drug development professionals, the synthesis of pyridine dicarboxylate esters is a crucial step in the development of various pharmaceutical and agrochemical compounds. However, achieving high conversion rates can be challenging. This technical support guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions to address common issues encountered during the esterification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low conversion in my pyridine dicarboxylate esterification?
Low conversion is typically rooted in the reversible nature of the esterification reaction. The primary factors include the presence of water as a byproduct, suboptimal catalyst activity, steric hindrance of the reactants, or inappropriate reaction conditions such as temperature and time.
Q2: How does water specifically impact the reaction yield?
Esterification is an equilibrium-controlled process where a carboxylic acid and an alcohol react to form an ester and water. The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials through hydrolysis, effectively lowering the net yield of the desired ester.[1][2] Continuous removal of water is therefore critical to drive the reaction to completion.[1][3][4]
Q3: What are the most effective industrial and lab-scale methods for removing water from the reaction?
Several methods exist, each with its own advantages:
-
Azeotropic Distillation (Dean-Stark Apparatus): This is the most common lab-scale method. The reaction is conducted in a solvent (e.g., toluene) that forms a low-boiling azeotrope with water.[5] The azeotrope boils off, condenses, and is collected in a trap where the denser water separates, allowing the solvent to return to the reaction flask.[6][7][8]
-
Molecular Sieves: Using drying agents like 3Å or 4Å molecular sieves directly in the reaction mixture can effectively adsorb the water as it is formed.[1][9] This is a simple method for smaller-scale reactions.
-
Pervaporation: In this technique, a membrane is used to selectively separate water from the reaction mixture, which can be highly efficient but requires specialized equipment.[3][4][10]
-
Dehydrating Reagents: Chemical agents can be used to consume water, but they must be chosen carefully to avoid side reactions with the starting materials or products.[11]
Q4: My acid catalyst (e.g., H₂SO₄, p-TsOH) seems ineffective. What could be the issue?
Catalyst deactivation is a common problem, often caused by the presence of water, which can hinder the catalyst's ability to protonate the carboxylic acid.[1] Additionally, the basic nitrogen atom on the pyridine ring can be protonated, potentially complicating the reaction. In some cases, specialized catalysts such as lipid-modified pyridinium p-toluenesulfonate (PPTS) have shown improved activity under mild conditions without rigorous water removal.[12]
Q5: I am observing multiple unexpected spots on my TLC plate. What are the likely side products?
Besides unreacted starting materials, several side products can form depending on the reaction conditions. If using coupling agents like DCC (dicyclohexylcarbodiimide) for a Steglich esterification, a common side product is the N-acylurea, formed by an irreversible rearrangement.[13] At high temperatures or in the presence of strong bases, decomposition of the starting materials or products can occur.[13]
Troubleshooting Guide
Use the following workflow to diagnose and resolve low conversion issues.
Caption: A logical workflow for troubleshooting low esterification conversion.
Data Presentation
Table 1: Comparison of Common Water Removal Techniques
| Method | Principle | Advantages | Disadvantages |
| Dean-Stark Trap | Azeotropic distillation | Highly effective for pushing equilibrium; allows for reaction monitoring by measuring collected water.[2][7] | Requires a solvent that forms an azeotrope with water; setup is more complex.[8] |
| Molecular Sieves | Adsorption | Simple to implement; suitable for small-scale and sensitive reactions. | Can be difficult to remove from viscous reaction mixtures; finite capacity. |
| Pervaporation | Membrane separation | Highly selective for water; can be used in continuous processes.[3] | Requires specialized and costly equipment; potential for membrane fouling.[4] |
| Anhydrous Salts | Chemical dehydration | Inexpensive and readily available. | Can interfere with the reaction or workup; may not be effective at higher temperatures. |
Table 2: Common Catalytic Systems for Pyridine Dicarboxylate Esterification
| Catalyst System | Starting Materials | Typical Conditions | Notes |
| H₂SO₄ or p-TsOH | Dicarboxylic acid + Alcohol | Reflux in toluene or excess alcohol | Standard Fischer esterification; requires efficient water removal. |
| DCC / DMAP | Dicarboxylic acid + Alcohol | 0°C to RT in aprotic solvent (DCM, THF) | Steglich esterification, mild conditions. Prone to N-acylurea side product formation.[13] |
| SOCl₂ or (COCl)₂ | Dicarboxylic acid | RT to reflux in DCM/Toluene, then add alcohol + base | Forms a highly reactive acyl chloride intermediate; useful for hindered alcohols. |
| Pd Complex / Base | Dichloropyridine + CO + Alcohol | Elevated temperature and pressure | Used for specific synthetic routes starting from halogenated pyridines.[14] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification using a Dean-Stark Apparatus
This protocol describes a general procedure for the esterification of a pyridine dicarboxylic acid with an alcohol using an acid catalyst and azeotropic water removal.
Caption: Simplified diagram of a Dean-Stark apparatus for esterification.
Methodology:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture.
-
Reagents: To the flask, add the pyridine dicarboxylic acid (1.0 eq), the alcohol (2.2-3.0 eq), an appropriate solvent that forms an azeotrope with water (e.g., toluene, ~0.2 M concentration), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux. As the reaction proceeds, the water-toluene azeotrope will distill into the Dean-Stark trap. The water will separate to the bottom of the trap, and the toluene will overflow back into the reaction flask.
-
Monitoring: Monitor the reaction by observing the amount of water collected in the trap and by thin-layer chromatography (TLC). The reaction is complete when no more water is collected and the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester product by column chromatography or recrystallization.
Protocol 2: Two-Step Esterification via Acyl Chloride Intermediate
This method is particularly useful for reactions with sterically hindered or poorly nucleophilic alcohols where direct Fischer esterification is slow.
Caption: Workflow for esterification via an acyl chloride intermediate.
Methodology:
Step 1: Formation of the Diacyl Chloride
-
Setup: In a fume hood, add the pyridine dicarboxylic acid (1.0 eq) to an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Add an anhydrous solvent such as dichloromethane (DCM) or toluene. Add oxalyl chloride (2.5 eq) or thionyl chloride (2.5 eq) dropwise at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation: Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude diacyl chloride is often used immediately in the next step without further purification.
Step 2: Reaction with Alcohol
-
Setup: Dissolve the crude diacyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF) and cool the flask to 0°C in an ice bath under an inert atmosphere.
-
Reagents: In a separate flask, dissolve the alcohol (2.2-2.5 eq) and a non-nucleophilic base such as triethylamine or pyridine (2.5 eq) in the same anhydrous solvent.
-
Reaction: Add the alcohol/base solution dropwise to the cooled acyl chloride solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, quench the reaction with water or a saturated ammonium chloride solution. Extract the product with an organic solvent, wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer, concentrate it, and purify the resulting ester by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 3. Removal of water produced from lipase-catalyzed esterification in organic solvent by pervaporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2016069200A1 - Process for in situ water removal from an oxidative esterification reaction using a coupled reactor-distillation system - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. Sciencemadness Discussion Board - Dean Stark Trap - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. US5976324A - Removal of water from reaction mixtures - Google Patents [patents.google.com]
- 11. Ester synthesis by esterification [organic-chemistry.org]
- 12. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. EP0820987A1 - Process for the preparation of pyridine-2,3-dicarboxylic acid esters - Google Patents [patents.google.com]
Preventing hydrolysis of diethyl 2,5-pyridinedicarboxylate during workup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diethyl 2,5-pyridinedicarboxylate, with a focus on preventing its hydrolysis during experimental workup.
Frequently Asked Questions (FAQs)
Q1: Why is diethyl 2,5-pyridinedicarboxylate prone to hydrolysis during workup?
A1: Like all esters, diethyl 2,5-pyridinedicarboxylate is susceptible to cleavage of its ester linkages under both acidic and basic aqueous conditions.[1][2] The presence of the pyridine ring can also influence its reactivity, particularly in acidic solutions where the nitrogen atom can be protonated.
Q2: What are the primary byproducts of hydrolysis?
A2: Hydrolysis of diethyl 2,5-pyridinedicarboxylate yields monoethyl 2,5-pyridinedicarboxylate and ultimately 2,5-pyridinedicarboxylic acid, along with ethanol.
Q3: Can I use a strong acid to wash my organic layer if I have basic impurities?
A3: It is highly discouraged to use strong acids during the workup. The pyridine nitrogen can be protonated by strong acids, but this also creates a highly acidic environment that can catalyze the hydrolysis of the ester groups.[2] If an acidic wash is necessary, it should be very dilute and the contact time should be minimized.
Q4: What is the best way to remove acidic impurities without causing hydrolysis?
A4: A saturated or dilute solution of sodium bicarbonate (NaHCO₃) is the recommended reagent for neutralizing and removing acidic impurities.[1][3] It is a weak base and is generally not strong enough to significantly promote ester hydrolysis under typical workup conditions.
Q5: Are there any non-aqueous workup methods to avoid hydrolysis completely?
A5: Yes, non-aqueous workups can be an excellent strategy. This can involve direct precipitation of the product, filtration through a plug of silica gel to remove polar impurities, or direct purification by column chromatography without a preceding aqueous wash.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of diethyl 2,5-pyridinedicarboxylate after workup | Hydrolysis of the ester groups due to prolonged exposure to acidic or basic aqueous solutions. | - Minimize the duration of contact with any aqueous acidic or basic solutions.- Use dilute washing solutions (e.g., 1-5% NaHCO₃, 1-2% HCl if absolutely necessary).- Perform the workup at a lower temperature (e.g., using an ice bath) to slow down the rate of hydrolysis. |
| Presence of 2,5-pyridinedicarboxylic acid in the final product | Significant hydrolysis has occurred during the workup. | - Re-evaluate the workup protocol to be milder (see above).- The dicarboxylic acid can be removed by recrystallization or column chromatography. |
| Emulsion formation during extraction | The presence of both acidic and basic functionalities can lead to the formation of detergents-like molecules at the interface. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- If the emulsion persists, filter the entire mixture through a pad of Celite. |
| Product is lost in the aqueous layer | If a dilute acidic wash is used, the pyridine nitrogen can be protonated, making the entire molecule more water-soluble. | - Ensure the aqueous layer is basic before extraction by washing with sodium bicarbonate.- If an acidic wash was used, back-extract the aqueous layer with a fresh portion of organic solvent after neutralization. |
| Incomplete removal of a pyridine-based starting material or catalyst | The standard workup is not sufficient to remove all basic impurities. | - Consider washing the organic layer with a dilute solution of copper(II) sulfate. Pyridine and its derivatives will complex with the copper and be extracted into the aqueous layer.[4] This is often milder than using a strong acid wash. |
Experimental Protocol: Recommended Workup to Minimize Hydrolysis
This protocol is designed for the purification of diethyl 2,5-pyridinedicarboxylate from a reaction mixture, assuming the solvent is a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
If the reaction is acidic, slowly add a saturated solution of sodium bicarbonate with stirring until gas evolution ceases.
-
If the reaction is basic, add a dilute solution of citric acid or ammonium chloride to neutralize.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 50 mL for a 100 mL organic phase). Shake gently to avoid emulsion formation.
-
Wash the organic layer with water (1 x 50 mL).
-
Wash the organic layer with brine (1 x 50 mL) to aid in drying.
-
-
Drying and Concentration:
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification:
Visualizations
Caption: Mechanisms of ester hydrolysis under acidic and basic conditions.
Caption: Recommended workup workflow to minimize hydrolysis.
References
Technical Support Center: Scaling Up the Synthesis of Ethyl 2,5-Pyridinedicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of ethyl 2,5-pyridinedicarboxylate, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing ethyl 2,5-pyridinedicarboxylate?
A1: The most prevalent laboratory method is the Fischer esterification of 2,5-pyridinedicarboxylic acid with an excess of ethanol, using a strong acid catalyst such as concentrated sulfuric acid. The reaction mixture is typically heated to reflux to drive the reaction towards the formation of the diethyl ester.
Q2: What are the main challenges when scaling up the Fischer esterification of 2,5-pyridinedicarboxylic acid?
A2: Scaling up this reaction presents several challenges:
-
Reaction Equilibrium: The Fischer esterification is a reversible reaction. To achieve high yields, the equilibrium must be shifted towards the product side.
-
Water Removal: Water is a byproduct of the esterification. Its presence can hydrolyze the ester product back to the carboxylic acid, thus reducing the yield. Efficient water removal is crucial, especially at a larger scale.
-
Reaction Time: Fischer esterifications can be slow, often requiring prolonged heating.
-
Exothermicity: While the esterification itself is generally considered to be only slightly exothermic, the addition of concentrated sulfuric acid to ethanol is highly exothermic and must be managed carefully to prevent overheating and potential side reactions.
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Product Purification: Isolating the pure diethyl ester from the reaction mixture, which may contain unreacted starting material, the monoester intermediate, and catalyst residues, can be challenging at scale.
Q3: Are there alternative synthesis routes for ethyl 2,5-pyridinedicarboxylate?
A3: While Fischer esterification is common, other methods exist. One alternative involves the reaction of propargylamine with diethyl butynedioate in the presence of an oxidant like hydrogen peroxide. However, the scalability and economic viability of such routes should be carefully evaluated for industrial production.
Troubleshooting Guide
Low Reaction Yield
Problem: The yield of ethyl 2,5-pyridinedicarboxylate is significantly lower than expected.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction (Equilibrium) | Increase the excess of ethanol, which acts as both reactant and solvent, to shift the equilibrium towards the product. |
| Ensure a sufficient amount of acid catalyst is used to promote the reaction. | |
| Water in the Reaction Mixture | Use anhydrous ethanol and ensure all glassware is thoroughly dried before use. |
| Employ a Dean-Stark apparatus or a similar setup to azeotropically remove water as it is formed during the reaction, especially during scale-up. | |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion. The reaction may require refluxing for several hours. |
| Ensure the reaction temperature is maintained at the reflux temperature of ethanol. | |
| Product Hydrolysis during Work-up | Neutralize the acidic reaction mixture carefully with a base (e.g., sodium bicarbonate solution) at a low temperature to prevent hydrolysis of the ester. |
Formation of Byproducts
Problem: The final product is contaminated with significant amounts of byproducts.
| Potential Byproduct | Identification | Mitigation Strategy |
| Ethyl 5-(ethoxycarbonyl)pyridine-2-carboxylate (Monoester) | Can be identified by LC-MS or NMR spectroscopy. | Drive the reaction to completion by using a larger excess of ethanol and ensuring efficient water removal. |
| Unreacted 2,5-Pyridinedicarboxylic Acid | Insoluble in many organic solvents used for extraction. | Ensure sufficient catalyst, reaction time, and temperature. |
| Polymeric materials | High molecular weight impurities observed by GPC/SEC. | Avoid excessively high temperatures or prolonged reaction times that might lead to polymerization. |
Purification Challenges
Problem: Difficulty in obtaining high-purity ethyl 2,5-pyridinedicarboxylate.
| Issue | Troubleshooting Step |
| Removal of Acid Catalyst | After neutralizing the reaction mixture, perform multiple aqueous washes to remove all salt residues. |
| Separation from Monoester and Diacid | Utilize column chromatography (e.g., silica gel) for purification. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is often effective. |
| Recrystallization from a suitable solvent system can also be an effective purification method for the solid product. | |
| Emulsion Formation during Extraction | Break emulsions by adding brine or by filtering the mixture through a pad of celite. |
Experimental Protocols
Synthesis of Ethyl 2,5-Pyridinedicarboxylate via Fischer Esterification
This protocol is a representative example based on literature procedures.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,5-Pyridinedicarboxylic acid | 167.12 | 100 g | 0.60 |
| Anhydrous Ethanol | 46.07 | 300 mL | - |
| Concentrated Sulfuric Acid (98%) | 98.08 | 100 mL | - |
| Benzene (for azeotropic removal of water) | 78.11 | 200 mL | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Suspend 2,5-pyridinedicarboxylic acid (100 g, 0.60 mol) in anhydrous ethanol (300 mL) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Slowly add concentrated sulfuric acid (100 mL) to the suspension over 1.5 hours with stirring. The addition is exothermic, so maintain a controlled addition rate and consider external cooling.
-
Heat the reaction mixture to reflux and maintain for 16 hours.
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For water removal, add benzene (200 mL) and replace the reflux condenser with a Dean-Stark apparatus. Continue to heat the mixture, collecting the water-benzene azeotrope.
-
After cooling, pour the reaction mixture onto ice-water.
-
Carefully neutralize the mixture with solid sodium bicarbonate until the pH is approximately 7-8.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of ethyl 2,5-pyridinedicarboxylate.
Caption: Troubleshooting logic for addressing low reaction yield.
Technical Support Center: Analysis of Diethyl 2,5-Pyridinedicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl 2,5-pyridinedicarboxylate. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of diethyl 2,5-pyridinedicarboxylate?
A1: Based on the common synthesis route, which involves the esterification of 2,5-pyridinedicarboxylic acid with ethanol, the most likely impurities are:
-
2,5-Pyridinedicarboxylic acid: The unreacted starting material.
-
Monoethyl 2,5-pyridinedicarboxylate: The partially esterified intermediate.
Q2: What analytical techniques are most suitable for analyzing the purity of diethyl 2,5-pyridinedicarboxylate?
A2: The most common and effective techniques for analyzing the purity of diethyl 2,5-pyridinedicarboxylate are:
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High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is well-suited for separating the diester, monoester, and diacid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify the main component and any impurities present.
Troubleshooting Guides
HPLC Analysis
Q3: I am seeing peak tailing for my diethyl 2,5-pyridinedicarboxylate peak in my reverse-phase HPLC analysis. What could be the cause and how can I fix it?
A3: Peak tailing for basic compounds like pyridines is a common issue in reverse-phase HPLC. Here are the likely causes and solutions:
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Secondary Interactions with Silanols: Residual silanol groups on the silica-based column packing can interact with the basic pyridine nitrogen, causing peak tailing.
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the analyte, peak shape can be poor.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.[3]
-
Solution: Dilute your sample and reinject.[3]
-
Q4: I am having trouble separating diethyl 2,5-pyridinedicarboxylate from its monoethyl impurity using HPLC. How can I improve the resolution?
A4: Improving the separation between the closely related diester and monoester requires optimizing your chromatographic conditions.
-
Optimize the Mobile Phase Gradient: A shallower gradient will provide more time for the two compounds to separate. Experiment with the gradient slope to find the optimal separation.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or a combination of the two. The different selectivity of methanol may improve the resolution.
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Use a Different Stationary Phase: A column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, may provide the necessary selectivity to separate these two compounds. Mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can be particularly effective for separating compounds with varying degrees of polarity and charge.[4]
GC-MS Analysis
Q5: My diethyl 2,5-pyridinedicarboxylate sample seems to be degrading in the GC inlet, leading to broad peaks and poor reproducibility. What can I do?
A5: Thermal degradation of esters in a hot GC inlet is a known issue.
-
Lower the Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of your analyte.
-
Use a Cooled Injection Technique: Techniques like cool on-column or splitless injection with a lower initial oven temperature can minimize the time the analyte spends in the hot inlet.
-
Deactivate the Inlet Liner: Active sites in the inlet liner can catalyze degradation. Use a deactivated liner and change it regularly.
NMR Analysis
Q6: I see extra peaks in the 1H NMR spectrum of my diethyl 2,5-pyridinedicarboxylate sample. How can I identify them?
A6: The extra peaks are likely due to the starting material or the monoester impurity.
-
Compare with Known Spectra: Compare the chemical shifts and coupling patterns of the extra peaks with the known spectra of 2,5-pyridinedicarboxylic acid and, if available, monoethyl 2,5-pyridinedicarboxylate. The aromatic protons of the diacid will be at different chemical shifts compared to the ester.
-
Look for Characteristic Peaks: The monoester will have one set of ethyl ester peaks (a quartet and a triplet) and a carboxylic acid proton, which is typically a broad singlet and may exchange with D2O.
Data Presentation
Table 1: Key Analytical Data for Diethyl 2,5-pyridinedicarboxylate and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Diethyl 2,5-pyridinedicarboxylate | C₁₁H₁₃NO₄ | 223.23[5] |
| Monoethyl 2,5-pyridinedicarboxylate | C₉H₉NO₄ | 195.17 |
| 2,5-Pyridinedicarboxylic acid | C₇H₅NO₄ | 167.12[6] |
Table 2: 1H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Diethyl 2,5-pyridinedicarboxylate[1] | 2,5-Pyridinedicarboxylic acid (in DMSO-d₆)[6] |
| H-3 | 8.17 (d, J=8 Hz) | 8.18 (d) |
| H-4 | 8.47 (dd, J=2.5, 8 Hz) | 8.45 (dd) |
| H-6 | 9.33 (d, J=2.5 Hz) | 9.19 (d) |
| -OCH₂CH₃ | 4.55 and 4.62 (2q, J=7.5 Hz) | - |
| -OCH₂CH₃ | 1.47 and 1.50 (2t, J=7.5 Hz) | - |
| -COOH | - | ~13 (broad s) |
Table 3: GC-MS Fragmentation Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Diethyl 2,5-pyridinedicarboxylate | 223 | 178 ([M-OEt]⁺), 151, 123, 105, 77 |
| Monoethyl 2,5-pyridinedicarboxylate | 195 | 150 ([M-OEt]⁺), 123, 105, 77 |
| 2,5-Pyridinedicarboxylic acid | 167 | 123 ([M-CO₂]⁺), 105, 77 |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.
Protocol 2: GC-MS Method for Impurity Identification
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-350 amu
Visualizations
Caption: Experimental workflow for the analysis of diethyl 2,5-pyridinedicarboxylate.
Caption: Troubleshooting pathway for poor HPLC peak shape.
References
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. Separation of Pyridine-2,6-dicarboxylic acid 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. mastelf.com [mastelf.com]
- 4. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted pyrrole-2,5-dicarboxylic acids.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues
Q1: My overall yield for the synthesis of N-substituted pyrrole-2,5-dicarboxylic acid is consistently low. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in these syntheses.[1] Several factors could be contributing:
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Sub-optimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. For instance, in the Paal-Knorr reaction, using a Brønsted acid catalyst like saccharin in methanol at 55°C can significantly improve yields compared to traditional methods using glacial acetic acid.
-
Purity of Starting Materials: Impurities in your starting materials, such as the 1,4-dicarbonyl compound or the primary amine, can lead to side reactions and reduce the yield of the desired product.
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Inefficient Purification: The final product and intermediates may be difficult to purify, leading to product loss during extraction, precipitation, or chromatography. Re-evaluating your purification strategy may be necessary.
-
Side Product Formation: Unwanted side reactions can consume your starting materials and complicate purification. Careful control of reaction conditions can help minimize these.
Q2: I am observing significant formation of unwanted side products. What are they and how can I avoid them?
A2: The nature of side products depends on the synthetic route. However, common issues include incomplete cyclization, polymerization of starting materials, or side reactions involving functional groups on the N-substituent. To mitigate this:
-
Control Stoichiometry: Ensure precise molar ratios of your reactants as specified in the protocol.
-
Inert Atmosphere: For reactions sensitive to oxidation, such as those involving organometallic reagents, maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial.
-
Temperature Control: Gradual addition of reagents and maintaining the recommended reaction temperature can prevent runaway reactions and the formation of thermal decomposition products.
Route-Specific Troubleshooting
Synthesis from D-Galactaric Acid (Paal-Knorr approach)
Q3: The Paal-Knorr cyclization step is giving me a low yield of the N-substituted pyrrole diester. What can I do?
A3: The Paal-Knorr reaction is a key step in this route. To improve yields:
-
Catalyst Choice: While traditional methods use refluxing glacial acetic acid, catalytic amounts of a Brønsted acid like saccharin or p-toluenesulfonic acid (p-TSA) in methanol can lead to significantly higher yields (up to 98% for certain substrates).
-
Reaction Temperature: The optimal temperature can vary depending on the amine used. Experiment with a range of temperatures (e.g., 55°C to reflux) to find the sweet spot for your specific substrate.
-
Purity of Dimethyl 2,5-dihydroxymuconate: The purity of this key intermediate is crucial for a successful Paal-Knorr reaction. Ensure it is properly purified before use.
Q4: The final saponification of the diester to the dicarboxylic acid is not going to completion. How can I ensure full conversion?
A4: Incomplete saponification can be addressed by:
-
Reaction Time and Temperature: Ensure the reaction is stirred at the recommended temperature (e.g., 65°C) for a sufficient duration (e.g., 5 hours). Monitoring the reaction by TLC or LC-MS can help determine the necessary reaction time.
-
Base Concentration: Use a sufficient excess of a strong base like sodium hydroxide to drive the reaction to completion.
-
Solvent System: A co-solvent system like THF/water can improve the solubility of the diester and facilitate the reaction.
Synthesis from Pyrrole
Q5: I am having trouble with the N-alkylation/arylation step. The reaction is sluggish or gives multiple products.
A5: N-functionalization of the pyrrole ring can be challenging.[2]
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the pyrrole nitrogen.[2] Ensure the NaH is fresh and handled under anhydrous conditions.
-
Solvent: Anhydrous polar aprotic solvents like DMF are typically used.[2]
-
Leaving Group: The choice of leaving group on your alkylating or arylating agent is important. Iodides are generally more reactive than bromides or chlorides.[2]
-
N-Arylation: Direct N-arylation can be particularly difficult. Cross-coupling conditions may be required, and these often require careful optimization of the catalyst, ligand, and reaction conditions.
Quantitative Data Summary
The following table summarizes reaction yields for key steps in different synthetic routes to N-substituted pyrrole-2,5-dicarboxylic acids.
| Synthetic Route | Step | Reactants | Catalyst/Reagent | Temperature | Time | Yield (%) |
| From D-Galactaric Acid | Paal-Knorr Cyclization | Dimethyl 2,5-dihydroxymuconate, Aniline | Glacial Acetic Acid | Reflux | 20 min | 77 |
| Paal-Knorr Cyclization | Dimethyl 2,5-dihydroxymuconate, Aniline | Saccharin | 55 °C | - | 98 | |
| Saponification | Dimethyl N-phenylpyrrol-2,5-dicarboxylate | NaOH | 65 °C | 5 h | 96 | |
| From Pyrrole | N-Alkylation | Dimethyl pyrrole-2,5-dicarboxylate, Alkyl Halide | NaH | 0 °C - rt | 1 - 24 h | Varies |
| Saponification | N-substituted dimethyl pyrrole-2,5-dicarboxylate | NaOH | 70 °C | - | High | |
| From 3-Hydroxy-2-pyrones | Ring Opening & Cyclization | 3-Hydroxy-2-pyrone derivative, Primary Amine | KOH | Room Temp | - | Good to High |
Experimental Protocols
1. Paal-Knorr Cyclization using Saccharin Catalyst (from D-Galactaric Acid route)
This protocol is adapted from a facile and scalable synthesis of N-substituted pyrrole-2,5-dicarboxylic acids.
-
Reactants:
-
Dimethyl 2,5-dihydroxymuconate (0.495 mmol)
-
Corresponding amine or aniline derivative (0.595 mmol)
-
Saccharin (0.149 mmol)
-
Methanol (1.00 mL)
-
-
Procedure:
-
Combine dimethyl 2,5-dihydroxymuconate, the amine/aniline derivative, and saccharin in a reaction vial.
-
Add methanol to the mixture.
-
Seal the vial and stir the reaction mixture at 55 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
The product may precipitate from the solution or can be isolated by standard workup procedures (e.g., extraction and solvent evaporation).
-
2. Saponification of Dimethyl N-phenylpyrrole-2,5-dicarboxylate
This protocol describes the final step to obtain the dicarboxylic acid.
-
Reactants:
-
Dimethyl N-phenylpyrrole-2,5-dicarboxylate (11.2 g, 43.3 mmol)
-
Tetrahydrofuran (THF) (50 mL)
-
2.5 M Sodium Hydroxide (NaOH) solution (110 mL)
-
Ethyl Acetate (EtOAc)
-
37% Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a 500 mL two-neck flask equipped with a reflux condenser, dissolve dimethyl N-phenylpyrrole-2,5-dicarboxylate in THF.
-
Add the 2.5 M NaOH solution and stir the mixture at 65 °C for 5 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the aqueous phase with 250 mL of EtOAc.
-
Extract the organic phase twice with 100 mL of distilled water.
-
Combine all aqueous phases and acidify to pH 1 using 37% HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain N-phenylpyrrole-2,5-dicarboxylic acid as a white powder.
-
Visualizations
Caption: Decision workflow for selecting a synthetic route to N-substituted pyrrole-2,5-dicarboxylic acids.
References
Technical Support Center: Enhancing the Stability of Ethyl 2,5-Pyridinedicarboxylate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2,5-pyridinedicarboxylate and its derivatives. The information is designed to address common challenges encountered during synthesis, purification, storage, and stability assessment.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from synthesis to stability analysis.
Synthesis and Purification
Question: I am experiencing low yields during the Fischer esterification of 2,5-pyridinedicarboxylic acid with ethanol. What are the potential causes and solutions?
Answer:
Low yields in the Fischer esterification of 2,5-pyridinedicarboxylic acid are a common issue. Several factors can contribute to this problem. Here's a troubleshooting guide:
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Incomplete Reaction: The Fischer esterification is an equilibrium-driven reaction.[1][2][3] To drive the reaction towards the product (diethyl 2,5-pyridinedicarboxylate), it is crucial to either use a large excess of the alcohol (ethanol) or remove water as it is formed.[1][2][3]
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Solution: Use ethanol as the solvent to ensure a large excess. Alternatively, if using a different solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water.[2]
-
-
Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is necessary to protonate the carboxylic acid and facilitate nucleophilic attack by the alcohol.[1]
-
Solution: Ensure an adequate amount of catalyst is used. For the synthesis of diethyl pyridine-2,5-dicarboxylate, a common approach involves adding concentrated sulfuric acid to a suspension of 2,5-pyridinedicarboxylic acid in absolute ethanol.[4]
-
-
Reaction Time and Temperature: The reaction is typically slow and requires heating to reach equilibrium.
-
Solution: Reflux the reaction mixture for a sufficient period, often 16 hours or more, to ensure the reaction goes to completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up Issues: During neutralization of the acidic catalyst with a base (e.g., sodium bicarbonate), premature precipitation of the product or incomplete extraction can lead to yield loss.
-
Solution: After neutralization, ensure the aqueous phase is thoroughly extracted multiple times with a suitable organic solvent like ethyl acetate to recover all the product.[4]
-
Question: I am observing multiple spots on my TLC plate after the synthesis of ethyl 2,5-pyridinedicarboxylate. What are the likely impurities and how can I purify my product?
Answer:
The presence of multiple spots on a TLC plate indicates the formation of byproducts or the presence of unreacted starting materials.
-
Potential Impurities:
-
Unreacted 2,5-pyridinedicarboxylic acid: This is a common impurity if the reaction has not gone to completion. It will appear as a more polar spot on the TLC plate.
-
Monoester (ethyl 2-carboxy-5-pyridinecarboxylate or ethyl 5-carboxy-2-pyridinecarboxylate): Incomplete esterification can result in the formation of the monoester, which will have an intermediate polarity between the diacid and the diester.
-
Side-products from overheating: Excessive heat during the reaction or distillation can lead to decomposition.
-
-
Purification Strategies:
-
Column Chromatography: This is an effective method for separating the desired diethyl ester from polar impurities like the starting diacid and monoester. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.[4]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ether/hexane) can be an effective purification method to obtain pale yellow crystals of diethyl pyridine-2,5-dicarboxylate.[4]
-
Washing: Washing the organic extract with a saturated sodium bicarbonate solution during the work-up can help remove acidic impurities like unreacted carboxylic acid.
-
Stability and Degradation
Question: My sample of ethyl 2,5-pyridinedicarboxylate is showing signs of degradation over time. What are the likely degradation pathways?
Answer:
Esters like ethyl 2,5-pyridinedicarboxylate are susceptible to degradation through several pathways, primarily hydrolysis, photolysis, and oxidation.
-
Hydrolysis: This is a common degradation pathway for esters, where the ester bond is cleaved by water to form the corresponding carboxylic acid and alcohol. This reaction can be catalyzed by both acids and bases.[5] Under hydrolytic stress, ethyl 2,5-pyridinedicarboxylate can degrade to the monoester and further to 2,5-pyridinedicarboxylic acid.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions leading to the degradation of the molecule. The pyridine ring is known to be photosensitive.
-
Oxidation: The pyridine ring and the ester groups can be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress (e.g., exposure to hydrogen peroxide).[6]
Question: How can I enhance the stability of my ethyl 2,5-pyridinedicarboxylate samples?
Answer:
To enhance the stability of ethyl 2,5-pyridinedicarboxylate, it is important to control the storage conditions and consider the use of stabilizers.
-
Storage Conditions:
-
Temperature: Store in a cool, dry place. Refrigeration may be beneficial for long-term storage.
-
Light: Protect from light by storing in amber vials or in the dark.
-
Moisture: Store in a tightly sealed container to protect from atmospheric moisture, which can promote hydrolysis.
-
-
Use of Stabilizers:
-
Antioxidants: For protection against oxidative degradation, the addition of antioxidants can be beneficial. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), are commonly used to scavenge free radicals and inhibit oxidation.[5][7][8][9][10] Aromatic amine antioxidants can also be effective.[11]
-
Chelating Agents: Metal ions can catalyze ester hydrolysis. The addition of a chelating agent like EDTA can sequester these metal ions and slow down degradation.[5]
-
Carbodiimides: In specific formulations, carbodiimides can be used to react with any carboxylic acid formed from hydrolysis, thereby preventing the autocatalytic degradation of the ester.[5]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and analysis of ethyl 2,5-pyridinedicarboxylate.
Q1: What are the recommended storage conditions for ethyl 2,5-pyridinedicarboxylate?
A1: To ensure long-term stability, ethyl 2,5-pyridinedicarboxylate should be stored in a tightly sealed container, protected from light and moisture, in a cool and dry place. For extended storage, refrigeration is recommended.
Q2: How can I monitor the stability of my ethyl 2,5-pyridinedicarboxylate sample?
A2: A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is the best way to monitor the stability of your sample. This method should be able to separate the intact ethyl 2,5-pyridinedicarboxylate from its potential degradation products.
Q3: What is a forced degradation study and why is it important?
A3: A forced degradation study involves subjecting the compound to harsh conditions (e.g., acid, base, heat, light, oxidation) to accelerate its degradation.[12][13][14] The purpose is to identify potential degradation products and degradation pathways.[12][14] This information is crucial for developing a stability-indicating analytical method that can accurately measure the compound's purity and stability over time.[6][12][14] The goal is typically to achieve 5-20% degradation to ensure that the degradation products are formed at a detectable level without completely degrading the parent compound.
Q4: Are there any known signaling pathways affected by ethyl 2,5-pyridinedicarboxylate derivatives?
A4: Based on currently available public information, ethyl 2,5-pyridinedicarboxylate and its simple derivatives are primarily utilized as chemical intermediates and building blocks in organic synthesis. There is no significant body of research linking them to direct interactions with specific biological signaling pathways. However, more complex molecules synthesized from these derivatives may have biological activity. For instance, some pyridine-2,5-dicarboxylate esters have been evaluated for anti-trypanosomatid activity.[15]
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability assessment of ethyl 2,5-pyridinedicarboxylate.
Forced Degradation Studies Protocol
Objective: To generate potential degradation products of ethyl 2,5-pyridinedicarboxylate under various stress conditions.
Materials:
-
Ethyl 2,5-pyridinedicarboxylate
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of ethyl 2,5-pyridinedicarboxylate in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Cool and neutralize with an appropriate amount of 0.1 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of ethyl 2,5-pyridinedicarboxylate in an oven at 105 °C for 48 hours. Dissolve a portion of the stressed solid in methanol to a final concentration of 0.5 mg/mL.
-
Photolytic Degradation: Expose a solution of ethyl 2,5-pyridinedicarboxylate (0.5 mg/mL in methanol) to UV light (254 nm) for 48 hours. Keep a control sample in the dark.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 3.2).
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating ethyl 2,5-pyridinedicarboxylate from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation peaks generated during the forced degradation study.
Section 4: Data Presentation
The following table summarizes the potential degradation of ethyl 2,5-pyridinedicarboxylate under different stress conditions. The percentage of degradation is hypothetical and should be determined experimentally.
| Stress Condition | Reagents and Conditions | Expected Degradation Products | Potential % Degradation |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Mono-ethyl 2,5-pyridinedicarboxylate, 2,5-Pyridinedicarboxylic acid | 10-20% |
| Base Hydrolysis | 0.1 M NaOH, RT, 24h | Mono-ethyl 2,5-pyridinedicarboxylate, 2,5-Pyridinedicarboxylic acid | 15-25% |
| Oxidation | 3% H₂O₂, RT, 24h | N-oxide derivatives, hydroxylated species | 5-15% |
| Thermal | 105 °C, 48h (solid) | Potential decomposition products | 5-10% |
| Photolytic | UV light (254 nm), 48h | Photodegradation products | 10-20% |
Section 5: Visualizations
Experimental Workflow for Stability Testing
Caption: Experimental workflow for the synthesis and stability assessment of ethyl 2,5-pyridinedicarboxylate.
Logical Relationship of Stability Enhancement
Caption: Logical relationship between stress factors and stabilization strategies for ethyl 2,5-pyridinedicarboxylate.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. prepchem.com [prepchem.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 9. phantomplastics.com [phantomplastics.com]
- 10. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 11. performanceadditives.us [performanceadditives.us]
- 12. researchgate.net [researchgate.net]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Analytical Standards for Diethyl 2,5-Pyridinedicarboxylate
For researchers, scientists, and professionals in drug development, the quality and characterization of analytical standards are paramount for accurate quantification and impurity profiling. This guide provides a comparative analysis of the commercially available analytical standards for diethyl 2,5-pyridinedicarboxylate, along with viable alternatives, supported by experimental data and detailed analytical methodologies.
Comparison of Analytical Standards
The selection of an appropriate analytical standard is critical for achieving reliable and reproducible results. The following table summarizes the key specifications of diethyl 2,5-pyridinedicarboxylate and its common alternatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Supplier Examples |
| Diethyl 2,5-pyridinedicarboxylate | 5552-44-3 | C₁₁H₁₃NO₄ | 223.23 | >98%[1], Min. 95% | Santa Cruz Biotechnology[2], Chemical-Suppliers.com[1], CymitQuimica[3] |
| Dimethyl 2,5-pyridinedicarboxylate | 881-86-7 | C₉H₉NO₄ | 195.17 | 97% | Sigma-Aldrich[4] |
| 2,5-Pyridinedicarboxylic acid | 100-26-5 | C₇H₅NO₄ | 167.12 | 98% | Sigma-Aldrich |
Experimental Protocols
Accurate determination of the purity and impurity profile of an analytical standard requires robust analytical methods. Below are detailed protocols for the analysis of diethyl 2,5-pyridinedicarboxylate, adaptable for its alternatives with minor modifications.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of diethyl 2,5-pyridinedicarboxylate and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 30% acetonitrile and increase to 80% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the standard in the mobile phase to a concentration of approximately 1 mg/mL.
Identification and Volatile Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential technique for identifying the main component and assessing volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative purity assessment (qNMR) against a certified internal standard.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard (for qNMR): A certified reference material with a known purity and non-overlapping signals, such as maleic anhydride.
-
Procedure:
-
Accurately weigh the analytical standard and the internal standard into an NMR tube.
-
Add the deuterated solvent and ensure complete dissolution.
-
Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure quantitative signal integration.
-
Calculate the purity of the analyte by comparing the integral of a characteristic analyte signal to the integral of a known signal from the internal standard.
-
Potential Impurities in Diethyl 2,5-pyridinedicarboxylate
Based on a common synthesis route involving the esterification of 2,5-pyridinedicarboxylic acid with ethanol in the presence of an acid catalyst, the following process-related impurities should be considered during analysis:
-
2,5-Pyridinedicarboxylic acid: The unreacted starting material.
-
Monoethyl 2,5-pyridinedicarboxylate: An intermediate of the esterification reaction.
-
Residual Solvents: Ethanol from the reaction, and other solvents used during workup and purification such as ethyl acetate, benzene, and hexane.[5]
Analytical Workflow and Logical Relationships
The following diagram illustrates a comprehensive workflow for the quality control and certification of an analytical standard like diethyl 2,5-pyridinedicarboxylate.
Caption: Analytical workflow for the certification of a chemical standard.
References
A Comparative Guide to the Synthesis of Pyridinedicarboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent synthetic methodologies for pyridinedicarboxylic acid esters, compounds of significant interest in medicinal chemistry and materials science. The following sections detail various synthetic routes, presenting quantitative data, experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for a given research and development objective.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the different synthesis methods of pyridinedicarboxylic acid esters, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthesis Method | Starting Materials | Product Example | Reaction Conditions | Yield (%) | Reference(s) |
| Esterification of Acid Dichloride | Pyridine-2,6-dicarbonyl dichloride, 2-Iodophenol | Bis(2-iodophenyl) pyridine-2,6-dicarboxylate | Diethyl ether, 4-DMAP (cat.), NEt₃, 0 °C to ambient temp., 17 h | 82 | [1] |
| Hantzsch Dihydropyridine Synthesis & Oxidation | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 80 °C, neat | 45 | [2] |
| Followed by enzymatic oxidation | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | Laccase, ABTS, Methanol, Acetate buffer (pH 4.37), 24 h | 20 | [2] | |
| One-Pot Three-Component Heteroannulation | Alkynone, 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate), Ammonium acetate | Polysubstituted Pyridines | Reflux in ethanol, 24 h | Up to 98 | |
| Palladium-Catalyzed Carbonylation | 2,3-Dichloropyridine, Carbon monoxide, Ethanol | Diethyl pyridine-2,3-dicarboxylate | Pd(OAc)₂, 1,1'-bis(diphenylphosphino)ferrocene, Sodium acetate, 135 °C, 15 bar CO, 2.5 h | Moderate | [3][4] |
| Microwave-Assisted Hantzsch Synthesis | β-ketoester, Aldehyde, Ammonium acetate | 1,4-Dihydropyridine derivatives | Lanthanum oxide (cat.), Solvent-free, Microwave irradiation, 40-80 s | 90-98 | [5] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Esterification of Pyridine-2,6-dicarbonyl dichloride
This method involves the direct reaction of a pyridine dicarbonyl dichloride with an alcohol or phenol in the presence of a base.
Synthesis of Bis(2-iodophenyl) pyridine-2,6-dicarboxylate: To a solution of 2-iodophenol (2.3 g, 10 mmol) in 30 mL of dry diethyl ether, 4-dimethylaminopyridine (10 mg, 5 mol%) and triethylamine (0.7 mL) were added, and the mixture was cooled in an ice bath.[1] A solution of pyridine-2,6-dicarbonyl dichloride (1.0 g, 5 mmol) in 20 mL of dry diethyl ether was added dropwise.[1] The reaction mixture was stirred at 0 °C for 1 hour, after which an additional 0.7 mL of triethylamine was added at ambient temperature, and stirring was continued for 16 hours.[1] The resulting colorless precipitate was filtered, washed with diethyl ether, and dried to yield the product.[1]
Hantzsch Dihydropyridine Synthesis and Subsequent Oxidation
A classical multi-component reaction to form a dihydropyridine ring, which is subsequently aromatized.
Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate: A mixture of benzaldehyde (106 mg, 1 mmol), ethyl acetoacetate (260 mg, 2 mmol), and ammonium acetate (116 mg, 1.5 mmol) was stirred in a sealed vial at 80 °C.[2] Upon completion of the reaction, ice-cold water (10 mL) was added, and the solid crude product was isolated by filtration and purified by recrystallization from methanol.[2]
Oxidation to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate: The dihydropyridine intermediate is oxidized to the corresponding pyridine. While various oxidizing agents can be used, an enzymatic method is described here. The dihydropyridine (e.g., 5e from the reference) is treated with laccase from Trametes versicolor and ABTS diammonium salt in a methanol and acetate buffer solution for 24 hours to yield the pyridine derivative.[2]
One-Pot Three-Component Heteroannulation
This efficient method combines three components in a single step to construct the polysubstituted pyridine ring.
General Procedure: A mixture of a 1,3-dicarbonyl compound, an alkynone, and a large excess of ammonium acetate is refluxed in ethanol for 24 hours. This process proceeds with complete regioselectivity, yielding a single pyridine isomer. The product can be isolated after removal of the solvent and purification. This method avoids the need for high temperatures or acidic catalysts.
Palladium-Catalyzed Carbonylation of Dihalopyridines
A transition-metal catalyzed approach to introduce two ester functionalities.
Synthesis of Diethyl pyridine-2,3-dicarboxylate: In a metal autoclave, 2,3-dichloropyridine (1.52 g, 10 mmol), 1,1'-bis(diphenylphosphino)ferrocene (166 mg, 0.3 mmol), palladium(II) acetate (22.4 mg, 0.1 mmol), and sodium acetate (1.72 g, 21 mmol) are combined in 25 mL of ethanol.[3] The autoclave is purged with carbon monoxide, and the pressure is raised to 15 bar. The reaction mixture is then heated to an internal temperature of 135 °C for 2.5 hours.[3] After cooling, the mixture is concentrated, and the product is purified by chromatography.[3]
Microwave-Assisted Hantzsch Synthesis
The use of microwave irradiation can dramatically accelerate the Hantzsch reaction and improve yields.
General Procedure: A mixture of a β-ketoester, an aldehyde, and ammonium acetate is reacted under solvent-free conditions in the presence of lanthanum oxide as a catalyst.[5] The reaction is carried out in a microwave reactor for 40-80 seconds to afford the 1,4-dihydropyridine product in high yields.[5]
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.
Caption: Workflow for the esterification of pyridine-2,6-dicarbonyl dichloride.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. EP0820987A1 - Process for the preparation of pyridine-2,3-dicarboxylic acid esters - Google Patents [patents.google.com]
- 4. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Ethyl 2,5-Pyridinedicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives have shown a wide array of biological activities. Among these, ethyl 2,5-pyridinedicarboxylate and its analogs are emerging as a promising class of compounds with potential therapeutic applications. This guide provides a comparative overview of the biological activities of various ethyl 2,5-pyridinedicarboxylate derivatives, with a focus on their anticancer and antimicrobial properties. The information is supported by experimental data from recent studies to aid in structure-activity relationship (SAR) analysis and future drug design.
Anticancer Activity of Pyridine Dicarboxylate Derivatives
Recent studies have highlighted the potential of pyridine dicarboxylate derivatives as anticancer agents. A notable study investigated a series of diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates for their cytotoxic effects against human colon cancer cells (HCT116). The findings suggest that these compounds can induce apoptosis, a programmed cell death mechanism that is often dysregulated in cancer.
The structure-activity relationship of these compounds indicated a preference for bulky substituents, particularly in the para position of a phenyl ring at the 4-position of the dihydropyridine ring, to enhance cytotoxic activity.[1] The cytotoxicity of these derivatives was found to be mediated through the induction of apoptosis.[1]
Comparative Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives against the HCT116 human colon cancer cell line.
| Compound ID | 4-Position Substituent | IC50 (µM) against HCT116 Cells[1] |
| 1 | Phenyl | 45.31 |
| 2 | 4-Methylphenyl | 38.45 |
| 3 | 4-Methoxyphenyl | 42.17 |
| 4 | 4-Chlorophenyl | 29.53 |
| 5 | 4-Nitrophenyl | 16.29 |
| 6 | 2-Nitrophenyl | 68.88 |
Experimental Protocol: Cytotoxicity Assay (Clonogenic Assay)
The cytotoxicity of the synthesized compounds was determined using a clonogenic assay. HCT116 human colon cancer cells were seeded in 6-well plates at a density of 500 cells per well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 7-10 days to allow for colony formation. After incubation, the colonies were fixed with a mixture of methanol and acetic acid (3:1) and stained with a 0.5% crystal violet solution. The number of colonies in each well was counted, and the IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated.[1]
Proposed Mechanism of Action: Induction of Apoptosis
The anticancer activity of these diethyl 1,4-dihydropyridine-3,5-dicarboxylate derivatives is attributed to their ability to induce apoptosis in cancer cells.[1] This process is a crucial pathway for eliminating damaged or cancerous cells.
Figure 1: Proposed mechanism of apoptosis induction by dicarboxylate derivatives.
Antimicrobial and Anti-Trypanosomatid Activity
Derivatives of ethyl 2,5-pyridinedicarboxylate have also been investigated for their activity against various pathogens, including bacteria and trypanosomatid parasites, which are responsible for diseases like Chagas disease and leishmaniasis.
A study on novel pyridine-2,5-dicarboxylate esters demonstrated their potential as anti-trypanosomatid agents. The antiparasitic activity was evaluated against Trypanosoma cruzi and Leishmania mexicana. The activity was found to be influenced by the nature of the substituents on the pyridine ring.[2] For instance, the presence of an electron-donating group (EDG) like a para-methylphenyl group at the C3-position enhanced the leishmanicidal activity of some derivatives.[2]
Comparative Anti-Trypanosomatid Activity
The following table presents the IC50 values of various pyridine-2,5-dicarboxylate derivatives against T. cruzi (NINOA strain) and L. mexicana (M379 strain).
| Compound ID | C3-Substituent | C5-Ester Group | IC50 (µM) against T. cruzi[2] | IC50 (µM) against L. mexicana[2] |
| 3a | Phenyl | Ethyl | 41.65 | >200 |
| 4a | Phenyl | Benzyl | 48.90 | >200 |
| 5a | Phenyl | p-Methylbenzyl | 45.21 | 94.95 |
| 7b | p-Methylphenyl | Cinnamyl | 48.96 | 68.44 |
| 9b | p-Methylphenyl | Borneyl | 38.75 | 54.79 |
| 12b | p-Methylphenyl | Geranyl | 45.23 | 57.03 |
| 3c | p-Fluorophenyl | Ethyl | 43.58 | 85.89 |
| Benznidazole | - | - | 47.34 | - |
| Glucantime | - | - | - | 125.23 |
Experimental Protocol: Anti-Trypanosomatid Assay
The in vitro activity against T. cruzi epimastigotes and L. mexicana promastigotes was determined. The parasites were cultured in their respective media until the logarithmic growth phase. They were then seeded into 96-well plates and exposed to different concentrations of the test compounds. After a 72-hour incubation period, the parasite viability was assessed using a resazurin-based assay. The fluorescence was measured, and the IC50 values were calculated from the dose-response curves. Benznidazole and Glucantime were used as reference drugs.[2]
Enzyme Inhibition: A Potential Mechanism of Action
While the exact antimicrobial mechanism for many ethyl 2,5-pyridinedicarboxylate derivatives is still under investigation, a related compound, 2,5-pyridinedicarboxylic acid, has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT).[3] This enzyme is a cytokine involved in inflammatory responses. Inhibition of such enzymes could be a potential mechanism for the biological activity of these compounds.
Figure 2: General workflow of enzyme inhibition by dicarboxylate derivatives.
Conclusion
The ethyl 2,5-pyridinedicarboxylate scaffold holds significant promise for the development of new therapeutic agents. The studies highlighted in this guide demonstrate that strategic modifications of this core structure can lead to potent anticancer and antimicrobial compounds. The induction of apoptosis and inhibition of key enzymes are emerging as potential mechanisms of action. Further research focusing on the elucidation of specific signaling pathways and the optimization of the pharmacokinetic properties of these derivatives is warranted to translate these promising findings into clinical applications.
References
Comparative study of 2,5- vs 2,6-pyridinedicarboxylate in polyesters
A Comparative Guide to Polyesters Derived from 2,5- and 2,6-Pyridinedicarboxylate
The substitution of petroleum-based monomers with bio-based alternatives is a burgeoning area of research in polymer chemistry, driven by the need for sustainable materials. Among these, pyridine-based dicarboxylic acids offer a rigid aromatic structure, analogous to terephthalic acid, which can impart desirable thermal and mechanical properties to polyesters. This guide provides a comparative analysis of polyesters synthesized from two isomers of pyridinedicarboxylic acid: 2,5-pyridinedicarboxylate (2,5-PDC) and 2,6-pyridinedicarboxylate (2,6-PDC), also known as dipicolinic acid.[1][2]
Introduction to Pyridine-Based Polyesters
Pyridinedicarboxylic acids are renewable building blocks that can be derived from biological sources.[2] Their incorporation into polyester chains introduces a nitrogen atom into the aromatic ring, which can influence intermolecular interactions, chain packing, and ultimately, the material's properties. The positional isomerism of the carboxylic acid groups—at the 2,5- versus the 2,6-positions—plays a significant role in the resulting polymer's architecture and performance characteristics. DSC analysis has shown a distinct similarity in the thermal behavior between polyesters derived from 2,5-diethyl pyridinedicarboxylate and diethyl terephthalate, which are typically crystalline, whereas those from 2,4-diethyl pyridinedicarboxylate and diethyl isophthalate are generally amorphous.[3]
Synthesis and Structural Characterization
The synthesis of polyesters from both 2,5- and 2,6-pyridinedicarboxylate can be achieved through various polycondensation techniques. A common laboratory-scale method involves the reaction of the corresponding pyridinedicarbonyl dichloride with a diol in solution or via melt polycondensation. The successful formation of the polyester is typically confirmed by spectroscopic methods such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
A general workflow for the synthesis and characterization of these polyesters is outlined below:
Caption: Workflow for polyester synthesis and characterization.
Comparative Performance Data
The properties of polyesters are highly dependent on the specific diol used in the polymerization. The following tables summarize key thermal properties of polyesters derived from 2,5- and 2,6-pyridinedicarboxylate with various diols, as reported in the literature.
Table 1: Thermal Properties of Polyesters from 2,6-Pyridinedicarboxylate
| Diol | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Max. Degradation Temp. (Tmax, °C) |
| Ethylene Glycol | 75 | Not Observed | - |
| 1,4-Butanediol | - | 189 | 399 |
| 1,6-Hexanediol | - | 148 | 398 |
| 1,10-Decanediol | - | 110 | 396 |
| Isosorbide | 163 | Amorphous | 330 |
| Isomannide | 176 | Amorphous | 340 |
Data sourced from multiple studies. Direct comparison should be made with caution due to variations in experimental conditions.[4][5][6]
Table 2: Thermal Properties of Polyesters from 2,5-Pyridinedicarboxylate
| Diol | Inherent Viscosity (dL/g) | Solubility |
| 4,4'-(Hexafluoroisopropylidene)diphenol | 0.55 | Soluble in NMP, DMAc, DMF, DMSO |
| 4,4'-Oxydiphenol | 0.48 | Soluble in NMP, DMAc, DMF, DMSO |
| 4,4'-Sulfonyldiphenol | 0.45 | Soluble in NMP, DMAc, DMF, DMSO |
| 4,4'-Biphenol | 0.30 | Soluble in NMP, DMAc, DMF, DMSO |
| 1,4-Hydroquinone | 0.38 | Soluble in NMP, DMAc, DMF, DMSO |
| Resorcinol | 0.40 | Soluble in NMP, DMAc, DMF, DMSO |
Discussion of Comparative Properties
Thermal Stability: Polyesters derived from 2,6-pyridinedicarboxylic acid generally exhibit high thermal stability, with maximum degradation temperatures ranging from 330 to 399°C.[4][5] Those containing bicyclic diols like isosorbide and isomannide are amorphous and possess high glass transition temperatures (Tg) of up to 176°C, making them suitable for applications requiring high thermal resistance.[4][5] Polyesters with linear diols are semi-crystalline with melting temperatures varying with the diol chain length.[4]
Mechanical and Barrier Properties: The rigid pyridine ring in both isomers is expected to contribute to good mechanical and gas barrier properties. For instance, copolyesters containing 2,6-pyridinedicarbonyl dichloride have shown good gas barrier properties, comparable to widely used semi-crystalline PET.[1] The polar nature of the pyridine ring in 2,6-PDC based copolyesters has been suggested to contribute to slightly higher surface energy.[7] While specific quantitative mechanical data for a direct comparison is sparse, the high thermal properties of the 2,6-PDC polyesters suggest they are likely to possess high modulus and strength.
Biodegradability: Dipicolinic acid (2,6-PDC) is noted to be readily biodegradable and non-toxic.[1][2] This suggests that polyesters derived from it may offer advantages in terms of environmental impact, although the overall biodegradability of the polyester will also depend on the diol component and the polymer's crystallinity.
Experimental Protocols
General Polyester Synthesis via Solution Polycondensation:
-
Monomer Preparation: 2,5- or 2,6-pyridinedicarbonyl dichloride is synthesized from the corresponding dicarboxylic acid.
-
Polymerization: The pyridinedicarbonyl dichloride (1 equivalent) is dissolved in an anhydrous solvent such as N,N-dimethylacetamide (DMAc).
-
An aromatic or aliphatic diol (1 equivalent) is added to the solution.
-
The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen) at a controlled temperature (e.g., room temperature to 80°C) for a specified duration (e.g., 2-24 hours). Pyridine is often added as an acid scavenger.[1]
-
Purification: The resulting polymer is isolated by precipitation in a non-solvent like methanol, followed by washing and drying under vacuum.[4]
Characterization Methods:
-
FTIR Spectroscopy: To confirm the formation of ester linkages (C=O stretching around 1730 cm⁻¹) and the presence of the pyridine ring.[4]
-
¹H NMR Spectroscopy: To verify the chemical structure of the polyester repeat unit.[4]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperatures of the polyesters.[4]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.[4]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polyesters.[1]
Conclusion
Both 2,5- and 2,6-pyridinedicarboxylate are promising bio-based monomers for the synthesis of high-performance polyesters. The available data suggests that 2,6-PDC can be used to create polyesters with excellent thermal stability and tunable crystallinity by selecting different diols. Polyesters from 2,5-PDC have been shown to form thermally stable polymers with good solubility when combined with aromatic diols.
The choice between the two isomers will ultimately depend on the desired application and the specific properties required. For applications demanding high thermal resistance and potential crystallinity, 2,6-PDC appears to be a strong candidate. The 2,5-isomer may offer advantages in applications where solubility is a key factor, or where a less regular polymer backbone is desired. Further research directly comparing the properties of polyesters derived from both isomers with the same series of diols is needed to provide a more definitive and comprehensive comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis of lignin derivable pyridine based polyesters for the substitution of petroleum derived plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Bio-based polyesters derived from 2,6-pyridinedicarboxylic acid with tunable thermal and crystallization properties | Semantic Scholar [semanticscholar.org]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. Bio-based copolyesters involving 1,4:3,6-dianhydrohexitols and sebacic acid: 2,6-pyridinedicarboxylic acid as platforms for high gas barrier food pack ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00797A [pubs.rsc.org]
In Silico ADMET Profiling of Pyridine-2,5-Dicarboxylate Esters: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel pyridine-2,5-dicarboxylate esters. The data presented is derived from a study on synthetic derivatives bearing natural source fragments, evaluated for their potential as anti-trypanosomatid agents.
A recent study synthesized three series of pyridine-2,5-dicarboxylate esters and evaluated their drug-like properties using computational methods.[1][2] These in silico predictions are crucial in early-stage drug discovery for identifying candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage attrition. The findings suggest that these pyridine compounds generally possess a good pharmacokinetic profile, consistent with low in vitro cytotoxicity and high selectivity.[1][2]
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The in silico analysis of the pyridine-2,5-dicarboxylate esters revealed several key ADMET-related parameters. The molecular weights of the compounds ranged from 313.35 to 451.53 Da.[1] The number of hydrogen bond acceptors was consistently between 5 and 8, while no hydrogen bond donors were present across the tested series.[1] These derivatives exhibited moderate lipophilicity, with LogP values spanning from 3.37 to 6.07, and displayed low topological polar surface areas (65.49–83.95 Ų).[1] A notable characteristic of this series is the high number of rotatable bonds, ranging from 7 to 12.[1]
Below is a summary of the key in silico ADMET properties for a selection of the synthesized pyridine-2,5-dicarboxylate esters.
| Compound | Molecular Weight (Da) | LogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Rotatable Bonds |
| 3a | 313.35 | 3.37 | 74.72 | 6 | 0 | 7 |
| 4a | 327.38 | 3.79 | 74.72 | 6 | 0 | 8 |
| 5a | 341.41 | 4.22 | 74.72 | 6 | 0 | 9 |
| 4b | 385.49 | 4.96 | 83.95 | 7 | 0 | 10 |
| 8c | 451.53 | 6.07 | 65.49 | 5 | 0 | 12 |
| 8b | 409.54 | 5.38 | 83.95 | 7 | 0 | 12 |
| 10a | 381.49 | 5.32 | 74.72 | 6 | 0 | 11 |
| 9b | 395.52 | 4.99 | 83.95 | 7 | 0 | 11 |
| 12b | 435.60 | 6.27 | 83.95 | 7 | 0 | 13 |
Experimental Protocols
The in silico ADMET properties were determined using established and validated computational platforms.
Pharmacokinetic and Drug-Likeness Prediction: The pharmacokinetic properties and drug-likeness of the synthesized pyridine-2,5-dicarboxylate esters were predicted using the SwissADME online platform. This tool provides a comprehensive analysis of physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness based on the chemical structure of a compound.
Toxicity Prediction: The toxicological properties of the compounds were assessed using the ProTox 3.0 platform. This server predicts various toxicity endpoints, including organ toxicity (hepatotoxicity), toxicological endpoints (such as carcinogenicity and mutagenicity), and lethal dose (LD50) values.
In Silico ADMET Prediction Workflow
The following diagram illustrates the general workflow for in silico ADMET prediction, as applied in the study of pyridine-2,5-dicarboxylate esters.
Caption: Workflow for in silico ADMET prediction.
Signaling Pathway and Experimental Logic
The logical relationship for evaluating the potential of these compounds as drug candidates, based on the in silico and in vitro data, is depicted below. This process involves a multi-step evaluation, starting from synthesis and culminating in the identification of promising leads.
References
A Spectroscopic Showdown: Differentiating Pyridine Dicarboxylate Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in synthesis, quality control, and mechanism-of-action studies. The six isomers of pyridinedicarboxylic acid, each with a unique substitution pattern on the pyridine ring, present distinct spectroscopic fingerprints. This guide provides a comparative analysis of these isomers using fundamental spectroscopic techniques, supported by experimental data and detailed protocols.
The six isomers under comparison are:
-
Quinolinic acid (2,3-pyridinedicarboxylic acid)
-
Lutidinic acid (2,4-pyridinedicarboxylic acid)
-
Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
-
Dipicolinic acid (2,6-pyridinedicarboxylic acid)
-
Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
-
Dinicotinic acid (3,5-pyridinedicarboxylic acid)
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), allowing for a direct comparison of the isomers.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
Spectra are typically recorded in DMSO-d₆. The acidic carboxyl protons usually appear as a broad singlet between 10-13 ppm.
| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 | Reference |
| 2,3- (Quinolinic) | - | ~8.3 (dd) | ~7.9 (dd) | - | ~8.8 (dd) | [1][2] |
| 2,4- (Lutidinic) | - | ~8.7 (d) | - | ~8.0 (dd) | ~9.0 (d) | [3] |
| 2,5- (Isocinchomeronic) | - | ~8.4 (dd) | ~8.2 (dd) | - | ~9.2 (d) | N/A |
| 2,6- (Dipicolinic) | - | ~8.3 (d) | ~8.2 (t) | ~8.3 (d) | - | [4] |
| 3,4- (Cinchomeronic) | ~9.1 (s) | - | - | ~7.9 (d) | ~8.9 (d) | [5][6] |
| 3,5- (Dinicotinic) | ~9.2 (s) | - | ~8.8 (s) | - | ~9.2 (s) | N/A |
Note: d=doublet, t=triplet, dd=doublet of doublets, s=singlet. Exact values may vary based on experimental conditions.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
Spectra are typically recorded in DMSO-d₆. Carboxyl carbons (C=O) typically resonate in the 165-175 ppm range.
| Isomer | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | Reference |
| 2,3- (Quinolinic) | ~150 | ~138 | ~129 | ~140 | ~153 | ~167, ~168 | N/A |
| 2,4- (Lutidinic) | ~149 | ~128 | ~155 | ~124 | ~152 | ~166, ~167 | [3] |
| 2,5- (Isocinchomeronic) | ~150 | ~139 | ~122 | ~148 | ~154 | ~166, ~167 | N/A |
| 2,6- (Dipicolinic) | ~149 | ~126 | ~140 | ~126 | ~149 | ~166 | [4] |
| 3,4- (Cinchomeronic) | ~154 | ~139 | ~150 | ~124 | ~156 | ~167, ~168 | [6] |
| 3,5- (Dinicotinic) | ~153 | ~137 | ~130 | ~137 | ~153 | ~165 | [7] |
Table 3: Key IR Absorption Bands (cm⁻¹)
Data typically from KBr pellets or Nujol mulls.
| Isomer | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C=N, C=C Stretch (Pyridine Ring) | Reference |
| All Isomers | 2500-3300 (very broad) | ~1700-1760 (strong) | ~1550-1620 | [4][8] |
| 2,6- (Dipicolinic) | Broad band centered ~3000 | ~1710 | ~1580, 1610 | [4] |
| 3,4- (Cinchomeronic) | Broad band centered ~3000 | ~1720 | ~1590, 1620 | [8] |
Note: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acid dimers.
Table 4: UV-Vis and Mass Spectrometry Data
| Isomer | UV-Vis λmax (nm) | Mass Spec (EI) Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| All Isomers | ~250-280 | 167 (M⁺) | 123 (M⁺ - CO₂), 122 (M⁺ - COOH), 78 (C₅H₄N⁺) | [6][8][9][10] |
| 2,6- (Dipicolinic) | ~270 | 167 | 123, 122, 95, 78 | [4][9] |
| 3,4- (Cinchomeronic) | ~265 | 167 | 123, 122, 105, 78 | [6][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the pyridinedicarboxylic acid isomer in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[11] Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation : Bruker Avance (or equivalent) spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at ~2.50 ppm.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at ~39.52 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind 1-2 mg of the solid sample with an agate mortar and pestle.[12]
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly.
-
Place the mixture in a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[12]
-
-
Instrumentation : PerkinElmer Spectrum, or equivalent FTIR spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[13]
-
Average at least 16 scans to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
UV-Visible Spectroscopy
-
Sample Preparation :
-
Prepare a stock solution of the isomer in a suitable solvent (e.g., ethanol, methanol, or water) of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a sample with an absorbance in the optimal range (0.1-1.0 AU). A typical concentration is around 0.01-0.05 mg/mL.[14]
-
-
Instrumentation : Cary WinUV, or equivalent dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Use matched quartz cuvettes (1 cm path length).
-
Fill one cuvette with the pure solvent to be used as a blank.
-
Fill the second cuvette with the sample solution.
-
Record a baseline spectrum with the blank in the sample and reference beams.[15]
-
Acquire the sample spectrum over a wavelength range of 200-400 nm.[14]
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction : Introduce a small amount (microgram to milligram range) of the solid sample into the ion source, typically via a direct insertion probe.[16] The sample is heated to ensure it has a sufficient vapor pressure (~10⁻⁶ torr).[16]
-
Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization : Bombard the gaseous sample molecules with a beam of electrons, typically accelerated to 70 eV. This high energy causes ionization and extensive fragmentation.[17]
-
Data Acquisition :
-
Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-200).
-
The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their m/z ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Workflows and Logic
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a pyridine dicarboxylate isomer.
Logical Differentiation of Isomers
Distinguishing between the isomers relies on identifying unique spectral features, particularly patterns of symmetry and substitution effects in NMR spectroscopy.
This guide provides a foundational framework for the spectroscopic comparison of pyridine dicarboxylate isomers. By combining the tabulated data with the outlined experimental protocols and logical workflows, researchers can confidently identify and characterize these closely related but functionally distinct compounds.
References
- 1. 2,3-Pyridinedicarboxylic anhydride(699-98-9) 1H NMR spectrum [chemicalbook.com]
- 2. 2,3-Pyridinedicarboxylic acid dimethyl ester(605-38-9) 1H NMR [m.chemicalbook.com]
- 3. 2,4-Pyridinedicarboxylic acid(499-80-9) 1H NMR [m.chemicalbook.com]
- 4. 2,6-Pyridinedicarboxylic acid | C7H5NO4 | CID 10367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Pyridinedicarboxylic acid(490-11-9) 1H NMR spectrum [chemicalbook.com]
- 6. Cinchomeronic acid | C7H5NO4 | CID 10273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-Pyridinedicarboxylic acid(499-81-0) 13C NMR [m.chemicalbook.com]
- 8. 3,4-Pyridinedicarboxylic acid [webbook.nist.gov]
- 9. 2,6-Pyridinedicarboxylic acid [webbook.nist.gov]
- 10. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Ethyl 2,5-Pyridinedicarboxylate as a Linker in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ethyl 2,5-pyridinedicarboxylate as a linker in the synthesis of Metal-Organic Frameworks (MOFs). We will explore its efficacy in comparison to alternative linkers, supported by experimental data and detailed protocols.
Introduction to Ethyl 2,5-Pyridinedicarboxylate in MOF Synthesis
Ethyl 2,5-pyridinedicarboxylate is a promising organic linker for the construction of functional MOFs. Its pyridine core introduces a basic nitrogen site, which can enhance properties such as catalytic activity and gas sorption selectivity compared to commonly used carboxylate linkers like terephthalic acid. During solvothermal synthesis, the ethyl ester groups are believed to undergo in situ hydrolysis to form the coordinating carboxylate groups that bridge metal clusters, forming the porous framework. This guide focuses on the properties and performance of MOFs synthesized using this linker, with a primary focus on the well-studied UiO-66 architecture.
Comparative Performance Data
The efficacy of a linker in a MOF is determined by the resulting material's properties, such as its surface area, porosity, stability, and catalytic activity. Below is a comparison of MOFs synthesized with 2,5-pyridinedicarboxylate (PDC) and the widely used 1,4-benzenedicarboxylate (BDC) linker in the UiO-66 framework.
Table 1: Comparison of BET Surface Area and Pore Volume
| MOF | Metal Center | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Source |
| UiO-66-PDC | Zr | 2,5-Pyridinedicarboxylate | 950 | 0.42 | [1] |
| UiO-66 | Zr | 1,4-Benzenedicarboxylate | 1000-1827 | 0.5 - 0.7 | [2][3] |
| Ce-UiO-66-PDC | Ce | 2,5-Pyridinedicarboxylate | 890 | 0.39 | [1] |
| Ce-UiO-66 | Ce | 1,4-Benzenedicarboxylate | 1100 | 0.48 | [1] |
| Hf-UiO-66-PDC | Hf | 2,5-Pyridinedicarboxylate | 780 | 0.34 | [1] |
| Hf-UiO-66 | Hf | 1,4-Benzenedicarboxylate | 920 | 0.40 | [1] |
Table 2: Thermal Stability
| MOF | Linker | Decomposition Temperature (°C) | Notes | Source |
| UiO-66 | 1,4-Benzenedicarboxylate | ~500 | Stable in various solvents and across a wide pH range. | [4][5] |
| UiO-66-PDC | 2,5-Pyridinedicarboxylate | ~450 | The pyridine nitrogen may slightly reduce thermal stability compared to the all-carbon aromatic ring of BDC. | [1] |
| Al-PDC MOF | 2,5-Pyridinedicarboxylate | Not specified | [6] |
Experimental Protocols
Solvothermal Synthesis of Zr-UiO-66-PDC
This protocol is adapted from the synthesis of UiO-66 type MOFs. The use of ethyl 2,5-pyridinedicarboxylate as the linker source presupposes its in situ hydrolysis to 2,5-pyridinedicarboxylic acid under the reaction conditions.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Ethyl 2,5-pyridinedicarboxylate
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, as a modulator)
Procedure:
-
In a Teflon-lined autoclave, dissolve ZrCl₄ and ethyl 2,5-pyridinedicarboxylate in DMF. The molar ratio of metal to linker is typically 1:1.
-
Add a modulator, such as hydrochloric acid, to control the crystallite size and reduce defects.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-150 °C) for a designated period (e.g., 24-72 hours).
-
After cooling to room temperature, a white precipitate will have formed.
-
Separate the solid product by centrifugation or filtration.
-
Wash the product with fresh DMF to remove unreacted starting materials.
-
Perform a solvent exchange by soaking the product in a volatile solvent like ethanol or acetone for several days, replacing the solvent periodically.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
Characterization Methods
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF. The PXRD pattern of UiO-66-PDC is expected to be isostructural to that of UiO-66.[1]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF. The analysis is typically performed under a nitrogen or air atmosphere, with the temperature ramped up to determine the decomposition temperature.[1]
-
N₂ Adsorption-Desorption Isotherms (BET Analysis): To determine the specific surface area and pore volume of the MOF. The measurements are typically carried out at 77 K.[1]
Visualizations
Experimental Workflow for Solvothermal Synthesis of UiO-66-PDC
Caption: Solvothermal synthesis workflow for UiO-66-PDC.
Structural Comparison: UiO-66-PDC vs. UiO-66
References
- 1. Adsorption properties of M-UiO-66 (M = Zr( iv ); Hf( iv ) or Ce( iv )) with BDC or PDC linker - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00941J [pubs.rsc.org]
- 2. UiO-66 (Zr) - CD Bioparticles [cd-bioparticles.net]
- 3. Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Evaluating UiO-66 Metal-Organic Framework (MOF) Nanoparticles as Acid-Sensitive Carriers for Pulmonary Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iptek.its.ac.id [iptek.its.ac.id]
- 6. Optimizing volumetric surface area of UiO-66 and its functionalized analogs through compression - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Novel Pyridine-2,5-dicarboxylate Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of novel pyridine-2,5-dicarboxylate compounds. It includes a summary of experimental data, detailed methodologies for key cytotoxicity assays, and visualizations of the underlying cellular mechanisms.
Comparative Cytotoxicity of Pyridine-2,5-dicarboxylate Derivatives
The following table summarizes the cytotoxic activity of various pyridine-2,5-dicarboxylate compounds and related pyridine derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| [Co(Hpydc)₂(phen)]·H₂O | C6 (Rat Glioma) | MTT | 24 | >50 | [1] |
| 48 | >50 | [1] | |||
| [Ni(pydc)(phen)₂]·6.5H₂O | C6 (Rat Glioma) | MTT | 24 | >50 | [1] |
| 48 | >50 | [1] | |||
| [Cu(pydc)(phen)(H₂O)₂] | C6 (Rat Glioma) | MTT | 24 | 2.5 | [1] |
| 48 | 0.6 | [1] | |||
| [Zn(pydc)(phen)(H₂O)₂]·H₂O | C6 (Rat Glioma) | MTT | 48 | 15 | [1] |
| 1,10-phenanthroline (phen) | C6 (Rat Glioma) | MTT | 48 | 31 | [1] |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | MTT | 96 | 4.5 ± 0.3 | [2] |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | MTT | 96 | >20 | [2] |
| Pyridine-dicarboxamide derivative 3c (substituted p-chlorophenyl) | MDA-MB-231 (Breast) | MTT | Not Specified | 7 ± 1.12 | [3] |
| Pyridine-dicarboxamide derivative 3e (substituted p-bromophenyl) | MDA-MB-231 (Breast) | MTT | Not Specified | 5 ± 0.5 | [3] |
| Pyridine-dicarboxamide derivative 3l (substituted p-trifluoromethylphenyl and chloropyridine) | MDA-MB-231 (Breast) | MTT | Not Specified | 5 ± 0.25 | [3] |
| HCT-116 (Colon) | MTT | Not Specified | 6 ± 0.78 | [3] | |
| HuH-7 (Liver) | MTT | Not Specified | 4.5 ± 0.3 | [3] | |
| Cisplatin (Reference Drug) | MDA-MB-231 (Breast) | MTT | Not Specified | 15 ± 0.71 | [3] |
| HCT-116 (Colon) | MTT | Not Specified | 8 ± 0.76 | [3] | |
| HuH-7 (Liver) | MTT | Not Specified | 14.7 ± 0.5 | [3] |
Experimental Protocols
Detailed methodologies for the most common cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)[4]
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent[5]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Assay
The LDH cytotoxicity assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells.
Materials:
-
LDH assay kit reagents (e.g., substrate mix, assay buffer)[6]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.[6]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[7] Carefully transfer the cell-free supernatant to a new 96-well plate.
-
Reaction Mixture Addition: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.[7]
Cellular Mechanisms of Cytotoxicity
The cytotoxic effects of pyridine-2,5-dicarboxylate and related compounds can be mediated through various cell death pathways, primarily apoptosis and necrosis.
Apoptosis Signaling Pathway
Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Some pyridine derivatives have been shown to induce apoptosis through the upregulation of p53 and JNK, leading to cell cycle arrest and cell death.[2] The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic pathway.[8][9]
Necroptosis Signaling Pathway
Necroptosis is a regulated form of necrosis, or inflammatory cell death. Unlike apoptosis, it is a caspase-independent pathway. While direct evidence for necroptosis induction by pyridine-2,5-dicarboxylate compounds is still emerging, understanding this pathway is crucial for a comprehensive view of potential cell death mechanisms. The core of the necroptosis pathway involves the activation of receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like pseudokinase (MLKL).
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxicity of novel pyridine-2,5-dicarboxylate compounds.
References
- 1. Syntheses, characterization, antimicrobial and cytotoxic activities of pyridine-2,5-dicarboxylate complexes with 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Synthesized Diethyl 2,5-Pyridinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the structure of synthesized diethyl 2,5-pyridinedicarboxylate, a pivotal building block in medicinal chemistry and materials science.[1] Its utility stems from the reactivity of its pyridine ring and ester functionalities, which allow for the creation of more complex molecules.[1] This document outlines the experimental protocols for its synthesis and structural verification, and compares its analytical data with those of structurally similar pyridine dicarboxylate derivatives.
Synthesis and Validation Workflow
The synthesis of diethyl 2,5-pyridinedicarboxylate is most commonly achieved through the Fischer esterification of 2,5-pyridinedicarboxylic acid. The subsequent validation of the synthesized product is a critical step to ensure its purity and confirm its chemical identity before its use in further applications.
Caption: Workflow for the synthesis and structural validation of diethyl 2,5-pyridinedicarboxylate.
Experimental Protocols
Synthesis of Diethyl 2,5-Pyridinedicarboxylate
This protocol is adapted from established Fischer esterification methods.[2]
-
Reaction Setup: Suspend 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol in a suitable reaction vessel.
-
Acid Addition: Slowly add 100 mL of concentrated sulfuric acid over a period of 1.5 hours, ensuring the temperature is controlled. The solid should gradually dissolve.
-
Reflux: Heat the reaction mixture to reflux and maintain for 16 hours.
-
Work-up: After cooling, pour the reaction mixture onto ice-water. Neutralize the mixture by carefully adding solid sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, followed by recrystallization from an ether/hexane solvent system to yield pure diethyl 2,5-pyridinedicarboxylate.[2]
Structural Validation Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve a small sample (5-10 mg) of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).
-
Purpose: To identify the number and types of protons and carbon atoms in the molecule, and their connectivity. The chemical shifts, splitting patterns, and integration values are characteristic of the compound's structure.
2. Infrared (IR) Spectroscopy
-
Protocol: Prepare a sample by either creating a mull with Nujol or by dissolving in a suitable solvent (e.g., chloroform) for analysis. Alternatively, analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory. Obtain the IR spectrum over a range of 4000-400 cm⁻¹.
-
Purpose: To identify the presence of specific functional groups. The ester carbonyl (C=O) groups and the aromatic pyridine ring will show characteristic absorption bands.
3. Mass Spectrometry (MS)
-
Protocol: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). Ionize the sample using a suitable technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Purpose: To determine the molecular weight of the compound and to obtain information about its structure from the fragmentation pattern.
Comparison with Alternative Pyridine Dicarboxylates
The structural validation of diethyl 2,5-pyridinedicarboxylate can be further strengthened by comparing its analytical data with those of other commercially available or synthetically accessible pyridine dicarboxylate derivatives. This comparison helps in confirming the correct isomer and ruling out potential side products.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Data (δ ppm in CDCl₃) | Key IR Data (cm⁻¹) |
| Diethyl 2,5-pyridinedicarboxylate | C₁₁H₁₃NO₄ | 223.23[3] | 46-47[2] | 1.47 and 1.50 (2t, 6H), 4.55 and 4.62 (2q, 4H), 8.17 (d, 1H), 8.47 (dd, 1H), 9.33 (d, 1H)[2] | 1730, 1710 (C=O)[2] |
| Dimethyl 2,5-pyridinedicarboxylate | C₉H₉NO₄ | 195.17[4] | 213-217[4] | 3.96 (s, 3H), 4.00 (s, 3H), 8.25 (d, 1H), 8.54 (dd, 1H), 9.32 (d, 1H) | ~1720-1740 (C=O) |
| Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | C₁₃H₁₉NO₄ | 253.29[5] | 178-183[5] | 1.25 (t, 6H), 2.23 (s, 6H), 3.34 (s, 2H), 4.12 (q, 4H), 5.65 (s, 1H, NH)[5] | ~1650-1700 (C=O), ~3300-3400 (N-H) |
| Diethyl 5-ethyl-2,3-pyridinedicarboxylate | C₁₄H₁₉NO₄ | 265.30 | Liquid | 1.30 (t, 3H), 1.36-1.44 (m, 6H), 2.76 (q, 2H), 4.33-4.52 (m, 4H), 7.96 (s, 1H), 8.60 (s, 1H)[6] | Not specified, expect ~1720-1740 (C=O) |
Note: ¹H NMR and IR data for alternatives are typical values and may vary slightly based on experimental conditions.
Logical Flow for Data Interpretation
The process of confirming the structure of the synthesized product involves a logical flow of data interpretation from the various analytical techniques employed.
Caption: Logical workflow for the interpretation of analytical data for structural validation.
References
- 1. Diethyl pyridine-2,5-dicarboxylate | 5552-44-3 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. scbt.com [scbt.com]
- 4. Dimethyl 2,5-pyridine dicarboxylate 97 881-86-7 [sigmaaldrich.com]
- 5. Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate 95 1149-23-1 [sigmaaldrich.com]
- 6. asianpubs.org [asianpubs.org]
A Comparative Guide to the Chelating Properties of Pyridinedicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Pyridinedicarboxylic acids (PDC) are a class of heterocyclic compounds that have garnered significant interest in coordination chemistry, analytical chemistry, and pharmacology due to their versatile metal-chelating properties. The position of the two carboxylic acid groups on the pyridine ring significantly influences their ability to form stable complexes with various metal ions. This guide provides a comparative overview of the chelating properties of different PDC isomers, supported by experimental data, to aid researchers in selecting the appropriate chelator for their specific applications.
Comparative Analysis of Metal Complex Stability
The stability of a metal complex is quantitatively expressed by its stability constant (log β). A higher value indicates a more stable complex. The following table summarizes the stability constants for complexes of various divalent metal ions with different pyridinedicarboxylic acid isomers. It is crucial to note that the experimental conditions, such as ionic strength and temperature, can influence these values.
| Pyridinedicarboxylic Acid Isomer | Metal Ion | log β₁ | log β₂ | Experimental Conditions | Reference |
| 2,3-Pyridinedicarboxylic Acid | Co(II) | 4.61 | - | I = 1.0 M NaNO₃, 25 °C | [1] |
| 2,4-Pyridinedicarboxylic Acid | Co(II) | 4.86 | - | I = 1.0 M NaNO₃, 25 °C | |
| 2,5-Pyridinedicarboxylic Acid | Co(II) | 4.81 | - | I = 1.0 M NaNO₃, 25 °C | |
| Cu(II) | - | 14.1 | I = 0.4 M KNO₃, 20 °C | [2] | |
| Zn(II) | - | 12.0 | I = 0.4 M KNO₃, 20 °C | [2] | |
| Cd(II) | 4.5 | - | I = 0.4 M KNO₃, 20 °C | [2] | |
| 2,6-Pyridinedicarboxylic Acid | Cu(II) | - | 16.1 | I = 0.4 M KNO₃, 20 °C | |
| (Dipicolinic Acid) | Pb(II) | - | 11.8 | I = 0.4 M KNO₃, 20 °C | |
| Cd(II) | - | 11.0 | I = 0.4 M KNO₃, 20 °C | ||
| 3,4-Pyridinedicarboxylic Acid | Co(II) | 4.82 | - | I = 1.0 M NaNO₃, 25 °C | [1] |
| 4-Hydroxy-2,6-pyridinedicarboxylic Acid | Cu(II) | - | 21.5 | I = 0.4 M KNO₃, 20 °C |
Experimental Protocols for Determining Chelating Properties
The determination of stability constants for metal-ligand complexes is crucial for understanding their behavior in solution. The following are detailed protocols for three common experimental techniques used to assess the chelating properties of pyridinedicarboxylic acids.
Potentiometric Titration
Potentiometric titration is a widely used method to determine the stability constants of metal complexes by monitoring the change in pH of a solution upon the addition of a titrant.
Materials and Equipment:
-
pH meter with a glass electrode
-
Thermostated titration vessel
-
Microburette
-
Standardized solutions of the pyridinedicarboxylic acid, metal salt, strong acid (e.g., HCl), and a strong base (e.g., NaOH, carbonate-free)
-
Inert salt solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄)
-
Deionized water
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.
-
Solution Preparation:
-
Prepare a solution of the pyridinedicarboxylic acid of known concentration.
-
Prepare a solution of the metal salt (e.g., nitrate or perchlorate salt to avoid complexation by the anion) of known concentration.
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a concentrated solution of an inert salt (e.g., 1 M KNO₃) to maintain a constant ionic strength.
-
-
Titration:
-
In the thermostated titration vessel, add a known volume of the pyridinedicarboxylic acid solution, the metal salt solution, and the inert salt solution.
-
Add a known amount of strong acid to lower the initial pH.
-
Bubble an inert gas through the solution for about 15-20 minutes to remove dissolved CO₂ and maintain an inert atmosphere throughout the titration.
-
Start the titration by adding small, precise increments of the standardized strong base solution using the microburette.
-
Record the pH reading after each addition, ensuring the reading is stable.
-
Continue the titration until the pH has passed the equivalence points.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to obtain the titration curve.
-
Calculate the protonation constants of the ligand and the stability constants of the metal complexes using a suitable software package (e.g., HYPERQUAD, BEST) that employs computational methods like the Bjerrum or Irving-Rossotti methods.
-
Spectrophotometry (Job's Method of Continuous Variation)
Job's method, or the method of continuous variation, is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Matched cuvettes (e.g., 1 cm path length)
-
Stock solutions of the metal salt and the pyridinedicarboxylic acid of the same molar concentration.
-
Buffer solution to maintain a constant pH.
Procedure:
-
Preparation of Solutions:
-
Prepare equimolar stock solutions of the metal salt and the pyridinedicarboxylic acid.
-
Prepare a series of solutions by mixing the metal and ligand solutions in varying mole fractions, while keeping the total volume and total moles of reactants constant. For example, prepare solutions with metal:ligand volume ratios of 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex by scanning the spectrum of a solution containing both the metal and the ligand.
-
Measure the absorbance of each prepared solution at the determined λmax. Use a solution containing only the buffer and the corresponding amount of metal salt as a blank to correct for any absorbance from the metal ion itself.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The plot will show two linear portions that intersect at a maximum. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (metal:ligand) complex.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.
Materials and Equipment:
-
Isothermal titration calorimeter
-
Syringe for titrant injection
-
Sample cell
-
Degassed solutions of the metal salt and the pyridinedicarboxylic acid in a matched buffer.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the pyridinedicarboxylic acid (in the sample cell) and a more concentrated solution of the metal salt (in the injection syringe) in the same buffer. It is critical that the buffer is identical for both solutions to minimize heat of dilution effects.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Set the experimental temperature, stirring speed, and injection parameters (volume and duration of each injection, and the delay between injections).
-
-
Titration:
-
Load the pyridinedicarboxylic acid solution into the sample cell and the metal salt solution into the injection syringe.
-
Perform a series of injections of the metal salt solution into the sample cell. The instrument will measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of metal to ligand.
-
Fit the resulting binding isotherm to a suitable binding model using the instrument's software to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
-
Visualizing Structures and Processes
To better understand the concepts discussed, the following diagrams illustrate the chemical structures of pyridinedicarboxylic acid isomers, the chelation process, and a typical experimental workflow.
Caption: Experimental workflow for determining the chelating properties of pyridinedicarboxylic acids.
Caption: General representation of a metal ion (M²⁺) chelating with a pyridinedicarboxylic acid (PDC).
Caption: Chemical structures of pyridinedicarboxylic acid (PDC) isomers.
References
A Comparative Guide to the Antimicrobial Activity of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial activity of diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) derivatives, presenting experimental data, detailed protocols, and a comparative analysis with other antimicrobial agents. The information is intended to support research and development efforts in the discovery of novel antimicrobial compounds.
Introduction
The emergence of multidrug-resistant pathogens poses a significant threat to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Thiophene-based compounds have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. Among these, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) have shown promising antimicrobial potential. This guide focuses on the antimicrobial activity of a series of azomethine derivatives of DDTD.
Performance Comparison
A study by Bozorov et al. (2014) investigated the antimicrobial activity of a series of azomethine derivatives of DDTD against Gram-positive bacteria, Gram-negative bacteria, and fungi.[1] The results highlighted that the antimicrobial efficacy is significantly influenced by the nature of the substituent on the azomethine nitrogen.
Quantitative Data Summary
The antimicrobial activity of the synthesized DDTD derivatives was evaluated against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus). The following table summarizes the minimum inhibitory concentration (MIC) values for the most active compounds, alongside standard reference drugs.
| Compound ID | Substituent | Staphylococcus aureus (MIC, μg/mL) | Escherichia coli (MIC, μg/mL) | Candida albicans (MIC, μg/mL) |
| 2j | 5-Nitrofurfural | 15.6 | 31.2 | 62.5 |
| 2k | 4-Nitro | 31.2 | 62.5 | 125 |
| 2l | 2,4-Dichloro | 62.5 | 125 | 250 |
| Ampicillin | (Standard) | 12.5 | 25 | - |
| Gentamicin | (Standard) | 6.25 | 12.5 | - |
| Fluconazole | (Standard) | - | - | 31.2 |
Data extracted from Bozorov et al. (2014). Lower MIC values indicate higher antimicrobial activity.
The data reveals that derivative 2j , which incorporates a nitrofurfural moiety, exhibited the most potent and broad-spectrum antimicrobial activity among the tested compounds.[1] Its efficacy against S. aureus is comparable to that of Ampicillin.
Comparison with Alternative Antimicrobial Agents
To contextualize the performance of DDTD derivatives, it is useful to compare their activity with other classes of heterocyclic antimicrobial agents. The table below presents a comparison of the MIC values of the most active DDTD derivative (2j ) with representative compounds from the oxadiazole and triazole families.
| Compound Class | Representative Compound | Target Organism | MIC (μg/mL) | Reference |
| DDTD Derivative | 2j | S. aureus | 15.6 | Bozorov et al. (2014)[1] |
| E. coli | 31.2 | Bozorov et al. (2014)[1] | ||
| Oxadiazole Derivative | Furan-derivative (F4) | S. aureus | 4 | Asati et al. (2019)[2] |
| E. coli | 16 | Asati et al. (2019)[2] | ||
| Triazole Derivative | 7h | S. aureus | 50 | Sahu et al. (2013)[3] |
| E. coli | 100 | Sahu et al. (2013)[3] |
This comparison suggests that while the DDTD derivative 2j shows promising activity, certain oxadiazole derivatives may offer superior potency against the tested bacterial strains. However, the unique scaffold of DDTD derivatives warrants further investigation and optimization for the development of new antimicrobial drugs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of Azomethine Derivatives of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (2a-l)
General Procedure:
-
A mixture of diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) (1 mmol) and the corresponding aromatic aldehyde (1 mmol) is prepared in n-butanol (15 mL).
-
The reaction mixture is refluxed for 40-60 minutes.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure azomethine derivative.[4]
Antimicrobial Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Microbial Inoculum: Bacterial strains (S. aureus and E. coli) are cultured in Mueller-Hinton broth, and the fungal strain (C. albicans) is cultured in Sabouraud dextrose broth overnight at 37°C. The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compound Dilutions: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations (e.g., from 500 to 3.9 μg/mL).
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for the fungus.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is assessed visually and can be confirmed by measuring the optical density at 600 nm.[2][3]
Mechanistic Insights and Experimental Workflow
While the precise signaling pathways of DDTD derivatives' antimicrobial action are not yet fully elucidated, a plausible mechanism involves the inhibition of essential bacterial enzymes or disruption of the cell membrane. The experimental workflow for screening and identifying lead compounds is outlined below.
The proposed mechanism of action for many heterocyclic antimicrobial compounds involves targeting key bacterial enzymes. A hypothetical signaling pathway illustrating the inhibition of a critical bacterial enzyme by a DDTD derivative is presented below.
References
- 1. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Anticancer Potential of Novel Dicarboxylate Derivatives: A Comparative Guide
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Dicarboxylate derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potential to inhibit cancer cell growth and induce apoptosis. This guide provides a comparative analysis of the anticancer activity of various novel dicarboxylate derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Comparative Anticancer Activity
The in vitro cytotoxicity of several novel dicarboxylate derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below for easy comparison. The data indicates that the anticancer activity can be influenced by the specific chemical structure of the dicarboxylate derivative and the type of cancer cell.
| Derivative/Complex | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates (21 derivatives) | HCT116 (Colon) | 16.29 - 68.88 | - | - |
| (E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | A549 (Lung) | 2.38 | Cisplatin | - |
| HT29 (Colon) | 4.52 | Cisplatin | - | |
| T24 (Bladder) | 9.86 | Cisplatin | - | |
| Zinc complex 2a | A549 (Lung) | - | Carboplatin | >100 |
| Zinc complex 2b | MeWo (Melanoma) | - | Gemcitabine | 0.02 |
| Zinc complex 2c | MeWo (Melanoma) | - | Gemcitabine | 0.02 |
| Cu-Cur-BPYD complex a5 | MDA-MB-231 (Breast) | ~4.9 | Carboplatin | >100 |
| Cu-Cur-BPYD complex b5 | MDA-MB-231 (Breast) | ~2.3 | Carboplatin | >100 |
| LDU-1 (Cu-MOF) | A549 (Lung) | 14.53 - 32.47 | Cisplatin | - |
| MCF-7 (Breast) | 14.53 - 32.47 | Cisplatin | - | |
| K562 (Leukemia) | 14.53 - 32.47 | Cisplatin | - | |
| B16F10 (Melanoma) | 14.53 - 32.47 | Cisplatin | - | |
| Diphyllin 1,2,3-triazole derivative 7c | Multiple | 0.003 - 0.01 | - | - |
| Diphyllin 1,2,3-triazole derivative 7e | Multiple | 0.003 - 0.01 | - | - |
| Carboxamide 12 | K-562 (Leukemia) | 0.33 | - | - |
| Carboxamide 14 | K-562 (Leukemia) | 0.61 | - | - |
| Carboxamide 4 | K-562 (Leukemia) | 0.61 | - | - |
Table 1: Comparative in vitro anticancer activity (IC50) of novel dicarboxylate derivatives. This table summarizes the IC50 values of various dicarboxylate derivatives against different cancer cell lines, with reference to standard chemotherapeutic drugs where available.[1][2][3][4][5][6][7][8]
Experimental Protocols
The evaluation of anticancer activity involves a series of well-established in vitro assays. Below are the detailed methodologies for the key experiments cited in the studies of these novel dicarboxylate derivatives.
Cell Viability and Cytotoxicity Assays
1. Resazurin Assay: This assay is used to quantitatively measure cell viability.
-
Cell Seeding: Cancer cells (3,000-6,000 cells/well) are seeded in 96-well plates and allowed to adhere for 24 hours.[2][9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds or reference drugs (e.g., carboplatin, gemcitabine) for 72 hours.[2][9]
-
Resazurin Addition: After the incubation period, a resazurin-based solution is added to each well.
-
Incubation and Measurement: The plates are incubated to allow viable cells to convert the blue resazurin dye into the pink, fluorescent resorufin product.[2][9] The fluorescence or absorbance is then measured using a plate reader. The intensity is directly proportional to the number of viable cells.[2][9]
2. Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival and proliferative capacity.
-
Cell Seeding: A specific number of cells are seeded in a culture dish.
-
Compound Treatment: The cells are treated with the dicarboxylate derivatives for a defined period.
-
Colony Formation: The medium is then replaced with fresh medium, and the cells are allowed to grow for 1-3 weeks until visible colonies are formed.
-
Staining and Counting: The colonies are fixed, stained (e.g., with crystal violet), and counted. The number of colonies in treated versus untreated cells indicates the cytotoxic effect.
Apoptosis Assays
1. Annexin V Staining Assay: This flow cytometry-based assay is used to detect apoptosis.
-
Cell Treatment: Cancer cells are treated with the test compounds for a specified duration.
-
Cell Harvesting and Staining: The cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye (like propidium iodide, PI, to distinguish necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[1]
Gene Expression Analysis
1. Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR): This technique is used to measure the expression levels of specific genes involved in apoptosis or other cellular processes.
-
RNA Extraction: Total RNA is extracted from treated and untreated cancer cells.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is then used as a template for quantitative PCR with primers specific to the genes of interest (e.g., apoptotic genes).[10]
-
Data Analysis: The expression levels of the target genes are normalized to a housekeeping gene, and the relative fold change in gene expression in treated versus untreated cells is calculated.[10]
Signaling Pathways and Mechanisms of Action
The anticancer activity of dicarboxylate derivatives is often mediated through the induction of apoptosis, a form of programmed cell death. This can be triggered through various signaling pathways.
Experimental Workflow for Anticancer Drug Screening
The general workflow for evaluating the anticancer potential of novel compounds involves a multi-step process, from initial cytotoxicity screening to in-depth mechanistic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Green synthesis and antitumor activity of ( E )-diethyl 2-styrylquinoline-3,4-dicarboxylates - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04588B [pubs.rsc.org]
- 4. Synthesis and Preliminary Anticancer Evaluation of 4-C Derivatives of Diphyllin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Curcumin-Bipyridine Dicarboxylate Complexes as Anticancer Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Preliminary In Vitro Anticancer Activity of Zinc Complexes Containing Amino Acid-Derived Imidazolium-Based Dicarboxylate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchsummit.ie [researchsummit.ie]
Unveiling the Gas Barrier Performance of PDC-Derived Polyesters: A Comparative Guide
For researchers, scientists, and drug development professionals seeking advanced materials with superior gas barrier properties, polyesters derived from pyridine dicarboxylic acid (PDC) are emerging as a promising class of polymers. This guide provides an objective comparison of the gas barrier performance of PDC-derived polyesters against other common polyester alternatives, supported by experimental data and detailed methodologies.
The inherent chemical structure of PDC, a heterocyclic aromatic dicarboxylic acid, imparts notable rigidity and polarity to the resulting polyester chains. This unique molecular architecture is believed to contribute to enhanced gas barrier properties, making these materials particularly suitable for applications where protection from oxygen and moisture is critical, such as in pharmaceutical packaging and sensitive electronic components.
Comparative Analysis of Gas Barrier Properties
To provide a clear and concise overview, the following table summarizes the oxygen and water vapor permeability of various PDC-derived copolyesters alongside commonly used packaging polyesters. The data is compiled from peer-reviewed scientific literature.
| Polymer Composition | Oxygen Permeability (Barrer)* | Water Vapor Transmission Rate (g·mil/100in²·day) |
| PDC-Derived Copolyesters | ||
| Isosorbide/Sebacoyl Chloride/2,6-Pyridinedicarbonyl Chloride | 0.26 (for O₂)[1] | Data not available in specified units |
| Isomannide/Sebacoyl Chloride/2,6-Pyridinedicarbonyl Chloride | 0.46 (for O₂)[1] | Data not available in specified units |
| Alternative Polyesters | ||
| Poly(ethylene terephthalate) (PET) | 2-6[2] | 1.0 - 1.3[3] |
| Poly(ethylene furanoate) (PEF) | ~10x lower than PET[2][4] | ~2x lower than PET[5] |
| Poly(butylene succinate-co-terephthalate) (PBST) | Comparable to PET[6] | Data not available in specified units |
| Poly(lactic acid) (PLA) | Generally higher than PET | 6.04[3] |
*1 Barrer = 10⁻¹⁰ cm³ (STP)·cm / (cm²·s·cmHg)
From the available data, copolyesters incorporating 2,6-pyridinedicarboxylic acid demonstrate promising oxygen barrier properties, with permeability values comparable to or even better than some grades of amorphous PET.[1][6] The polar pyridine ring in the polymer backbone is thought to increase chain-to-chain interactions, leading to a more tightly packed structure that hinders the diffusion of gas molecules.[1]
Experimental Protocols
The quantitative data presented in this guide is derived from standardized experimental procedures designed to accurately measure the gas permeability of polymer films.
Oxygen Transmission Rate (OTR) Measurement (ASTM D3985)
The Oxygen Transmission Rate (OTR) of the polyester films is determined using a coulometric sensor method, as outlined in the ASTM D3985 standard.[7][8][9][10]
Methodology:
-
A film sample is securely mounted as a semi-barrier between two chambers at ambient atmospheric pressure.
-
One chamber is continuously purged with a stream of nitrogen gas (carrier gas), while the other chamber is filled with oxygen gas (test gas).
-
As oxygen molecules permeate through the polymer film into the nitrogen stream, they are transported to a coulometric detector.
-
The detector generates an electrical current that is directly proportional to the amount of oxygen flowing into it per unit of time.
-
The system reaches a steady-state, at which point the OTR is calculated.
The following diagram illustrates the workflow for determining the Oxygen Transmission Rate.
Water Vapor Transmission Rate (WVTR) Measurement (ASTM E96/E96M)
The Water Vapor Transmission Rate (WVTR) is measured using a gravimetric method, as specified in the ASTM E96/E96M standard.[11][12][13][14] This method determines the rate at which water vapor passes through a material under specific temperature and humidity conditions.
Methodology:
-
A test cup is filled with either distilled water (Water Method) or a desiccant (Desiccant Method).
-
The polymer film specimen is sealed over the mouth of the cup.
-
The entire assembly is weighed and then placed in a controlled environment with a specific temperature and humidity.
-
The assembly is weighed at regular intervals to determine the rate of weight gain (Desiccant Method) or weight loss (Water Method) due to water vapor permeation through the film.
-
The WVTR is calculated from the steady-state rate of weight change.
The logical relationship for comparing gas barrier properties is depicted in the diagram below.
Conclusion
Polyesters derived from pyridine dicarboxylic acid represent a compelling new frontier in the development of high-performance barrier materials. The initial data indicates that copolyesters incorporating PDC exhibit excellent oxygen barrier properties, rivaling and in some cases potentially exceeding those of established materials like PET. Further research and quantification of the water vapor barrier properties of a broader range of PDC-based polyesters will be crucial in fully elucidating their potential. The detailed experimental protocols provided herein offer a standardized framework for generating the robust, comparative data necessary to guide the selection of these advanced materials for critical applications in the pharmaceutical and other high-tech industries.
References
- 1. Bio-based copolyesters involving 1,4:3,6-dianhydrohexitols and sebacic acid: 2,6-pyridinedicarboxylic acid as platforms for high gas barrier food pack ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00797A [pubs.rsc.org]
- 2. PET and PEF [petnology.com]
- 3. researchgate.net [researchgate.net]
- 4. sugar-energy.com [sugar-energy.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. img.antpedia.com [img.antpedia.com]
- 8. OTR Oxygen Transmission Rate ASTM D3985 - Labthink [labthinkinternational.com]
- 9. es.labthink.com [es.labthink.com]
- 10. industrialphysics.com [industrialphysics.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. store.astm.org [store.astm.org]
- 13. Water Vapor Transmission ASTM E96 [intertek.com]
- 14. ipstesting.com [ipstesting.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 2,5-Pyridinedicarboxylate
For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides a detailed, step-by-step guide for the proper disposal of Ethyl 2,5-pyridinedicarboxylate, ensuring safety and regulatory compliance.
Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2,5-pyridinedicarboxylate was located. The following procedures are based on the safety data for the closely related parent compound, 2,5-Pyridinedicarboxylic acid, and general best practices for chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of Ethyl 2,5-pyridinedicarboxylate waste.
-
Waste Identification and Segregation:
-
Properly identify the waste as Ethyl 2,5-pyridinedicarboxylate.
-
Do not mix with other chemical waste unless instructed to do so by your institution's EHS guidelines.
-
-
Containerization:
-
Place the waste in a designated, compatible, and properly sealed waste container.
-
The container must be clearly labeled with the full chemical name: "Ethyl 2,5-pyridinedicarboxylate".
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Ensure the storage area is designated for hazardous waste.
-
-
Disposal Request:
-
Spill Management:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 2,5-pyridinedicarboxylate.
Caption: Disposal workflow for Ethyl 2,5-pyridinedicarboxylate.
References
Essential Safety and Operational Guide for Handling Ethyl 2,5-pyridinedicarboxylate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2,5-pyridinedicarboxylate. It offers procedural, step-by-step guidance to ensure safe operational and disposal practices.
Hazard Identification and Classification
Potential Hazards:
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][2][3]
-
Specific target organ toxicity (single exposure): May cause respiratory irritation.[1][2][4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Ethyl 2,5-pyridinedicarboxylate to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] |
| Face Shield | Recommended when there is a risk of splashing or dust generation. | |
| Skin Protection | Chemical-resistant Gloves | Butyl rubber or PVA gloves are recommended for handling pyridine compounds. Nitrile gloves are not recommended.[6] Gloves must be inspected before use. |
| Laboratory Coat | A fully buttoned lab coat made of a flame-resistant material. | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with a particulate filter may be necessary if dust is generated and engineering controls are insufficient.[4][6] Use requires enrollment in a respiratory protection program, including medical clearance and fit testing.[6] |
| Footwear | Closed-toe Shoes | Required in all laboratory settings where chemicals are handled. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of Ethyl 2,5-pyridinedicarboxylate from receipt to use in experimental procedures.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Location: Store the container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][2][7]
-
Container Integrity: Keep the container tightly closed when not in use.[1][2]
-
Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and bases.[6]
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.
Weighing and Aliquoting
-
Engineering Controls: All weighing and aliquoting operations must be conducted in a certified chemical fume hood to minimize inhalation of any dust particles.[6]
-
PPE: Wear all mandatory PPE as specified in the table above.
-
Static Control: Use anti-static weighing paper or a grounded balance to prevent dispersal of the powder due to static electricity.
-
Spill Prevention: Use a spatula to carefully transfer the solid. Avoid pouring the powder directly from the container to prevent dust generation. Place a tray or absorbent material under the weighing area to contain any potential spills.
Experimental Use
-
Designated Area: Conduct all experiments involving Ethyl 2,5-pyridinedicarboxylate in a designated area within a chemical fume hood.[6]
-
Equipment: Ensure all glassware and equipment are clean and dry.
-
Reaction Setup: Assemble the reaction apparatus within the fume hood. If the reaction is to be heated, ensure proper ventilation and be aware that flammable and explosive vapor-air mixtures may form.[8]
-
Post-Experiment: Decontaminate all non-disposable equipment after use.
Disposal Plan
Proper disposal of chemical waste and contaminated materials is crucial to ensure environmental and personnel safety.
Chemical Waste
-
Waste Classification: Ethyl 2,5-pyridinedicarboxylate and any solutions containing it are to be considered hazardous waste.[9][10]
-
Waste Container: Collect all chemical waste in a designated, sealed, and clearly labeled hazardous waste container.[6] The container must be compatible with pyridine compounds.
-
Labeling: The waste container label should include the full chemical name of all constituents and the appropriate hazard warnings.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
Contaminated PPE and Materials
-
Solid Waste: All disposable items contaminated with Ethyl 2,5-pyridinedicarboxylate, such as gloves, weighing paper, and absorbent pads, must be disposed of as hazardous solid waste.
-
Collection: Place contaminated solid waste in a designated, labeled, and sealed waste bag or container.
Final Disposal Procedure
-
Waste Pickup: Arrange for the collection of all hazardous waste by a licensed environmental waste management company.
-
Regulations: All disposal must be carried out in accordance with local, state, and federal regulations.[7][9] Never dispose of this chemical down the drain or in regular trash.[7]
Emergency Procedures
Spill Response
-
Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, use an absorbent material like sand or vermiculite to contain the spill.[7] Wearing appropriate PPE, carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[6]
-
Large Spills: Evacuate the area immediately and alert your supervisor and the institutional safety office.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Workflow for Handling Ethyl 2,5-pyridinedicarboxylate
Caption: Workflow for the safe handling of Ethyl 2,5-pyridinedicarboxylate.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. capotchem.com [capotchem.com]
- 5. echemi.com [echemi.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. carlroth.com [carlroth.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
